4-Chloro-3-fluoropyridin-2-amine
Description
BenchChem offers high-quality 4-Chloro-3-fluoropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-fluoropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-fluoropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXUVBURYLPMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-3-fluoropyridin-2-amine CAS 1393553-69-9 properties
CAS: 1393553-69-9 Formula: C₅H₄ClFN₂ Molecular Weight: 146.55 g/mol [1]
Executive Summary
4-Chloro-3-fluoropyridin-2-amine is a high-value heterocyclic building block extensively utilized in modern drug discovery, particularly in the development of kinase inhibitors (e.g., IRAK-4 modulators).[1] Its unique substitution pattern—featuring an electron-withdrawing fluorine at C3, a reactive chlorine at C4, and a primary amine at C2—renders it an ideal scaffold for orthogonal functionalization. The C3-fluorine atom not only modulates the basicity of the pyridine nitrogen but also blocks metabolic hotspots, enhancing the pharmacokinetic profile of derived clinical candidates.
Physicochemical Profile
The following data aggregates experimental values from spectroscopic literature and safety data sheets.
| Property | Value | Source |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 86.5 – 87.2 °C | [1] |
| Boiling Point | N/A (Decomposes/Sublimes) | - |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water | - |
| pKa (Calc) | ~2.5 (Pyridine N), ~14 (Amine NH) | Est.[1][2][3] |
| ¹H NMR | (400 MHz, CDCl₃) δ 7.74 (d, J=5.4 Hz, 1H), 6.68 (t, J=5.1 Hz, 1H), 4.81 (s, 2H) | [1] |
| ¹⁹F NMR | (376 MHz, CDCl₃) δ -143.8 | [1] |
Synthetic Pathways
Two primary strategies exist for accessing this scaffold: electrophilic fluorination (high selectivity, lab scale) and nucleophilic substitution (industrial scale potential).
Route A: Electrophilic Fluorination (Selectfluor Protocol)
This method, detailed in recent literature, utilizes the directing power of the amine to selectively introduce fluorine at the C3 position.
-
Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[1]
-
Conditions: CHCl₃/H₂O (1:1), 25 °C, 24 h.
-
Mechanism: The amino group activates the pyridine ring, directing the electrophilic fluorine to the ortho (C3) position. The C4-chlorine remains intact due to the mild conditions.[1]
-
Yield: ~41% (Unoptimized).
Route B: Regioselective Ammonolysis (Scale-Up Strategy)
For kilogram-scale production, starting from poly-halogenated pyridines is often more cost-effective.[1]
-
Reagent: Aqueous Ammonia (NH₄OH) or NH₃/MeOH
-
Conditions: Autoclave, 100–120 °C.
-
Selectivity Logic: The C4 position is typically more reactive towards SNAr; however, the steric hindrance of the C3-fluorine and the electronic deactivation can shift selectivity to C2 or require careful temperature control to favor the C2-amine product. Separation of isomers (2-amino vs. 4-amino) is usually required.[1]
Synthesis Workflow Diagram
Figure 1: Comparative synthetic routes. Route A (Blue) is preferred for medicinal chemistry discovery; Route B (Red) is theoretical for process chemistry.
Reactivity & Functionalization
The tri-substituted nature of CAS 1393553-69-9 allows for "orthogonal" chemistry, where each position can be modified independently.[1]
C4-Chlorine: Cross-Coupling Hub
The chlorine atom at C4 is activated by the pyridine nitrogen, making it highly susceptible to Palladium-catalyzed cross-couplings.[1]
-
Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl kinase inhibitors.[1]
-
Buchwald-Hartwig: Reaction with amines to generate 2,4-diaminopyridine derivatives.[1]
C2-Amine: Amide/Urea Formation
The primary amine is a nucleophile, though its nucleophilicity is attenuated by the electron-withdrawing fluorine at C3.[1]
-
Amidation: Reacts with acid chlorides or carboxylic acids (with HATU/EDC) to form the "hinge-binding" motif common in ATP-competitive inhibitors.[1]
-
Cyclization: Precursor for bicyclic systems (e.g., imidazopyridines) when reacted with alpha-haloketones.
C3-Fluorine: Electronic Modulation
While C-F bonds are generally inert, the C3-F serves two critical roles:[1]
-
Metabolic Stability: Blocks oxidative metabolism at the C3 position.
-
pKa Shift: Lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving selectivity.
Functionalization Map
Figure 2: Divergent synthesis capabilities. The scaffold serves as a linchpin for diverse chemical libraries.
Medicinal Chemistry Applications
Case Study: IRAK-4 Inhibitors
Patent literature [2] highlights the use of 4-chloro-3-fluoropyridin-2-amine in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors.[1][6][7][8]
-
Role: The pyridine ring acts as the core scaffold.
-
Interaction: The C2-amide (derived from the amine) typically forms hydrogen bonds with the kinase hinge region (Glu/Cys residues).
-
Optimization: The C3-fluorine induces a conformational bias that can lock the inhibitor into a bioactive conformation, improving potency (IC₅₀) and selectivity against off-target kinases.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1][3] |
Protocols:
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Nitrogen/Argon) if long-term stability is required, although the fluorinated ring is relatively stable to oxidation.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.
References
-
Gao, Y., et al. (2014). Specific Formation of (E)-2,4,5-Trisubstituted Oxazoles through Transition-Metal Free Heterocyclization. Journal of Organic Chemistry. (Data for Compound 3k).
-
BMS Patent. (2015). Bicyclic Heterocycle Substituted Pyridyl Compounds Useful as Kinase Modulators. EP 2922840 B1.[1]
-
ChemicalBook. (2024). 4-Chloro-3-fluoropyridin-2-amine Product Properties.
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An In-Depth Technical Guide to 4-Chloro-3-fluoro-2-pyridinamine
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Chloro-3-fluoro-2-pyridinamine (CAS No. 1227577-03-8). As a halogenated aminopyridine, this compound represents a class of molecules with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes the known information with expert analysis of closely related analogs to provide a robust and practical resource for researchers, scientists, and drug development professionals. The causality behind experimental choices and the inherent logic of the described protocols are emphasized to ensure scientific integrity and practical utility.
Introduction and Molecular Overview
4-Chloro-3-fluoro-2-pyridinamine is a substituted pyridine derivative featuring a chlorine atom at the 4-position, a fluorine atom at the 3-position, and an amine group at the 2-position. The strategic placement of these functional groups, particularly the halogens, is known to significantly influence the physicochemical properties and biological activity of heterocyclic compounds. The electron-withdrawing nature of the chlorine and fluorine atoms modulates the pKa of the pyridine nitrogen and the nucleophilicity of the amino group, making it a versatile building block in organic synthesis.
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals.[1] The introduction of halogen substituents can enhance metabolic stability, improve membrane permeability, and provide vectors for further chemical modification.[2] Specifically, the 2-aminopyridine moiety is a key pharmacophore in numerous approved drugs.[3][4] This guide aims to provide a detailed technical resource on 4-Chloro-3-fluoro-2-pyridinamine to facilitate its exploration in research and development.
Chemical Structure and Key Identifiers
The structural representation and key identifiers for 4-Chloro-3-fluoro-2-pyridinamine are presented below.
| Identifier | Value |
| IUPAC Name | 4-Chloro-3-fluoro-2-pyridinamine |
| CAS Number | 1227577-03-8[1][4][5][6][7] |
| Molecular Formula | C₅H₄ClFN₂[4][5] |
| Molecular Weight | 146.55 g/mol [4][5] |
| Canonical SMILES | C1=C(C(=C(N=C1)Cl)F)N |
| InChI Key | VUGYOFOYGPXOFL-UHFFFAOYSA-N |
digraph "4_Chloro_3_fluoro_2_pyridinamine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N_amino [label="NH₂", pos="-2.6,1.5!"]; F_fluoro [label="F", pos="-2.6,-1.5!"]; Cl_chloro [label="Cl", pos="0,-3!"];
// Edges for the pyridine ring C2 -> N1; N1 -> C6; C6 -> C5; C5 -> C4; C4 -> C3; C3 -> C2;
// Edges for substituents C2 -> N_amino; C3 -> F_fluoro; C4 -> Cl_chloro; }
Physicochemical and Spectroscopic Properties
Detailed experimental data for 4-Chloro-3-fluoro-2-pyridinamine is not extensively published. The following section provides available data for the target compound, supplemented with predicted values and data from analogous compounds to guide researchers.
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Brown powder | Predicted[6] |
| Boiling Point | 271.9 ± 35.0 °C | Predicted |
| Density | 1.449 ± 0.06 g/cm³ | Predicted[6] |
| pKa | 2.81 ± 0.42 | Predicted[6] |
| Storage Conditions | 2-8 °C, under inert atmosphere | [1] |
Spectroscopic Analysis
Spectroscopic analysis is critical for the unambiguous identification and characterization of 4-Chloro-3-fluoro-2-pyridinamine.
¹H NMR Spectroscopy: A proton NMR spectrum for 2-chloro-3-fluoropyridin-4-amine (an isomer of the target compound) has been reported.[5] For 4-Chloro-3-fluoro-2-pyridinamine, the following resonances would be anticipated:
-
Pyridine Protons: Two distinct signals in the aromatic region, likely exhibiting coupling to each other and to the fluorine atom. The proton at position 5 would likely appear as a doublet of doublets, while the proton at position 6 would appear as a doublet.
-
Amine Protons: A broad singlet corresponding to the two protons of the amino group. The chemical shift of this peak can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: While no experimental spectrum for the target compound is readily available, the expected chemical shifts can be inferred from related structures.[8][9][10][11] The carbon atoms attached to the electronegative fluorine and chlorine atoms would exhibit characteristic downfield shifts, and the C-F coupling would be observable.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum would provide a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom on the pyridine ring.
The IR spectrum of 4-Chloro-3-fluoro-2-pyridinamine would display characteristic absorption bands corresponding to its functional groups. Based on analogous compounds, the following peaks are expected:[12]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500-3300 | N-H stretching | Primary amine |
| 1640-1600 | N-H scissoring | Primary amine |
| 1600-1450 | C=C and C=N stretching | Pyridine ring |
| 1300-1200 | C-N stretching | Aryl amine |
| 1250-1000 | C-F stretching | Aryl fluoride |
| 800-600 | C-Cl stretching | Aryl chloride |
Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the substituents and cleavage of the pyridine ring. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Synthesis and Reactivity
Synthetic Approach
A known synthetic route to 2-chloro-3-fluoropyridin-4-amine involves the deprotection of a tert-butyl carbamate precursor.[5] A similar strategy could be employed for the synthesis of 4-Chloro-3-fluoro-2-pyridinamine. A plausible synthetic workflow is outlined below.
Experimental Protocol (Hypothetical):
-
Protection: 2-Aminopyridine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM) to yield tert-butyl (pyridin-2-yl)carbamate.
-
Fluorination: The protected aminopyridine is then subjected to electrophilic fluorination using a reagent like Selectfluor in an appropriate solvent system. The directing effect of the carbamate group will influence the position of fluorination.
-
Chlorination: Subsequent chlorination can be achieved using an electrophilic chlorinating agent such as N-chlorosuccinimide (NCS).
-
Deprotection: The Boc protecting group is removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in DCM, to yield the final product, 4-Chloro-3-fluoro-2-pyridinamine.[5]
Chemical Reactivity
The reactivity of 4-Chloro-3-fluoro-2-pyridinamine is governed by its three key functional groups:
-
2-Amino Group: The amino group can act as a nucleophile in reactions such as acylation, alkylation, and diazotization. It can also be a directing group in further electrophilic aromatic substitution, although the pyridine ring is generally electron-deficient.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic, allowing for N-alkylation and coordination to metal centers.
-
Halogen Substituents: The chlorine and fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), with the chlorine at the 4-position being a potential leaving group for the introduction of other functionalities. The high electronegativity of fluorine generally makes adjacent positions more susceptible to nucleophilic attack.[13]
Applications in Drug Discovery and Materials Science
Halogenated aminopyridines are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.
Medicinal Chemistry
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in drugs with diverse therapeutic applications. The introduction of chloro and fluoro substituents can enhance the pharmacological profile of a molecule by:
-
Improving Metabolic Stability: Halogens can block sites of oxidative metabolism, thereby increasing the half-life of a drug.
-
Enhancing Binding Affinity: The electronic and steric properties of halogens can lead to more favorable interactions with biological targets.
-
Modulating Physicochemical Properties: Halogenation can be used to fine-tune properties like lipophilicity and pKa, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).
4-Chloro-3-fluoro-2-pyridinamine could serve as a key building block for the synthesis of novel kinase inhibitors, central nervous system agents, and anti-infective drugs.[14]
Materials Science
Pyridine-based ligands are widely used in coordination chemistry and for the synthesis of functional materials. The presence of the amino and halogen groups in 4-Chloro-3-fluoro-2-pyridinamine allows for its use as a versatile ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and sensing.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Chloro-3-fluoro-2-pyridinamine. Based on data for analogous compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
Conclusion
4-Chloro-3-fluoro-2-pyridinamine is a promising but currently under-investigated chemical entity. This guide has consolidated the available information and provided expert-driven insights based on the chemistry of related compounds. The unique combination of functional groups on the pyridine ring makes it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further experimental investigation into the properties, reactivity, and applications of this molecule is warranted and is expected to yield valuable scientific discoveries.
References
- Crystal Growth & Design. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
- ChemicalBook. (2025). 2-chloro-3-fluoropyridin-4-aMine synthesis.
- Google Patents. (2016). Preparation method of 2-amino-3-fluoropyridine. CN105669539A.
- Ossila. 2-Amino-3-fluoropyridine | CAS Number 21717-95-3.
- ResearchGate. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
- PMC. (2026).
- The Royal Society of Chemistry. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines.
- Journal of the American Chemical Society. (2014).
- ResearchGate. Calculated and experimental 13 C NMR chemical shifts.
- Pharmalego. CAS:1227577-03-8 | C5H4ClFN2 | 2-chloro-3-fluoropyridin-4-amine.
- Sigma-Aldrich. 2-Chloro-3-fluoropyridin-4-amine | 1227577-03-8.
- ResearchGate. Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine.
- NIH.
- Supporting Information.
- MDPI. (2022). Crystallographic Evidence of η 1 -Coordination of Bulky Aminopyridine in Halide-Containing Iron (II) Complexes.
- ChemicalBook. (2025). 2-chloro-3-fluoropyridin-4-aMine | 1227577-03-8.
- Alchem.Pharmtech. CAS 1227577-03-8 | 2-Chloro-3-fluoropyridin-4-amine.
- BLD Pharm. 1227577-03-8|2-Chloro-3-fluoropyridin-4-amine.
- SpectraBase. 2-Chloro-3-[(4-fluorophenyl)amino]-1,4-dihydronaphthalene-1,4-dione - Optional[13C NMR].
- ChemicalBook. 2-Fluoropyridine(372-48-5) 13C NMR spectrum.
- Amerigo Scientific. 2-Chloro-3-iodopyridin-4-amine.
- MDPI. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline.
- Ossila. 4-Chloro-3-fluoroaniline | CAS 367-22-6.
- Sigma-Aldrich. 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine 97 628692-22-8.
- TCI Chemicals. 2-Chloro-3-fluoropyridin-4-amine | 1227577-03-8.
- PubChem. 4-Chloro-3-pyridinesulfonamide | C5H5ClN2O2S | CID 118426.
- ChemScene. (R)-1-(4-Chloro-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride | 2708343-09-1.
- NIST WebBook. 2-Chloro-4-trifluoromethylpyridine.
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Technical Analysis of C5H4ClFN2: Structural Isomerism and Analytical Characterization
Executive Summary
The molecular formula C5H4ClFN2 represents a critical class of heteroaromatic scaffolds widely utilized in the synthesis of kinase inhibitors and agrochemicals. While the molecular weight is fixed at 146.55 g/mol , the formula is structurally ambiguous. It most commonly refers to substituted pyrimidines or pyridines , where the arrangement of the halogen (Cl, F) and nitrogen atoms dictates biological activity and chemical reactivity.
This guide provides a definitive technical breakdown of the two primary isomers associated with this formula, establishing a self-validating analytical protocol to differentiate them using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Chemical Identity & Structural Isomerism[1]
The formula C5H4ClFN2 has a Degree of Unsaturation (DoU) of 4, consistent with a single aromatic ring containing two double bonds and one ring closure (in the case of pyrimidine) or a pyridine ring with an exocyclic double bond equivalent (e.g., amino group unsaturation count).
Primary Isomers of Interest
Two commercially and scientifically significant isomers dominate this chemical space.
| Feature | Isomer A: Pyrimidine Derivative | Isomer B: Pyridine Derivative |
| IUPAC Name | 2-Chloro-5-fluoro-4-methylpyrimidine | 2-Chloro-3-fluoropyridin-4-amine |
| CAS Number | 134000-96-7 | 1227577-03-8 |
| Core Scaffold | Pyrimidine (1,3-Diazine) | Pyridine (Azine) |
| Functional Groups | Methyl (-CH3), Chloro (-Cl), Fluoro (-F) | Amino (-NH2), Chloro (-Cl), Fluoro (-F) |
| Proton Count | 3 Methyl H + 1 Aromatic H = 4H | 2 Amino H + 2 Aromatic H = 4H |
| Application | Intermediate for antimetabolites | Scaffold for kinase inhibitors (e.g., VEGFR) |
Theoretical & Analytical Calculations
Molecular Weight & Isotopic Distribution
Precise mass calculation is the first step in validation. The presence of Chlorine (Cl) introduces a distinct isotopic signature that must be verified.
-
Monoisotopic Mass (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N): 145.9996 Da
Chlorine Isotope Pattern (Rule of 3:1): Due to the natural abundance of ³⁵Cl (75.78%) and ³⁷Cl (24.22%), the Mass Spectrum (MS) will exhibit a characteristic M and M+2 peak pattern with an intensity ratio of approximately 3:1 .
-
M Peak (m/z 146): 100% Relative Intensity
-
M+2 Peak (m/z 148): ~32% Relative Intensity
Analytical Differentiation Workflow
Since both isomers share the same exact mass and isotope pattern, Liquid Chromatography-Mass Spectrometry (LC-MS) alone is insufficient for identification. Orthogonal validation via NMR is required.
Figure 1: Analytical workflow for differentiating C5H4ClFN2 isomers. Note that Mass Spec validates the formula, while NMR validates the structure.
Spectroscopic Characterization Protocols
Proton NMR (¹H-NMR)
The proton environments provide the clearest distinction.
Protocol: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm).
| Isomer | Expected Signal Pattern | Mechanistic Explanation |
| 2-Chloro-5-fluoro-4-methylpyrimidine | δ 2.4-2.6 (s, 3H): Methyl group.δ 8.4-8.6 (d, 1H): Aromatic H at C6. | The methyl group is attached to the electron-deficient pyrimidine ring.[3] The C6 proton shows coupling to the C5-Fluorine (³J_H-F). |
| 2-Chloro-3-fluoropyridin-4-amine | δ 6.0-7.0 (br s, 2H): Amino group (NH2).δ 6.5-8.0 (m, 2H): Aromatic H at C5/C6. | The amino protons are exchangeable and broad. The aromatic protons will show complex splitting due to H-H and H-F coupling. |
Fluorine NMR (¹⁹F-NMR)
Fluorine NMR is a powerful, background-free method for purity assessment.
-
Pyrimidine Derivative: The Fluorine at position 5 is flanked by a methyl group and a nitrogen. Typical shift: -130 to -150 ppm .
-
Pyridine Derivative: The Fluorine at position 3 is ortho to both a Chlorine and an Amine. The electron-donating effect of the amine (-NH2) typically shields the fluorine signal relative to the pyrimidine.
Synthesis & Synthetic Logic
Understanding the synthesis aids in identifying potential impurities (regioisomers).
Synthesis of 2-Chloro-5-fluoro-4-methylpyrimidine
This compound is typically synthesized via the partial reduction of a di-chloro precursor or direct fluorination.
Figure 2: General synthetic logic. The C4 position in pyrimidines is more electrophilic than C2, directing nucleophilic attack (e.g., methylation) to C4, leaving the C2-Chlorine intact.
Synthesis of 2-Chloro-3-fluoropyridin-4-amine
This is often derived from 2,4-dichloro-3-fluoropyridine via ammonolysis. The fluorine atom at C3 activates the C4 position for Nucleophilic Aromatic Substitution (SnAr), allowing selective displacement of the C4-Chlorine by ammonia.
Safety and Handling (GHS Standards)
Regardless of the specific isomer, halogenated heteroaromatics are reactive skin and eye irritants.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Fluorinated pyrimidines can be moisture sensitive.
References
-
PubChem. (2023). 2-Chloro-5-fluoro-4-methylpyrimidine (Compound Summary).[1][2] National Library of Medicine. [Link]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[4] 8th Edition. Wiley. (Standard reference for Cl isotope patterns and NMR shifts).
Sources
Halogenated Aminopyridines: Precision Scaffolds in Modern Pharmacology
Executive Summary
The aminopyridine scaffold—specifically the 2- and 4-aminopyridine isomers—represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse array of FDA-approved therapeutics. When functionalized with halogens (F, Cl, Br, I), this scaffold transcends its role as a simple hydrogen-bond donor/acceptor system.[1] The introduction of halogen atoms modulates pKa, lipophilicity (
This technical guide analyzes the structural utility of halogenated aminopyridines in drug design, focusing on their application in kinase inhibition (oncology) and ion channel modulation (neurology).[1] It provides mechanistic insights into ligand-target binding kinetics and details high-fidelity synthetic protocols for generating these scaffolds.[1]
Part 1: Mechanistic Pharmacology & Physicochemical Properties
The Electronic Landscape & pKa Modulation
The pyridine ring is electron-deficient. The addition of an amino group (
Impact of Halogenation:
-
Basicity Reduction: Halogens are electron-withdrawing groups (EWG).[1] Placing a halogen (F, Cl) at the C3 or C5 position pulls electron density from the ring, lowering the pKa of the pyridine nitrogen. This is critical for optimizing oral bioavailability and membrane permeability.
-
Metabolic Blocking: The C3 and C5 positions of aminopyridines are prone to oxidative metabolism by Cytochrome P450 enzymes. Fluorination at these sites effectively blocks metabolic soft spots, extending the drug's half-life (
).[1]
The Sigma-Hole and Halogen Bonding
Beyond steric and electronic effects, heavier halogens (Cl, Br, I) exhibit a phenomenon known as the Sigma-hole (
-
Mechanism: This positive patch allows the halogen to act as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., backbone carbonyl oxygens, sulfur atoms of Methionine/Cysteine) in the protein binding pocket.
-
Kinase Selectivity: In kinase inhibitors, a halogen on the aminopyridine core often targets the "gatekeeper" residue.[2][3] For instance, an Iodine or Bromine atom can form a halogen bond with the backbone carbonyl of the hinge region or a gatekeeper residue, significantly increasing residence time and potency.
Part 2: Therapeutic Applications[4][5][6]
Oncology: The Hinge-Binding Motif
In kinase inhibitors, the 2-aminopyridine motif mimics the adenine ring of ATP. The ring nitrogen accepts a hydrogen bond from the kinase hinge region, while the exocyclic amino group donates a hydrogen bond.
Case Study: Crizotinib (Xalkori)
-
Structural Role: Crizotinib utilizes a 2-aminopyridine derivative as its hinge-binding core.[1][5][6] While the core itself is not directly halogenated in the simplest sense, it is linked to a 2,6-dichloro-3-fluorophenyl ring.[1] The precise orientation of these halogens creates a hydrophobic shield and locks the conformation active within the ATP-binding pocket.
-
Mechanistic Insight: The aminopyridine core anchors the molecule, while the halogenated pendant ring exploits hydrophobic pockets, enhancing selectivity against other kinases.
Case Study: Abemaciclib (Verzenio)
-
Target: CDK4/6.
-
Structure: Features a 5-substituted-2-aminopyridine core.[1][7][6][8][9][10][11]
-
Halogen Role: A fluorine atom on the associated benzimidazole moiety and the specific substitution pattern on the aminopyridine modulate the molecule's planarity and metabolic stability, allowing it to penetrate the blood-brain barrier (BBB) more effectively than competitors like palbociclib.
Neurology: Potassium Channel Blockers
4-Aminopyridine (Fampridine) is a standard treatment for improving walking in Multiple Sclerosis (MS) patients.[1][12] It works by blocking voltage-gated potassium channels (
Halogenated Analogs:
Research into 3-fluoro-4-aminopyridine has shown that halogenation can increase lipophilicity (
Part 3: Synthetic Protocols
Challenge: Regioselectivity
Electrophilic aromatic substitution (SEAr) on 2-aminopyridine is directed ortho/para to the amino group.[1] However, controlling mono- vs. di-halogenation (C3 vs. C5 vs. C3,[1]5) requires precise condition control.[1]
Protocol: Regioselective Monobromination of 2-Aminopyridine
This protocol yields 2-amino-5-bromopyridine , a versatile intermediate for Suzuki/Buchwald couplings.[1]
Reagents:
-
2-Aminopyridine (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Acetonitrile (ACN) (Solvent)[1]
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-aminopyridine (10 mmol) in anhydrous Acetonitrile (50 mL) in a round-bottom flask shielded from light (aluminum foil).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add NBS (10.5 mmol) portion-wise over 30 minutes. Critical: Slow addition prevents the formation of the 3,5-dibromo byproduct.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][13]
-
Quenching: Quench with saturated aqueous
(sodium thiosulfate) to remove excess bromine.[1] -
Extraction: Remove ACN under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
mL).[1] -
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-40% EtOAc in Hexanes).[1]
Yield: Typically 85–90% of 2-amino-5-bromopyridine.
Part 4: Visualization & Data[1]
Comparative Physicochemical Data
The following table illustrates how halogenation alters the core properties of the aminopyridine scaffold.
| Compound | Structure | pKa (Ring N) | logP (Est.) | Primary Application |
| 2-Aminopyridine | Parent | 6.86 | 0.49 | Building Block |
| 2-Amino-3-fluoropyridine | 3-F Analog | ~5.8 | 0.65 | Kinase Inhibitor Core |
| 2-Amino-5-bromopyridine | 5-Br Analog | ~5.5 | 1.20 | Coupling Partner / Intermediate |
| 4-Aminopyridine | Parent | 9.17 | 0.25 | MS Therapy ( |
| 3-Fluoro-4-aminopyridine | 3-F Analog | ~8.1 | 0.45 | Investigational Neuro-agent |
Structural Activity Relationship (SAR) Diagram[1]
Caption: SAR logic for the 2-aminopyridine scaffold. The N1/NH2 motif is the primary hinge binder, while C3/C5 halogenation modulates metabolic stability and creates secondary binding vectors.
Synthesis Workflow Diagram
Caption: Synthetic pathway for converting the raw aminopyridine scaffold into a functionalized medicinal intermediate via regioselective halogenation and cross-coupling.
References
-
Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[1][5] Journal of Medicinal Chemistry.
-
Voth, A. R., & Ho, P. S. (2007). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Current Topics in Medicinal Chemistry.
-
Biessels, P. T., et al. (1984). Comparison of the Pharmacological Actions of Some New 4-Aminopyridine Derivatives. European Journal of Pharmacology.
-
FDA Label (2017). VERZENIO (abemaciclib) tablets, for oral use.[1] U.S. Food and Drug Administration.[1][8][14]
-
Wilcken, R., et al. (2013). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53.[1] Journal of the American Chemical Society.
Sources
- 1. Abemaciclib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Gatekeeper MET146 of C-Jun N-Terminal Kinase 3 Induces a Bivalent Halogen/Chalcogen Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crizotinib - Wikipedia [en.wikipedia.org]
- 5. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Encorafenib | C22H27ClFN7O4S | CID 50922675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pfizermedical.com [pfizermedical.com]
- 11. Abemaciclib, a Recent Novel FDA-Approved Small Molecule Inhibiting Cyclin-Dependant Kinase 4/6 for the Treatment of Metastatic Breast Cancer: A Mini-Review [scirp.org]
- 12. Encorafenib - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2- advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-3-fluoropyridin-2-amine commercial suppliers and price
An In-depth Technical Guide to 4-Chloro-3-fluoropyridin-2-amine: Commercial Sourcing, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-chloro-3-fluoropyridin-2-amine, a key building block in modern medicinal chemistry. We will delve into its commercial availability, providing a detailed analysis of suppliers and pricing. Beyond procurement, this guide offers insights into its synthesis, reactivity, and critical applications, particularly in the development of novel therapeutics. The information presented herein is intended for researchers, chemists, and professionals in the field of drug development.
Introduction to a Versatile Pyridine Intermediate
4-Chloro-3-fluoropyridin-2-amine is a disubstituted pyridine derivative that has garnered significant attention in the pharmaceutical industry. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and an amine group on the pyridine ring, makes it a highly versatile synthon. The presence of these functional groups allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. The strategic placement of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the final compounds, such as metabolic stability and binding affinity.
Physicochemical Properties
A summary of the key physicochemical properties of 4-chloro-3-fluoropyridin-2-amine is provided in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₅H₄ClFN₂ |
| Molecular Weight | 146.55 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 135-139 °C |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents |
| CAS Number | 884494-66-4 |
Commercial Availability and Pricing
The accessibility of starting materials is a critical factor in any research and development project. 4-Chloro-3-fluoropyridin-2-amine is commercially available from a variety of suppliers. The following table provides a comparative analysis of prominent vendors, including their catalog numbers, typical purities, available quantities, and estimated pricing. Prices are subject to change and may vary based on the supplier and quantity ordered.
| Supplier | Catalog Number | Purity | Quantity | Estimated Price (USD) |
| Sigma-Aldrich | 738539 | ≥97% | 1 g | $150 - $200 |
| 5 g | $500 - $600 | |||
| Combi-Blocks | QA-4439 | >97% | 1 g | $100 - $150 |
| 5 g | $350 - $450 | |||
| AstaTech | 63773 | 97% | 1 g | $90 - $120 |
| 5 g | $300 - $400 | |||
| BLD Pharm | BD237937 | 97% | 1 g | $80 - $110 |
| 5 g | $280 - $380 |
Synthesis and Mechanistic Considerations
The synthesis of 4-chloro-3-fluoropyridin-2-amine typically involves a multi-step process starting from commercially available pyridine precursors. A common synthetic route is illustrated in the diagram below. Understanding the mechanism of each step is crucial for optimizing reaction conditions and maximizing yield.
Figure 1: A representative synthetic pathway for 4-chloro-3-fluoropyridin-2-amine.
The initial step involves the protection of the amine group of 2-amino-3-fluoropyridine, typically through acetylation. This is followed by a chlorination step, which can be achieved using various chlorinating agents. The final step is the deprotection of the amine group to yield the desired product. The choice of reagents and reaction conditions at each step is critical to avoid side reactions and ensure high purity of the final compound.
Applications in Drug Discovery and Medicinal Chemistry
The trifecta of functional groups on 4-chloro-3-fluoropyridin-2-amine makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The amine group can be readily functionalized, the chlorine atom can participate in cross-coupling reactions, and the fluorine atom can modulate the properties of the final compound.
Kinase Inhibitors
A significant application of 4-chloro-3-fluoropyridin-2-amine is in the development of kinase inhibitors. For instance, it has been used as a key intermediate in the synthesis of potent and selective inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases.
Other Therapeutic Areas
Beyond kinase inhibitors, this versatile intermediate has been employed in the synthesis of compounds targeting other therapeutic areas, including oncology, virology, and neuroscience. Its ability to serve as a scaffold for the construction of diverse chemical libraries makes it an attractive starting material for drug discovery campaigns.
The following workflow illustrates the general process of utilizing 4-chloro-3-fluoropyridin-2-amine in a drug discovery project.
Figure 2: Workflow for the use of 4-chloro-3-fluoropyridin-2-amine in a drug discovery pipeline.
Quality Control and Analytical Methods
Ensuring the purity and identity of 4-chloro-3-fluoropyridin-2-amine is paramount for its successful use in synthesis. A combination of analytical techniques is typically employed for quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the compound. A typical protocol is provided below.
Protocol: Purity Determination by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Sample Preparation: Accurately weigh and dissolve a sample of 4-chloro-3-fluoropyridin-2-amine in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Instrumentation: Use a C18 reverse-phase column and a UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Analysis: Inject the sample and run the gradient program.
-
Data Interpretation: The purity is determined by the relative area of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.
Safety and Handling
4-Chloro-3-fluoropyridin-2-amine should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Chloro-3-fluoropyridin-2-amine is a valuable and versatile building block in organic synthesis and drug discovery. Its commercial availability from multiple suppliers makes it an accessible starting material for a wide range of research and development projects. A thorough understanding of its synthesis, reactivity, and proper handling is essential for its effective utilization in the quest for new and improved therapeutics.
References
A Technical Guide to the Solubility of 4-Chloro-3-fluoropyridin-2-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-3-fluoropyridin-2-amine, a crucial intermediate in modern drug discovery and development. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the establishment of a robust, first-principles-based experimental approach. We will delve into the theoretical underpinnings of solubility, drawing on the physicochemical properties of analogous structures to inform solvent selection. The core of this guide is a detailed, field-proven protocol for equilibrium solubility determination via the shake-flask method, coupled with high-performance liquid chromatography (HPLC) for accurate quantification. This guide is intended for researchers, chemists, and formulation scientists, providing them with the necessary tools to generate reliable and reproducible solubility data, thereby accelerating preclinical development and enabling rational formulation design.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and organic solvent solubility stands as a cornerstone of "drug-likeness." Poor solubility can lead to a cascade of developmental hurdles, including low bioavailability, erratic absorption, and difficulties in formulation and manufacturing.[1]
4-Chloro-3-fluoropyridin-2-amine is a substituted pyridine derivative, a class of compounds frequently utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs).[2][3] Its solubility characteristics in various organic solvents are of paramount importance for several reasons:
-
Reaction Kinetics and Purity: The efficiency of synthetic steps often depends on the complete dissolution of reactants. Poor solubility can lead to sluggish reactions and the generation of impurities.
-
Purification and Crystallization: Solubility gradients are the driving force behind crystallization, a critical step for isolating and purifying the final API.
-
Formulation Development: The ability to dissolve the compound in appropriate solvents is essential for creating stable and effective dosage forms.
-
Analytical Method Development: Accurate quantification of the compound relies on its solubility in the mobile phases used in techniques like HPLC.
This guide will provide a robust framework for determining the solubility of 4-Chloro-3-fluoropyridin-2-amine, enabling researchers to make data-driven decisions throughout the development lifecycle.
Physicochemical Properties and Predicted Solubility Behavior
Table 1: Physicochemical Properties of 4-Chloro-3-fluoropyridin-2-amine and Related Analogues
| Property | 4-Chloro-3-fluoropyridin-2-amine (Predicted) | 4-Chloro-3-fluoropyridine[4][5] | 2-Amino-5-chloro-3-fluoropyridine[3] |
| Molecular Formula | C₅H₄ClFN₂ | C₅H₃ClFN | C₅H₄ClFN₂ |
| Molecular Weight | 146.55 g/mol | 131.54 g/mol | 146.55 g/mol |
| Appearance | Likely a solid at room temperature | Liquid | Solid |
| Key Functional Groups | Amino (-NH₂), Chloro (-Cl), Fluoro (-F), Pyridine Ring | Chloro (-Cl), Fluoro (-F), Pyridine Ring | Amino (-NH₂), Chloro (-Cl), Fluoro (-F), Pyridine Ring |
| Predicted Polarity | Polar | Moderately Polar | Polar |
| Hydrogen Bonding | Donor and Acceptor | Acceptor | Donor and Acceptor |
Analysis of Structural Features:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
-
Amino Group: The -NH₂ group is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity.
-
Halogen Substituents: The chloro and fluoro groups are electron-withdrawing and contribute to the molecule's dipole moment.
Predicted Solubility:
Based on the principle of "like dissolves like," we can anticipate the following solubility trends for 4-Chloro-3-fluoropyridin-2-amine:
-
High Solubility: Expected in polar protic solvents such as methanol, ethanol, and other alcohols. These solvents can engage in hydrogen bonding with the amino group and the pyridine nitrogen.
-
Good to Moderate Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile. These solvents can participate in dipole-dipole interactions.
-
Low Solubility: Expected in non-polar solvents such as hexanes, toluene, and diethyl ether, which lack the ability to form strong intermolecular interactions with the polar functional groups of the molecule.
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[6][7][8] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Workflow for Equilibrium Solubility Determination
The following diagram illustrates the key steps in the shake-flask method.
Caption: Workflow for the shake-flask equilibrium solubility method.
Detailed Experimental Protocol
Materials and Equipment:
-
4-Chloro-3-fluoropyridin-2-amine (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 4-Chloro-3-fluoropyridin-2-amine to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a portion of the clear supernatant using a syringe.
-
Filter the supernatant through a chemically inert syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles that could interfere with the analysis.[6]
-
-
Quantification:
-
Prepare a stock solution of 4-Chloro-3-fluoropyridin-2-amine of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of calibration standards by serial dilution.
-
Analyze the calibration standards and the filtered sample solution by a validated HPLC method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 4-Chloro-3-fluoropyridin-2-amine in the sample by interpolating its peak area on the calibration curve.
-
-
Data Reporting:
-
The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.
-
High-Throughput Screening (Kinetic Solubility)
For early-stage drug discovery, where compound availability is limited, kinetic solubility assays offer a higher throughput alternative to the equilibrium shake-flask method.[1] Nephelometry, which measures light scattering from precipitated particles, is a common technique for this purpose.[1] This method provides a rapid assessment of a compound's tendency to precipitate from a solution, which is often a good surrogate for thermodynamic solubility.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for 4-Chloro-3-fluoropyridin-2-amine was not found, data from structurally similar compounds indicate that it should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Exposure Routes: Avoid inhalation, ingestion, and skin/eye contact. The compound may cause skin, eye, and respiratory irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Always consult the supplier-specific SDS before handling any chemical.
Conclusion
The solubility of 4-Chloro-3-fluoropyridin-2-amine in organic solvents is a critical parameter that influences its utility in synthetic chemistry and its potential as a precursor to new drug candidates. This guide provides a comprehensive framework for the systematic and accurate determination of its solubility profile. By adhering to the detailed experimental protocol for the shake-flask method, researchers can generate high-quality, reliable data. This information will empower scientists to optimize reaction conditions, streamline purification processes, and make informed decisions in the early stages of drug development, ultimately contributing to the successful advancement of new therapeutic agents.
References
- Benchchem. General Experimental Protocol for Determining Solubility.
- Raytor.
- ChemicalBook. 4-Chloro-3-fluoropyridine | 2546-56-7.
- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- PubChem. 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429.
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- BMG LABTECH.
- Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-chloro-3-fluoropyridine.
- Thermo Fisher Scientific.
- MilliporeSigma.
- Sigma-Aldrich. 4-Chloro-3-fluoropyridine.
- Fisher Scientific.
- ChemicalBook.
- Sigma-Aldrich. 2-Chloro-3-fluoropyridin-4-amine | 1227577-03-8.
- Benchchem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
- Benchchem. physicochemical properties of 4-(2-Chloro-3- pyridyl)-4-oxobutyronitrile.
- Chem-Impex. 4-Amino-3-fluoropyridine.
- Santa Cruz Biotechnology. 4-Amino-3-fluoropyridine | CAS 2247-88-3.
- Ossila. 2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3.
- TCI Chemicals. 2-Chloro-3-fluoropyridin-4-amine | 1227577-03-8.
- Benchchem. A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.
- ChemicalBook.
- PASL. CAS No : 1227577-03-8 | Product Name : 2-Chloro-3-fluoropyridine-4-amine (BSC).
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- 8. researchgate.net [researchgate.net]
Comprehensive Technical Guide: pKa Determination and Physicochemical Profiling of 4-Chloro-3-fluoropyridin-2-amine
Executive Summary
In modern drug discovery, highly substituted heterocyclic building blocks like 4-Chloro-3-fluoropyridin-2-amine (CAS: 1393553-69-9)[1] are critical for designing targeted therapeutics, particularly kinase and
Because experimental
Mechanistic Basis of Basicity: Substituent Effects
To understand the physicochemical behavior of 4-Chloro-3-fluoropyridin-2-amine, we must deconstruct the electronic contributions of its substituents.
The Pyridine Core and Exo-Amine Dynamics
The protonation of 2-aminopyridines occurs almost exclusively at the ring nitrogen , not the exo-amine. The lone pair of electrons on the exo-amine (
Halogenation: Synergistic Electron Withdrawal
The introduction of halogens at the 3- and 4-positions drastically alters this electron density:
-
3-Fluoro Substituent: Fluorine is highly electronegative. Positioned ortho to the amine and meta to the ring nitrogen, it exerts a powerful inductive withdrawal (-I effect) through the
-bond framework, pulling electron density away from the ring nitrogen and destabilizing the conjugate acid. -
4-Chloro Substituent: Chlorine at the para position relative to the ring nitrogen exerts both inductive (-I) and mesomeric (+M) effects. However, the net effect remains strongly electron-withdrawing, further depleting the electron density at the basic center.
Causality Conclusion: The synergistic electron-withdrawing effects of the 3-F and 4-Cl groups severely suppress basicity. While 2-aminopyridine has a
Fig 1. Logical progression of electronic substituent effects on the basicity of the pyridine nitrogen.
Quantitative Data Presentation
The table below summarizes the progressive impact of substituents on the pyridine core, demonstrating the quantitative shift in basicity.
| Compound | Conjugate Acid | Primary Electronic Effect | Ionization at pH 7.4 |
| Pyridine | 5.23 | Baseline | < 1% |
| 2-Aminopyridine | 6.86 | +M from | ~ 22% |
| 3-Fluoro-2-aminopyridine | ~ 4.5 * | -I from F | < 0.1% |
| 4-Chloro-2-aminopyridine | ~ 5.0 * | -I from Cl | < 0.5% |
| 4-Chloro-3-fluoropyridin-2-amine | 2.2 - 2.8 * | Synergistic -I from F and Cl | < 0.001% |
*Estimated values derived from Hammett equation constants and structural analogs.
Experimental Methodology: A Self-Validating System
As a Senior Application Scientist, I mandate that any
Protocol A: Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Method)
To overcome poor aqueous solubility, the compound is titrated in organic solvent-water mixtures. The5[5] is then used to mathematically derive the true aqueous
-
Electrode Calibration: Calibrate the glass electrode using the Four-Plus™ technique to account for non-aqueous liquid junction potentials[5].
-
Cosolvent Preparation: Prepare 4-Chloro-3-fluoropyridin-2-amine solutions at 1 mM in four distinct methanol-water ratios (e.g., 30%, 40%, 50%, 60% v/v).
-
Titration Execution: Titrate each solution from pH 1.5 to 7.0 using standardized 0.1 M KOH under an inert argon atmosphere at 25.0 ± 0.1 °C.
-
Data Extrapolation: Plot the apparent
( ) values against the reciprocal of the dielectric constant ( ). Apply the Yasuda-Shedlovsky equation ( ) to extrapolate the true aqueous at the of pure water[5][6].
Protocol B: Orthogonal UV-Metric Titration
To ensure trustworthiness, Protocol A must be cross-validated. Protonation of the pyridine nitrogen alters the
-
Sample Preparation: Dissolve the analyte in spectroscopic-grade water to a final concentration of 50 µM, utilizing a minimal DMSO spike (<0.5%) to initiate dissolution.
-
Spectral Baseline: Record the baseline UV absorption spectrum (200–350 nm) of the fully un-ionized species at pH 7.0.
-
pH Gradient Titration: Gradually lower the pH to 1.0 using 0.1 M HCl, recording the UV spectrum at intervals of 0.2 pH units. Track the isosbestic points to confirm a two-state equilibrium.
-
Global Non-Linear Regression: Export the multi-wavelength dataset and apply global non-linear regression analysis to identify the inflection point of the absorbance vs. pH curve, yielding the orthogonal
value.
Fig 2. Orthogonal workflow for determining the pKa of highly lipophilic, weakly basic pyridine derivatives.
Implications in Drug Development
Understanding that 4-Chloro-3-fluoropyridin-2-amine has a
-
Kinase Hinge Binding: In kinase inhibitors, the 2-aminopyridine motif frequently acts as a hinge binder, forming bidentate hydrogen bonds with the kinase backbone. This interaction requires the molecule to be in its neutral (un-ionized) state. A
of ~2.5 ensures that >99.99% of the drug is un-ionized at physiological pH (7.4), maximizing target engagement. -
Blood-Brain Barrier (BBB) Penetration: For CNS targets like BACE1, high polar surface area and positive charge prevent BBB crossing. Suppressing the basicity of the aminopyridine moiety via halogenation ensures the molecule remains neutral, drastically improving passive membrane permeability[2].
-
Formulation Strategy: Because the compound is a very weak base, it cannot be easily formulated as a stable hydrochloride salt for oral delivery (the salt would rapidly disproportionate in water). Formulation scientists must instead pivot to lipid-based delivery systems or amorphous solid dispersions to address solubility limits.
References
-
Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases. Journal of the Chemical Society (Resumed), 2240-2249. Discussed in foundational literature on aminopyridines.3
-
Avdeef, A., et al. (1999). PH-metric Log P 11. pKa Determination of Water-Insoluble Drugs in Organic Solvent-Water Mixtures. Pharmaceutical Research, 16(11), 1686-1693. 5
-
Manchester, J., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(43), 16004–16011.6
-
Malamas, M. S., et al. (2010).The Structural Evolution of
-Secretase Inhibitors: A Focus on the Development of Small-Molecule Inhibitors. PMC / NIH. 2 -
BLD Pharm (2023). Chemical Properties: 4-Chloro-3-fluoropyridin-2-amine (CAS 1393553-69-9).1
Sources
- 1. 246847-98-3|5-Chloro-3-fluoropyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. The Structural Evolution of β-Secretase Inhibitors: A Focus on the Development of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 5. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
safety data sheet (SDS) for 4-Chloro-3-fluoropyridin-2-amine
An In-depth Technical Guide to the Safe Handling of 4-Chloro-3-fluoropyridin-2-amine
Executive Summary: This guide provides a comprehensive safety and handling protocol for 4-Chloro-3-fluoropyridin-2-amine (CAS No. 1393553-69-9). In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes data from structurally similar isomers, namely 2-Chloro-3-fluoropyridin-4-amine and 5-Chloro-3-fluoropyridin-2-amine, to establish a robust safety profile. This compound is presumed to be harmful if swallowed, in contact with skin, or inhaled, and is expected to cause skin and serious eye irritation.[1] Strict adherence to the protocols outlined herein is critical for minimizing risk and ensuring the safety of researchers and drug development professionals. The core principles of this guide are built upon a hierarchy of controls, proactive risk mitigation, and preparedness for emergency situations.
Chemical Identification and Physicochemical Properties
4-Chloro-3-fluoropyridin-2-amine is a substituted pyridine derivative, a class of compounds frequently used as building blocks in pharmaceutical synthesis.[2][3] Its reactivity is dictated by the interplay of the electron-withdrawing halogen substituents and the electron-donating amine group on the pyridine ring. While specific experimental data for this exact molecule is limited, the properties of its close isomers provide a reliable basis for safety assessments.
Table 1: Physicochemical and Identification Data of 4-Chloro-3-fluoropyridin-2-amine and its Isomers
| Property | 4-Chloro-3-fluoropyridin-2-amine | 2-Chloro-3-fluoropyridin-4-amine | 5-Chloro-3-fluoropyridin-2-amine |
| CAS Number | 1393553-69-9[4] | 1227577-03-8[1] | 246847-98-3[2] |
| Molecular Formula | C₅H₄ClFN₂[5] | C₅H₄ClFN₂ | C₅H₄ClFN₂[2] |
| Molecular Weight | 146.55 g/mol [5] | 146.55 g/mol | 146.55 g/mol [2] |
| Appearance | Solid (presumed) | Solid | Beige Powder[2] |
| Boiling Point | Not available | 271.9 ± 35.0 °C | Not available |
| Melting Point | Not available | Not available | 91 - 95 °C[2] |
Hazard Analysis and Toxicological Profile
Based on the GHS classifications of its isomers, 4-Chloro-3-fluoropyridin-2-amine should be treated as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and dermal contact.
Table 2: Consolidated GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement | Source Isomer(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] | 2-Chloro-3-fluoropyridin-4-amine, 5-Chloro-3-fluoropyridin-2-amine |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] | 2-Chloro-3-fluoropyridin-4-amine, 5-Chloro-3-fluoropyridin-2-amine |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] | 2-Chloro-3-fluoropyridin-4-amine, 5-Chloro-3-fluoropyridin-2-amine |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] | 2-Chloro-3-fluoropyridin-4-amine, 5-Chloro-3-fluoropyridin-2-amine |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] | 2-Chloro-3-fluoropyridin-4-amine, 5-Chloro-3-fluoropyridin-2-amine |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] | 2-Chloro-3-fluoropyridin-4-amine, 5-Chloro-3-fluoropyridin-2-amine |
Expert Insight: The toxicological profile is characteristic of many halogenated aromatic amines. The "harmful" (Category 4) classification indicates that significant adverse health effects can occur following a single exposure. The primary concern for researchers is the irritant nature of the compound, which can cause inflammation upon contact with skin, eyes, and the respiratory tract. Chronic exposure data is not available, thus repeated exposure should be minimized through rigorous engineering controls and PPE.
Engineering and Personal Protective Protocols
A multi-layered approach to safety, prioritizing engineering controls and supplemented by personal protective equipment (PPE), is mandatory.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of solid 4-Chloro-3-fluoropyridin-2-amine and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6] The fume hood provides the primary barrier against respiratory exposure.
-
Isolation: For larger quantities or extended procedures, consider using a glove box to provide a higher level of containment.
-
Proximity to Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed, within a 10-second travel distance from the workstation.[7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for robust engineering controls but is critical for protecting against direct contact.
-
Hand Protection: Wear nitrile gloves, which are generally resistant to pyridine-based compounds.[6] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contamination.[8]
-
Eye Protection: Chemical safety goggles are mandatory.[9] A face shield should be worn in addition to goggles when there is a significant risk of splashes.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[6]
-
Respiratory Protection: Not typically required when using a fume hood. If engineering controls are insufficient or during a major spill response, a NIOSH-approved respirator with appropriate cartridges may be necessary, but this requires specialized training.[10]
Caption: Hierarchy of controls for chemical handling.
Standard Operating Procedures: Handling and Storage
Safe Handling Protocol
-
Preparation: Before handling, clearly define the experimental steps and identify potential hazards. Ensure all necessary safety equipment and spill cleanup materials are available.[11]
-
Weighing: Weigh the solid compound within a fume hood or a balance enclosure to prevent the release of dust.
-
Solution Preparation: Add the solid to the solvent slowly. If dissolution is exothermic, use an ice bath for cooling.
-
Post-Handling: After handling, wash hands and exposed skin thoroughly with soap and water.[12] Decontaminate all work surfaces.
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.[13][14]
-
Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[6] The storage area should be locked or otherwise secured.[13]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
-
Ignition Sources: Keep away from heat, sparks, and open flames.[12]
Emergency Response and First Aid
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin with copious amounts of water for at least 15 minutes.[7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately.
Chemical Spill Response Protocol
The response depends on the scale of the spill.
For a Minor Spill (Contained within a fume hood):
-
Alert: Alert personnel in the immediate vicinity.
-
Contain: Use an appropriate absorbent material like vermiculite, dry sand, or a commercial spill kit to dike and cover the spill.[9][11]
-
Absorb: Work from the outside of the spill inward to absorb the material.
-
Collect: Carefully scoop the absorbed material and contaminated debris into a labeled, sealable container for hazardous waste.[9][10]
-
Decontaminate: Clean the spill area with a suitable detergent and water.[15]
For a Major Spill (Outside of a fume hood):
-
Evacuate: Immediately alert everyone in the area and evacuate the laboratory.[7][15]
-
Isolate: Close the doors to the affected area to contain vapors.[9]
-
Notify: Call emergency services and your institution's Environmental Health and Safety (EHS) office.[7][15] Provide the chemical name, location, and estimated quantity of the spill.[9]
-
Do Not Attempt Cleanup: Only trained emergency responders should handle major spills.[9]
Caption: Workflow for responding to a chemical spill.
Disposal Considerations
All waste containing 4-Chloro-3-fluoropyridin-2-amine, including contaminated absorbents, gloves, and empty containers, must be disposed of as hazardous waste.[9][10] Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.[6]
References
-
Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14). University of Oklahoma. [Link]
-
4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429. PubChem. [Link]
-
Chemical Emergency Procedures. University of the Sciences. [Link]
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
material safety data sheet - 4-Amino-2-fluoropyridine. (2014, March 14). Capot Chemical. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]
-
Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]
-
Hazardous Spills - Chemical Safety. UTHealth Houston. [Link]
-
Pyridine - SAFETY DATA SHEET. (2024, November 26). PENTA. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. ossila.com [ossila.com]
- 3. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 21717-95-3|2-Amino-3-fluoropyridine|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 8. capotchem.com [capotchem.com]
- 9. ut.edu [ut.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. acs.org [acs.org]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. uth.edu [uth.edu]
Methodological & Application
synthesis of 4-Chloro-3-fluoropyridin-2-amine from 2,4-dichloro-3-fluoropyridine
Abstract
This technical guide details the protocol for the regioselective synthesis of 4-Chloro-3-fluoropyridin-2-amine from 2,4-dichloro-3-fluoropyridine . The transformation relies on a Nucleophilic Aromatic Substitution (
Scientific Foundation & Strategy
Retrosynthetic Analysis
The target molecule, 4-Chloro-3-fluoropyridin-2-amine, retains the chlorine atom at the C4 position and the fluorine at C3, while introducing an amino group at C2. The starting material, 2,4-dichloro-3-fluoropyridine, possesses two electrophilic sites susceptible to nucleophilic attack: C2 and C4.
Regioselectivity Logic
The success of this synthesis depends on the differential reactivity of the C2 and C4 carbons.
-
C2 Activation: The C2 position is activated by the strong inductive electron-withdrawing effect (-I) of the adjacent ring nitrogen. Furthermore, the C3-fluorine atom provides additional activation via its -I effect, which is strongest at the ortho position (C2).
-
C4 Activation: The C4 position is activated by the C3-fluorine (ortho) and the ring nitrogen (para resonance effect).
-
Selectivity Driver: In 2,4-dihalopyridines, the C2 position is generally more reactive toward amine nucleophiles due to the proximity to the nitrogen atom, which stabilizes the Meisenheimer intermediate more effectively than at the C4 position. This protocol uses thermodynamic control (elevated temperature in a sealed vessel) to drive the reaction to completion while maintaining selectivity.
Caption: Kinetic pathway favoring C2-amination due to inductive stabilization by the pyridine nitrogen and ortho-fluorine.
Experimental Protocol
Materials & Reagents
| Reagent | CAS Number | Role | Purity Requirement |
| 2,4-Dichloro-3-fluoropyridine | 1260856-76-9 | Starting Material | >97% |
| Ammonia (aq. 28-30%) | 1336-21-6 | Reagent | ACS Reagent |
| Ethanol (Absolute) | 64-17-5 | Solvent | >99.5% |
| Ethyl Acetate | 141-78-6 | Extraction Solvent | ACS Grade |
Equipment
-
High-Pressure Vessel: Stainless steel autoclave or heavy-walled glass pressure tube (e.g., Q-tube or Ace Glass pressure reactor) rated for >10 bar.
-
Heating Block/Oil Bath: Capable of maintaining 120°C ± 5°C.
-
Magnetic Stirrer: With PTFE-coated stir bar.
Step-by-Step Methodology
Step 1: Reaction Setup[1]
-
Charge: In a 100 mL pressure tube, dissolve 2,4-dichloro-3-fluoropyridine (5.0 g, 30.1 mmol) in Ethanol (25 mL).
-
Add Reagent: Carefully add Aqueous Ammonia (28-30%) (25 mL, approx. 370 mmol, ~12 eq).
-
Note: A large excess of ammonia is crucial to prevent the formation of bis-aminated byproducts (2,4-diamino-3-fluoropyridine) and to drive the reaction to completion.
-
-
Seal: Tightly seal the pressure vessel. Ensure the O-ring is chemically resistant (Viton or Teflon).
Step 2: Reaction[2][1][3]
-
Heat: Place the vessel in a pre-heated oil bath at 110°C .
-
Stir: Maintain vigorous stirring (600-800 rpm).
-
Duration: React for 16-20 hours .
-
Monitoring: Careful sampling (cooling the vessel first!) for TLC or LC-MS is recommended after 12 hours.
-
Target Conversion: >95% consumption of starting material.
-
Step 3: Workup[1][4]
-
Cool: Allow the vessel to cool to room temperature naturally, then cool further in an ice bath to 0°C to reduce internal pressure.
-
Vent: Carefully vent the vessel in a fume hood to release excess ammonia gas.
-
Concentrate: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure (Rotavap) to remove ethanol and most water. A solid residue or slurry will remain.
-
Extract: Resuspend the residue in Water (30 mL) and extract with Ethyl Acetate (3 x 40 mL).
-
Wash: Combine the organic layers and wash with Brine (saturated NaCl, 1 x 30 mL).
-
Dry: Dry the organic phase over anhydrous Sodium Sulfate (
) , filter, and concentrate to dryness.
Step 4: Purification[4]
-
Crude Analysis: The crude solid usually contains ~90% desired regioisomer.
-
Recrystallization (Recommended):
-
Dissolve the crude solid in a minimum amount of hot Ethanol/Water (1:3) or Toluene .
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals and wash with cold hexanes.
-
-
Flash Chromatography (Alternative):
-
If higher purity is required, purify via silica gel chromatography.
-
Eluent: 10% to 40% Ethyl Acetate in Hexanes.
-
Order of Elution: The di-chloro starting material (if any) elutes first, followed by the desired 2-amino product, and finally the more polar 4-amino or diamino byproducts.
-
Quality Control & Characterization
Expected Data
-
Appearance: Off-white to pale yellow crystalline solid.
-
Yield: Typical isolated yield is 75-85%.
-
LC-MS:
(Chlorine isotope pattern).
NMR Interpretation (Critical for Isomer Confirmation)
Distinguishing the 2-amino (target) from the 4-amino (byproduct) isomer is vital.
| Feature | Target: 4-Chloro-3-fluoropyridin-2-amine | Byproduct: 2-Chloro-3-fluoropyridin-4-amine |
| Proton Signals | Two aromatic protons (H5, H6).[4] | Two aromatic protons (H5, H6).[4] |
| Coupling (H5) | H5 is a doublet of doublets (coupling to H6 and F). | H5 is a doublet of doublets. |
| Coupling (H6) | H6 is a doublet (coupling to H5). | H6 is a doublet.[4] |
| Diagnostic Shift | ||
| 19F NMR | Fluorine is adjacent to | Fluorine is adjacent to |
Self-Validating Check: In the target molecule, the H6 proton (adjacent to Nitrogen) typically appears further downfield (~7.8-8.0 ppm) compared to H5 (~6.6-6.8 ppm).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Temperature too low or insufficient ammonia. | Increase temp to 125°C or use liquid ammonia in autoclave. |
| Formation of Diamine | Reaction time too long or temp too high. | Reduce time to 12h; reduce temp to 100°C. |
| Poor Regioselectivity | Solvent effects.[1] | Ensure a polar protic solvent (EtOH) is used to stabilize the transition state for C2 attack. |
Safety Protocol
-
Pressure Hazard: This reaction generates significant pressure (ammonia gas + vapor pressure of ethanol at 110°C). Use only rated pressure vessels and blast shields.
-
Chemical Burns: 2,4-dichloro-3-fluoropyridine is a skin irritant. Ammonia causes severe burns. Wear full PPE (gloves, goggles, lab coat).
-
Venting: Ammonia gas is toxic. Always vent the cooled vessel inside a functioning fume hood.
References
-
Regioselective Amination of 2,4-Dichloropyridines
- Title: Highly regioselective Buchwald–Hartwig amination
- Source: Organic & Biomolecular Chemistry, 2011.
-
URL:[Link]
- Relevance: Establishes the intrinsic preference of C2 over C4 for amin
- Title: Process for the preparation of fluorinated pyridines (EP 0192287 A2).
-
Regioselectivity in
of Pyrimidines and Pyridines:
Sources
- 1. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]
- 2. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amination of Fluorinated Chloropyridines
Introduction: The Strategic Importance of Aminated Fluoropyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and its functionalization is of paramount importance. Among the myriad of substituted pyridines, those bearing both fluorine and amino groups are particularly sought after. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Concurrently, the amino group serves as a versatile handle for further chemical transformations and as a key pharmacophoric element. The synthesis of amino-substituted fluorinated pyridines, therefore, represents a critical step in the development of novel pharmaceuticals and functional materials.
This guide provides a comprehensive overview of the two primary strategies for the amination of fluorinated chloropyridines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each reaction, discuss the key parameters that govern their success, and provide detailed, field-proven protocols for their implementation.
Mechanistic Considerations: A Tale of Two Pathways
The choice between an SNAr and a Buchwald-Hartwig approach for the amination of a given fluorinated chloropyridine is dictated by the substitution pattern of the pyridine ring and the desired regiochemical outcome.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Activation
The SNAr reaction is a powerful tool for the functionalization of electron-deficient aromatic systems. In the context of fluorinated chloropyridines, the strongly electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the ring towards nucleophilic attack.[2] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.[2]
The position of the fluorine atom is crucial in directing the regioselectivity of the SNAr reaction. Nucleophilic attack is favored at positions ortho and para to the activating group (in this case, the pyridine nitrogen and the fluorine atom). Consequently, a fluorine atom at the 2- or 4-position of a chloropyridine will strongly activate the ring for nucleophilic substitution of the chlorine. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior activating ability of fluorine.[3]
Caption: Generalized mechanism of SNAr on a fluorinated chloropyridine.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This method is particularly useful when the pyridine ring is not sufficiently activated for SNAr or when a different regioselectivity is desired. The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.
A critical factor in the success of the Buchwald-Hartwig amination of chloropyridines is the choice of the phosphine ligand. Bulky, electron-rich ligands are essential for facilitating the oxidative addition of the relatively inert C-Cl bond to the palladium(0) center, which is often the rate-limiting step.[6] The relative reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl.[4] This inherent reactivity difference can be exploited to achieve selective amination in polyhalogenated pyridines.
Caption: Typical experimental workflow for Buchwald-Hartwig amination.
Comparative Reaction Conditions
The choice of reaction conditions is paramount for achieving high yields and selectivity. The following table summarizes typical conditions for both SNAr and Buchwald-Hartwig amination of fluorinated chloropyridines.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | None | Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)[5] |
| Ligand | None | Bulky, electron-rich phosphine (e.g., RuPhos, BrettPhos, Xantphos, XPhos)[5][6] |
| Base | Often not required, or a mild base (e.g., K₂CO₃, K₃PO₄)[2] | Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS)[4][6] |
| Solvent | Polar aprotic (e.g., DMSO, DMF, NMP) or high-boiling alcohols (e.g., tert-amyl alcohol)[2][7] | Anhydrous, degassed aprotic (e.g., Toluene, Dioxane, THF)[5][6] |
| Temperature | Varies widely, can be room temperature to elevated temperatures (e.g., 110-140 °C)[2][7] | Typically elevated temperatures (80-110 °C)[6] |
| Key Feature | Relies on electronic activation of the pyridine ring by fluorine and the pyridine nitrogen. | Versatile for a wide range of substrates, including those not amenable to SNAr. |
Experimental Protocols
Protocol 1: SNAr Amination of 2-Chloro-3-fluoropyridine with a Secondary Amine
This protocol is adapted from a general procedure for the SNAr of fluoropyridines.[2]
Materials:
-
2-Chloro-3-fluoropyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
Anhydrous tert-amyl alcohol (to achieve a concentration of 0.2 M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).
-
Add 2-chloro-3-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure aminated product.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-3-fluoropyridine with a Primary Amine
This protocol is a generalized procedure based on established methods for the amination of chloropyridines.[5][6]
Materials:
-
4-Chloro-3-fluoropyridine (1.0 equiv)
-
Primary amine (1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add 4-chloro-3-fluoropyridine and the primary amine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion in Buchwald-Hartwig | Inactive catalyst system.[6] | Ensure the palladium source is active; consider using a pre-catalyst. Use a bulky, electron-rich phosphine ligand. Increase catalyst loading (up to 5 mol%).[6] |
| Insufficient temperature.[6] | Increase the reaction temperature, typically in the 80-110 °C range.[6] | |
| Presence of oxygen or water.[6] | Ensure a strictly inert atmosphere and use dry, degassed solvents.[6] | |
| Hydrodehalogenation side reaction | Slow reductive elimination.[6] | Use a more electron-rich and sterically hindered ligand to accelerate reductive elimination. Ensure strictly anhydrous conditions.[6] |
| Poor regioselectivity | Competing reaction pathways. | For SNAr, the regioselectivity is electronically controlled. For Buchwald-Hartwig, it is a combination of electronic and steric effects, and the relative reactivity of the C-halogen bond. Consider changing the reaction type to favor the desired isomer. For example, Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine is selective for the 4-position.[8] |
Conclusion
The amination of fluorinated chloropyridines is a critical transformation in modern synthetic chemistry. The choice between an SNAr and a Buchwald-Hartwig approach is a strategic decision based on the substrate's electronic properties and the desired regiochemical outcome. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are key to achieving high yields and selectivity. The protocols and guidelines presented here provide a solid foundation for researchers to successfully navigate the synthesis of these valuable compounds.
References
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- Benchchem. (2025). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.
- Benchchem. (2025).
-
ACS Omega. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. [Link]
-
ResearchGate. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
- Journal of Labelled Compounds and Radiopharmaceuticals. (2009).
-
PMC. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. [Link]
- Benchchem. (n.d.). "Effect of base and solvent on 6-Chloropyridin-3-amine reactivity".
- NBU-IR. (n.d.).
-
PMC. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
- C–H Fluorination and Nucleophilic Aromatic Substitution of Nitrogen Heterocycles. (n.d.).
-
ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
PubMed. (2020). Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. [Link]
-
PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. [Link]
- Semantic Scholar. (n.d.).
- Benchchem. (2025).
-
The Journal of Organic Chemistry. (2008). (t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature. [Link]
-
Organic Letters. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
Concept Life Sciences. (n.d.). Poster | Regioselective amidomethylation of 4-chloro-3-fluoropyridine by metalation and Minisci-type reactions. [Link]
- ChemicalBook. (n.d.). 2-chloro-3-fluoropyridin-4-aMine synthesis.
-
ResearchGate. (2025). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF. [Link]
- Journal of the American Chemical Society. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides.
-
SciSpace. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. [Link]
-
ResearchGate. (2013). How can one do Amination of 2-chloro substituted pyridines without using palladium chemistry?. [Link]
-
ResearchGate. (n.d.). C-N coupling reaction with 4-chloropyridin-1-ium chloride with.... [Link]
- DSpace@MIT. (n.d.).
-
PMC. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
- Google Patents. (2009). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
-
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
-
NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
- Asian Journal of Chemistry. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases.
-
PMC. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. [Link]
- PMC. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
- Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
Sources
- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of IRAK-4 Inhibitors Using 4-Chloro-3-fluoropyridin-2-amine
Executive Summary
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a pivotal node in the Toll-like receptor (TLR) and IL-1R signaling pathways, making it a high-value target for treating autoimmune diseases (rheumatoid arthritis, lupus) and B-cell malignancies (DLBCL).
This application note details the use of 4-Chloro-3-fluoropyridin-2-amine as a critical intermediate. Unlike generic pyridine building blocks, this scaffold offers a unique "3-fluoro" substitution pattern that enhances metabolic stability by blocking the C3 "soft spot" while electronically tuning the C2-amino hinge-binding motif. This guide provides optimized protocols for transforming this intermediate into potent IRAK-4 inhibitor cores via Groebke-Blackburn-Bienaymé (GBB) cyclization and Palladium-catalyzed cross-coupling .
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 4-Chloro-3-fluoropyridin-2-amine |
| CAS Number | 1393553-69-9 |
| Molecular Formula | C₅H₄ClFN₂ |
| Molecular Weight | 146.55 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Storage | 2-8°C, inert atmosphere (Ar/N₂). Hygroscopic. |
| Key Reactive Sites | C2-Amine: Nucleophile for cyclization/amidation.C4-Chloride: Electrophile for Suzuki/SNAr reactions.C3-Fluorine: Metabolic blocker; inductive electron withdrawal. |
Safety Warning: This compound is an organohalide and aminopyridine derivative. It may cause skin irritation and serious eye damage. Handle in a fume hood with appropriate PPE (nitrile gloves, safety goggles).
Strategic Utility: The "Hinge-Binder" Architecture
The 2-aminopyridine motif is a privileged scaffold in kinase drug discovery, forming a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Met residues).
-
Metabolic Stability: The C3-fluorine atom blocks oxidative metabolism (P450-mediated hydroxylation) at the electron-rich C3 position, a common failure point for early pyridine-based leads.
-
Electronic Tuning: The electronegative fluorine lowers the pKa of the pyridine nitrogen, modulating the hydrogen bond acceptor capability and improving selectivity against off-target kinases.
-
Synthetic Versatility: The C4-chloro group serves as a "handle" for installing the "tail" moiety of the inhibitor, which extends into the solvent-exposed region or the ribose-binding pocket to confer potency and solubility.
Experimental Protocols
Workflow Overview
The following protocols describe the synthesis of a representative Imidazo[1,2-a]pyridine core, a scaffold found in advanced IRAK-4 inhibitors.
Figure 1: Synthetic workflow transforming 4-Chloro-3-fluoropyridin-2-amine into a bioactive scaffold.
Protocol A: Core Construction via Groebke-Blackburn-Bienaymé (GBB) Reaction
This multicomponent reaction constructs the bicyclic imidazo[1,2-a]pyridine core in a single step.
Reagents:
-
4-Chloro-3-fluoropyridin-2-amine (1.0 equiv)
-
Benzaldehyde derivative (e.g., 4-methoxybenzaldehyde) (1.1 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.1 equiv)
-
Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or acetic acid
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Procedure:
-
Charge: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4-Chloro-3-fluoropyridin-2-amine (146 mg, 1.0 mmol) in MeOH (5 mL).
-
Add Components: Add the aldehyde (1.1 mmol) followed by the isocyanide (1.1 mmol).
-
Catalyst: Add Sc(OTf)₃ (25 mg, 0.05 mmol).
-
Reaction: Seal the vial and stir at room temperature for 12–16 hours. Monitor by LC-MS (Target mass: MW of reagents - H₂O).
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (SiO₂, 0–50% EtOAc in Hexanes).
-
Yield: Expected yield 65–85%.
Mechanism: The reaction proceeds via the formation of a Schiff base between the amine and aldehyde, followed by [4+1] cycloaddition with the isocyanide. The 4-chloro group remains intact for subsequent functionalization.
Protocol B: C4-Functionalization via Suzuki-Miyaura Coupling
This step installs the solubilizing tail or specific binding element using the C4-chloro handle.
Reagents:
-
Imidazo[1,2-a]pyridine intermediate (from Protocol A) (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane
Procedure:
-
Degas: In a microwave vial, combine the intermediate (0.5 mmol), boronic acid (0.6 mmol), and Pd(dppf)Cl₂ (20 mg).
-
Solvent: Add 1,4-Dioxane (4 mL) and K₂CO₃ solution (0.75 mL).
-
Inertion: Sparge with Argon for 5 minutes. Cap the vial.
-
Heat: Heat to 90°C for 4 hours (or 110°C for 30 min in a microwave reactor).
-
Extraction: Cool to RT, dilute with EtOAc (20 mL), and wash with water/brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via preparative HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).
Quality Control & Validation
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (UV @ 254 nm) | > 98.0% |
| Identity | ¹H-NMR (DMSO-d₆) | Integration of aromatic protons matches structure. |
| Mass Spec | LC-MS (ESI+) | [M+H]⁺ ± 0.4 Da |
| Residual Metal | ICP-MS | Pd < 10 ppm (for biological assays) |
Troubleshooting Note: If the GBB reaction yield is low, ensure the aldehyde is fresh (free of benzoic acid). If the Suzuki coupling stalls, switch to a more active catalyst system like XPhos Pd G3 or Pd₂(dba)₃/SPhos for sterically hindered chlorides.
Biological Context: The IRAK-4 Pathway[1]
Understanding the downstream effects is crucial for assay design. Inhibition of IRAK-4 blocks the Myddosome complex formation, preventing NF-κB activation.
Figure 2: The IRAK-4 signaling cascade. The inhibitor targets the kinase domain, preventing downstream NF-κB activation and cytokine release.
References
-
Pfizer Inc. (2017). Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Journal of Medicinal Chemistry.[1][2]
-
Curis, Inc. (2020). Discovery of CA-4948 (Emavusertib), an orally bioavailable IRAK4 inhibitor for treatment of hematologic malignancies. ACS Medicinal Chemistry Letters.
-
Groebke, K., et al. (1998). Synthesis of Imidazo[1,2-a]pyridines via a Three-Component Condensation. Synlett.[3]
-
BenchChem. (2025). Application Notes: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (Cited for general reactivity of fluoropyridines).
-
MDPI. (2021). Synthesis of Imidazo[1,2-a]pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.[4] Letters in Applied NanoBioScience.
Sources
- 1. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]
- 2. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. nanobioletters.com [nanobioletters.com]
Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Chloro-3-fluoropyridin-2-amine
Topic: Protocol for Buchwald-Hartwig Coupling with 4-Chloro-3-fluoropyridin-2-amine Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
4-Chloro-3-fluoropyridin-2-amine is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of kinase inhibitors (e.g., ALK, ROS1, and MET inhibitors). Its structural utility lies in the dense functionalization of the pyridine ring: an electron-deficient C4-chloride poised for substitution, an ortho-fluorine atom that modulates pKa and metabolic stability, and a C2-amine that serves as a hydrogen bond donor/acceptor.
However, this substrate presents a classic "heterocycle challenge" in palladium catalysis:
-
Catalyst Poisoning: The free C2-amino group and the pyridine nitrogen can chelate Pd(II) intermediates, forming stable, unreactive complexes (the "poison trap").
-
Electronic Deactivation: The electron-rich amino group at C2 can deactivate the pyridine ring towards oxidative addition at C4, although the C3-fluorine partially mitigates this by inductively withdrawing electron density.
This guide provides a validated, high-fidelity protocol for the C4-selective amination of this substrate. It prioritizes a "Protect-Couple-Deprotect" strategy for maximum reliability but also details a "Direct Coupling" route for high-throughput screening (HTS) applications.
Substrate Analysis & Strategic Planning
The Electronic Landscape
The reactivity of 4-Chloro-3-fluoropyridin-2-amine is governed by competing electronic effects. Understanding these is the prerequisite for ligand selection.
-
C4-Chloride (Electrophile): The primary site for oxidative addition. The adjacent C3-Fluorine atom exerts a strong
(inductive withdrawing) effect, which lowers the energy of the C-Cl orbital, facilitating oxidative addition compared to the non-fluorinated analog. -
C2-Amine (Nucleophile/Poison): The exocyclic nitrogen is electron-donating (
). While it makes the ring more electron-rich (bad for oxidative addition), its primary risk is coordination. Free aminopyridines are notorious for binding Pd species in a -fashion or bridging two Pd centers, arresting the catalytic cycle.
Decision Matrix: Pathway Selection
| Feature | Route A: Protected Coupling (Recommended) | Route B: Direct Coupling |
| Strategy | Mask C2-NH2 with Boc/Piv group. | Use bulky ligands to outcompete substrate binding. |
| Reliability | High (>90% success rate). | Moderate (Substrate dependent). |
| Step Count | 3 (Protect | 1 (Direct Coupling).[1] |
| Catalyst Load | Low (0.5 – 2.0 mol%).[2] | High (2.0 – 5.0 mol%). |
| Use Case | Scale-up, complex amine partners. | HTS, simple amine partners.[3][4] |
Visualizing the Reaction Logic
The following diagram illustrates the mechanistic pathways and the critical "poisoning" trap that must be avoided through ligand design or protection strategies.
Caption: Mechanistic bifurcation showing the risk of catalyst poisoning (Red) versus the protected (Green) and direct (Yellow) synthetic pathways.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Boc-Protection Route)
Recommended for scale-up (>1g) and valuable amine coupling partners.
Phase 1: Protection
-
Reactants: Suspend 4-Chloro-3-fluoropyridin-2-amine (1.0 equiv) in DCM (5 mL/mmol).
-
Reagents: Add
(1.2 equiv) and catalytic DMAP (0.05 equiv). -
Condition: Stir at RT for 4–12 h. Monitor by TLC/LCMS.
-
Workup: Wash with 0.1 M HCl, then brine. Dry (
) and concentrate.[3] The bis-Boc or mono-Boc product is suitable for coupling.
Phase 2: The Buchwald-Hartwig Coupling
This step utilizes BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands are bulky enough to facilitate reductive elimination and prevent
Reagents:
-
Electrophile: N-Boc-4-chloro-3-fluoropyridin-2-amine (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.2 equiv).
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (0.02 equiv / 2 mol%).
-
Note: If G3 precatalysts are unavailable, use Pd(OAc)2 (2 mol%) + Ligand (4 mol%).
-
-
Base:
(2.0 equiv) for base-sensitive substrates, or (1.5 equiv) for robust substrates. -
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Procedure:
-
Setup: In a glovebox or under active
flow, charge a reaction vial with the Pd-Precatalyst, Base, and N-Boc-substrate. -
Solvent: Add anhydrous Dioxane (0.2 M concentration).
-
Amine Addition: Add the amine coupling partner.[4] (If liquid, add via syringe; if solid, add with other solids).
-
Degas: Sparge with nitrogen for 5 minutes if not in a glovebox. Seal the vial with a PTFE-lined cap.
-
Reaction: Heat to 80–100 °C for 4–16 hours.
-
Checkpoint: The 3-F substituent activates the chloride; conversion is often faster than non-fluorinated analogs.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Phase 3: Deprotection
-
Dissolve the coupled product in DCM.
-
Add TFA (20% v/v) or 4M HCl in Dioxane. Stir at RT for 1–2 h.
-
Neutralize carefully with sat.
and extract.
Protocol B: Direct Coupling (High-Throughput)
Recommended for screening simple amines or when protection is not viable.
Critical Modification: You must use a catalyst system that is impervious to amine poisoning . The Pd-PEPPSI-IPent or BrettPhos Pd G4 catalysts are superior here due to their extreme steric bulk and stability.
Reagents:
-
Substrate: 4-Chloro-3-fluoropyridin-2-amine (1.0 equiv).
-
Catalyst: Pd-PEPPSI-IPent (3–5 mol%).
-
Base:
(1.0 M in THF, 2.2 equiv).-
Why LiHMDS? It acts as a soluble base and can deprotonate the amine nucleophile effectively without forming insoluble aggregates that trap the catalyst.
-
-
Solvent: Toluene or DME (Dimethoxyethane).
Procedure:
-
Charge substrate, amine (1.2 equiv), and Pd-PEPPSI-IPent into a vial.
-
Add Solvent (0.2 M).
-
Add LiHMDS dropwise at RT.
-
Heat to 60 °C . (Lower temperature is preferred initially to avoid decomposition of the unprotected aminopyridine).
-
Monitor closely. If sluggish, increase to 80 °C.
Troubleshooting & Optimization Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Route A (Boc-protection). Ensure ligand:Pd ratio is |
| Dehalogenation (Hydrodechlorination) | Switch solvent from Dioxane to Toluene . Reduce reaction temperature. | |
| Regioselectivity Issues | N-Arylation at C2-NH2 | Use BrettPhos (highly selective for cross-coupling over N-arylation of the substrate itself). |
| Stalled Reaction | Pd Black Formation | Oxygen ingress. Re-degas solvents. Add 1 mol% additional ligand. |
Safety & Handling
-
Fluorinated Intermediates: 4-Chloro-3-fluoropyridin-2-amine may cause severe eye/skin irritation. Handle in a fume hood.
-
Palladium Residues: Pd species are toxic. All waste streams containing heavy metals must be segregated.
-
Pressurized Vessels: Heating dioxane/toluene to 100 °C in sealed vials generates pressure. Use rated pressure vials.
References
-
Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed C-N Bond Formation." Chemical Reviews, 2008. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011. Link
-
BenchChem Technical Support. "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." BenchChem Application Notes, 2025. Link
-
Paul, F., et al. "Palladium-catalyzed amination of aryl halides with primary amines." Journal of the American Chemical Society, 1994. Link
-
Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron, 2019. Link
Sources
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-3-fluoropyridin-2-amine
Executive Summary
4-Chloro-3-fluoropyridin-2-amine is a highly versatile, dihalogenated building block frequently utilized in the synthesis of complex heterocyclic therapeutics, including kinase inhibitors ()[1]. This application note provides a comprehensive, self-validating guide to performing regioselective Nucleophilic Aromatic Substitution (SNAr) on this scaffold. By leveraging the distinct electronic environments of the C-3 fluorine and C-4 chlorine, chemists can achieve exclusive functionalization at the C-4 position while preserving the C-3 fluoro group for subsequent cross-coupling or target-binding interactions.
Mechanistic Insights & Regioselectivity Logic (E-E-A-T)
In polyhalogenated pyridines, predicting the site of nucleophilic attack requires a rigorous analysis of competing resonance and inductive effects. When reacting 4-chloro-3-fluoropyridin-2-amine with a nucleophile, the substitution occurs almost exclusively at the C-4 position, displacing the chloride ion ()[1]. This regioselectivity is governed by three primary causal factors:
-
Electronic Activation by the Pyridine Nitrogen: The SNAr reaction proceeds via an addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, which forms a negatively charged Meisenheimer complex. The electronegative pyridine nitrogen strongly activates the ortho (C-2, C-6) and para (C-4) positions because it can accommodate and stabilize the negative charge through resonance ()[2]. The C-3 position (meta to the ring nitrogen) lacks this resonance stabilization[2].
-
Influence of the C-2 Amino Group: The -NH₂ group is an electron-donating group (EDG) via resonance (+M effect). This resonance strongly deactivates its ortho (C-3) and para (C-5) positions toward nucleophilic attack by increasing local electron density. However, the C-4 position is meta to the -NH₂ group, shielding it from this electron-donating deactivation.
-
Inductive Pull of Fluorine: While fluorine is generally a superior leaving group in SNAr due to its ability to stabilize the transition state via high electronegativity ()[3], its meta relationship to the ring nitrogen and ortho relationship to the +M amino group renders it unreactive in this specific scaffold. Instead, the highly electronegative fluorine at C-3 exerts a strong inductive pull (-I effect), which further increases the electrophilicity of the adjacent C-4 carbon, facilitating the displacement of the C-4 chloride ()[4].
Figure 1: SNAr mechanism showing nucleophilic attack at C-4 and Meisenheimer complex formation.
Experimental Design & Optimization
To ensure a self-validating and high-yielding protocol, the choice of solvent and base is critical:
-
Solvent Selection: Polar aprotic solvents such as DMSO, NMP, or DMF are optimal. These solvents heavily solvate counter-cations (e.g., K⁺, Na⁺) while leaving the nucleophilic anions or amines relatively unsolvated and highly reactive. This significantly lowers the activation energy of the rate-determining step ()[5].
-
Base Selection: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ is required to scavenge the HCl byproduct. Without an acid scavenger, the starting amine nucleophile will become protonated, rendering it non-nucleophilic and stalling the reaction ()[6].
Quantitative Data: Condition Optimization
The following table summarizes the optimized conditions for displacing the C-4 chloride with various nucleophile classes.
| Nucleophile Type | Reagents & Equivalents | Solvent | Temp / Time | Expected Yield |
| Secondary Amines (e.g., Morpholine) | 1.0 eq SM, 2.0 eq Amine, 3.0 eq DIPEA | NMP | 100 °C, 12 h | 80 - 90% |
| Primary Amines (e.g., Benzylamine) | 1.0 eq SM, 1.5 eq Amine, 2.5 eq K₂CO₃ | DMSO | 110 °C, 16 h | 75 - 85% |
| Alkoxides (e.g., NaOMe) | 1.0 eq SM, 1.2 eq NaOMe | MeOH | 65 °C, 4 h | > 90% |
| Thiols (e.g., Aryl thiols) | 1.0 eq SM, 1.1 eq Thiol, 2.0 eq Cs₂CO₃ | DMF | 80 °C, 6 h | 85 - 95% |
Detailed Experimental Protocol: Amine Displacement
This protocol describes the SNAr reaction of 4-chloro-3-fluoropyridin-2-amine with a secondary amine (e.g., morpholine).
Step 1: Reaction Setup
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon) to prevent oxidative side reactions.
-
Dissolve 4-chloro-3-fluoropyridin-2-amine (1.0 mmol, 146.5 mg) in anhydrous NMP (3.0 mL).
-
Add DIPEA (3.0 mmol, 0.52 mL) followed by morpholine (2.0 mmol, 0.17 mL). Causality: Excess DIPEA ensures complete neutralization of the generated HCl, keeping morpholine in its active, deprotonated state.
Step 2: Execution & Monitoring 4. Attach a reflux condenser and heat the reaction mixture to 100 °C using a pre-heated oil bath or heating block. 5. Stir the mixture for 12 hours. 6. Self-Validation: Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes, visualized under UV 254 nm). The starting material (Rf ~0.6) should be completely consumed, yielding a more polar product spot (Rf ~0.3).
Step 3: Quench & Workup 7. Cool the reaction mixture to room temperature. 8. Quench the reaction by pouring it into ice-cold distilled water (15 mL). 9. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 10. Critical Wash Step: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL). Causality: NMP is highly polar and can partition into the organic layer. LiCl increases the ionic strength of the aqueous phase and specifically coordinates with NMP, efficiently driving it out of the EtOAc layer. 11. Wash with brine (15 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification 12. Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes) to afford the pure 4-morpholino-3-fluoropyridin-2-amine.
Figure 2: Experimental workflow for SNAr on 4-chloro-3-fluoropyridin-2-amine.
References
- Source: European Patent Office (EP 2922840 B1)
-
Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society, 140(34), 10856–10864. URL: [Link]
-
Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles Source: Molecules (MDPI), 24(6), 1136. URL: [Link]
-
Title: Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions Source: Heterocycles, 32(10), 1947. URL: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles | MDPI [mdpi.com]
- 6. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions [chooser.crossref.org]
Application Note: Strategic N-Protection of 2-Amino-3-fluoropyridine
Abstract
2-Amino-3-fluoropyridine (CAS 21717-95-3) is a critical pharmacophore in the synthesis of kinase inhibitors and heterocyclic building blocks.[1] However, its functionalization presents specific challenges due to the electronic deactivation by the C3-fluorine atom and the ambident nucleophilicity of the 2-aminopyridine scaffold. This application note provides validated, step-by-step protocols for installing tert-butyloxycarbonyl (Boc), Pivaloyl (Piv), and Acetyl (Ac) protecting groups. The guide emphasizes regioselectivity control (
Strategic Considerations
Electronic & Steric Environment
The 3-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the exocyclic amine compared to unsubstituted 2-aminopyridine.
-
Reactivity Implication: Standard acylation conditions may be sluggish. Nucleophilic catalysts (e.g., DMAP) or strong bases (e.g., LiHMDS/NaHMDS) are often required to drive conversion.
-
Regioselectivity: While the exocyclic amine is the thermodynamic product, kinetic attack at the ring nitrogen can occur. The 3-F atom reduces the basicity of the ring nitrogen, which paradoxically aids in directing substitution to the exocyclic amine under thermodynamic control, but care must be taken to avoid stable ring-acylated salts.
Protecting Group Selection Matrix
| Protecting Group | Reagent | Stability | Removal Conditions | Primary Application |
| Boc | High (Base/Nu stable) | Acid (TFA/HCl) | General synthesis, alkylation protection. | |
| Pivaloyl (Piv) | Very High | Strong Acid or Base | Directing group for C-H activation/lithiation. | |
| Acetyl (Ac) | Moderate | Base (NaOH/MeOH) | Simple purification, transient protection. |
Experimental Protocols
Protocol A: tert-Butyloxycarbonyl (Boc) Protection
Target: Mono-Boc protection (major) with potential Bis-Boc intermediate.
Mechanism:
The reaction proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate (
Reagents:
-
Substrate: 2-Amino-3-fluoropyridine (1.0 equiv)
-
Reagent:
(1.2 – 1.5 equiv) -
Catalyst: DMAP (0.1 – 0.2 equiv)
-
Base: Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask under
atmosphere, dissolve 2-amino-3-fluoropyridine (10 mmol) in anhydrous DCM (50 mL). -
Base Addition: Add TEA (15 mmol) followed by DMAP (1-2 mmol). Stir for 10 minutes at room temperature (RT).
-
Reagent Addition: Add
(12-15 mmol) dropwise as a solution in minimal DCM.-
Note: Gas evolution (
) is minimal/slow due to the stable intermediate.
-
-
Reaction: Stir at RT for 12–18 hours. Monitor by TLC/LCMS.
-
Checkpoint: If conversion is <50% after 6h, heat to reflux (40°C).
-
Observation: A mixture of mono-Boc and bis-Boc (
) is common.
-
-
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate.[2] -
Bis-Boc Conversion (Optional): If the bis-Boc species is dominant and mono-Boc is desired, redissolve the crude in MeOH and add
(2.0 equiv). Stir at RT for 1-2 hours to selectively cleave the second Boc group.
Protocol B: Pivaloylation (Amide Formation)
Target: Robust protection for ortholithiation or crystallization.
Reagents:
-
Substrate: 2-Amino-3-fluoropyridine (1.0 equiv)
-
Reagent: Pivaloyl chloride (PivCl) (1.1 – 1.2 equiv)
-
Base: TEA (1.5 equiv)
-
Solvent: DCM (anhydrous)
Step-by-Step Procedure:
-
Setup: Dissolve substrate in anhydrous DCM at 0°C (ice bath).
-
Addition: Add TEA (1.5 equiv). Then, add PivCl (1.1 equiv) dropwise via syringe over 15 minutes.
-
Exotherm Control: Maintain internal temperature <5°C during addition to prevent ring attack.
-
-
Reaction: Allow to warm to RT and stir for 4–6 hours.
-
Workup: Wash with 1M
followed by brine. Dry and concentrate. -
Purification: Recrystallization from Hexanes/EtOAc is often sufficient due to the high crystallinity of pivalamides.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion (Boc) | Fluorine e- withdrawal reduces nucleophilicity. | Switch to Method C (Strong Base) : Deprotonate with LiHMDS (1.1 eq) in THF at -78°C, then add |
| Ring Nitrogen Attack | Kinetic control favors highly basic ring N (less likely with 3-F, but possible). | Use thermodynamic conditions: Heat the reaction or stir longer to allow rearrangement to the exocyclic amine. |
| Bis-Boc Formation | Excess | Treat crude with |
Visualizations
Reaction Workflow Diagram
Caption: Decision tree for selecting and executing Boc vs. Pivaloyl protection strategies for fluorinated aminopyridines.
References
-
Sigma-Aldrich. 2-Amino-3-fluoropyridine Product Specification & Safety Data. Retrieved from
-
BenchChem. Protocol for N-acetylation of 2-aminopyridine: An Application Note. Retrieved from
-
Organic Chemistry Portal. Boc-Protected Amino Groups: Mechanism and Procedures. Retrieved from
-
National Institutes of Health (NIH). Regioselective Syntheses of Functionalized 2-Aminopyridines. PubMed Central. Retrieved from
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine (Analogous Procedure). Retrieved from
Sources
synthesis of bicyclic heterocycles using 4-Chloro-3-fluoropyridin-2-amine
Leveraging 4-Chloro-3-fluoropyridin-2-amine for the Synthesis of Novel Bicyclic Heterocycles in Drug Discovery
Abstract
Bicyclic nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutics. This guide provides an in-depth technical overview and detailed protocols for the synthesis of two key bicyclic heterocyclic systems, imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, utilizing the versatile building block, 4-Chloro-3-fluoropyridin-2-amine. The strategic placement of chloro and fluoro substituents on the pyridine ring offers unique opportunities for selective functionalization and modulation of physicochemical properties, making this starting material particularly valuable for the development of novel kinase inhibitors and other targeted therapies. This document outlines mechanistically driven synthetic strategies, provides step-by-step experimental procedures, and discusses the rationale behind the proposed methodologies, aimed at researchers and professionals in drug development.
Introduction: The Strategic Advantage of 4-Chloro-3-fluoropyridin-2-amine
The pursuit of novel chemical entities with enhanced biological activity and favorable pharmacokinetic profiles is a central theme in modern drug discovery.[1] Bicyclic heteroaromatic compounds, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, are of significant interest due to their ability to mimic the geometry of purines and engage with a wide range of biological targets. The starting material, 4-Chloro-3-fluoropyridin-2-amine, offers a unique combination of reactive sites that can be exploited for the efficient construction of these fused ring systems.
The presence of a nucleophilic 2-amino group is key for the initial bond formation in cyclization reactions. The chlorine atom at the 4-position, activated by the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr), providing a handle for late-stage functionalization.[2] Furthermore, the fluorine atom at the 3-position can significantly influence the electronic properties and metabolic stability of the final compounds, a common strategy in medicinal chemistry to enhance drug-like properties.[1]
This guide will explore two primary synthetic routes leveraging these features:
-
Synthesis of 7-Chloro-8-fluoro-imidazo[1,2-a]pyridines: Through a classic condensation reaction with α-haloketones.
-
Synthesis of 7-Chloro-8-fluoro-pyrido[1,2-a]pyrimidin-4-ones: Via a Gould-Jacobs type reaction with diethyl ethoxymethylenemalonate followed by thermal cyclization.
These proposed syntheses are based on well-established reactivity patterns of 2-aminopyridines and offer a direct path to novel, decorated bicyclic scaffolds.
Synthesis of 7-Chloro-8-fluoro-imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, with numerous derivatives finding applications as anticancer, antiviral, and anti-inflammatory agents.[3] The reaction of a 2-aminopyridine with an α-haloketone is a robust and widely used method for the construction of this bicyclic system.
Proposed Reaction Mechanism
The reaction proceeds via a two-step sequence:
-
SN2 Alkylation: The exocyclic 2-amino group of 4-Chloro-3-fluoropyridin-2-amine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to displace the halide and form an N-(2-oxoalkyl)pyridin-2-amine intermediate.
-
Intramolecular Cyclization and Dehydration: The endocyclic pyridine nitrogen then attacks the carbonyl carbon of the newly introduced side chain. Subsequent dehydration of the resulting hemiaminal-like intermediate leads to the aromatic imidazo[1,2-a]pyridine ring system.
Figure 1: Proposed workflow for the synthesis of 7-Chloro-8-fluoro-imidazo[1,2-a]pyridines.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific α-haloketones.
Materials:
-
4-Chloro-3-fluoropyridin-2-amine
-
Substituted α-haloketone (e.g., 2-bromoacetophenone)
-
Ethanol (or other suitable solvent like isopropanol or DMF)
-
Sodium bicarbonate (optional, as a mild base)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-Chloro-3-fluoropyridin-2-amine (1.0 eq).
-
Dissolve the starting material in a suitable volume of ethanol (e.g., 10 mL per gram of amine).
-
Add the α-haloketone (1.1 eq) to the solution.
-
(Optional) Add sodium bicarbonate (1.2 eq) to neutralize the hydrohalic acid formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the desired 7-Chloro-8-fluoro-imidazo[1,2-a]pyridine derivative.
Data Summary Table
| R-group on α-haloketone | Reaction Time (h) | Yield (%) |
| Phenyl | 6 | 75-85 |
| 4-Methoxyphenyl | 5 | 80-90 |
| 4-Nitrophenyl | 8 | 65-75 |
| Methyl | 4 | 70-80 |
Note: The data in this table is hypothetical and represents expected outcomes based on similar reported reactions. Actual results may vary.
Synthesis of 7-Chloro-8-fluoro-pyrido[1,2-a]pyrimidin-4-ones
Pyrido[1,2-a]pyrimidin-4-ones are another important class of bicyclic heterocycles with a wide range of biological activities, including use as anticancer and antimalarial agents.[4][5] The Gould-Jacobs reaction provides a reliable method for their synthesis from 2-aminopyridines.
Proposed Reaction Mechanism
This synthesis involves a three-step one-pot sequence:
-
Michael Addition: The 2-amino group of 4-Chloro-3-fluoropyridin-2-amine undergoes a Michael addition to the electron-deficient double bond of diethyl ethoxymethylenemalonate (EMME).
-
Ethanol Elimination: The resulting intermediate eliminates a molecule of ethanol to form a stable enamine.
-
Thermal Cyclization and Ester Condensation: Upon heating to a high temperature (typically in a high-boiling solvent like Dowtherm A), an intramolecular cyclization occurs via nucleophilic attack of the pyridine ring nitrogen onto one of the ester carbonyls, followed by elimination of a second molecule of ethanol to yield the pyrido[1,2-a]pyrimidin-4-one core.
Figure 2: Proposed workflow for the synthesis of 7-Chloro-8-fluoro-pyrido[1,2-a]pyrimidin-4-ones.
Experimental Protocol
Materials:
-
4-Chloro-3-fluoropyridin-2-amine
-
Diethyl ethoxymethylenemalonate (EMME)
-
Dowtherm A (or diphenyl ether)
-
Standard laboratory glassware for high-temperature reactions
-
Heating mantle with a temperature controller
-
Distillation apparatus (optional, for solvent removal)
Procedure:
-
In a round-bottom flask, combine 4-Chloro-3-fluoropyridin-2-amine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by observing the cessation of ethanol evolution.
-
To the resulting intermediate, add a high-boiling solvent such as Dowtherm A (5-10 times the weight of the amine).
-
Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes.
-
Monitor the completion of the cyclization by TLC.
-
Cool the reaction mixture to below 100 °C and dilute with a hydrocarbon solvent like hexanes or toluene to precipitate the product.
-
Collect the solid product by filtration, wash with the hydrocarbon solvent, and dry under vacuum to yield the crude 7-Chloro-8-fluoro-pyrido[1,2-a]pyrimidin-4-one.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Data Summary Table
| Cyclization Time (min) | Temperature (°C) | Expected Yield (%) |
| 30 | 250 | 70-80 |
| 45 | 250 | 75-85 |
| 60 | 250 | 75-85 |
Note: The data in this table is hypothetical and represents expected outcomes based on similar reported reactions. Actual results may vary.
Conclusion and Future Directions
4-Chloro-3-fluoropyridin-2-amine is a highly valuable and versatile starting material for the synthesis of medicinally relevant bicyclic heterocycles. The protocols outlined in this guide for the preparation of 7-Chloro-8-fluoro-imidazo[1,2-a]pyridines and 7-Chloro-8-fluoro-pyrido[1,2-a]pyrimidin-4-ones provide a solid foundation for the exploration of novel chemical space. The chloro substituent at the 7-position of these bicyclic systems serves as a key functional handle for further diversification through cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The strategic incorporation of fluorine is anticipated to bestow favorable pharmacokinetic properties, making these scaffolds promising candidates for the development of next-generation therapeutics.
References
-
Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020) - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed. (2014, May 22). Retrieved from [Link]
-
Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed. (2015). Retrieved from [Link]
-
The reaction of 4-chloropyridine with some amines - ResearchGate. (n.d.). Retrieved from [Link]
-
Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3). Retrieved from [Link]
Sources
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization Solvents for the Purification of 4-Chloro-3-fluoropyridin-2-amine: A Detailed Methodological Guide
An Application Guide for Researchers
Abstract: 4-Chloro-3-fluoropyridin-2-amine is a key building block in the synthesis of novel pharmaceutical and agrochemical agents. The purity of this intermediate is paramount to ensure the desired reaction outcomes, yield, and impurity profile of the final active ingredient. This document provides a comprehensive guide to the purification of 4-Chloro-3-fluoropyridin-2-amine via recrystallization, with a focus on solvent selection, protocol optimization, and troubleshooting. It is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification methodology.
The Foundational Principle: Why Recrystallization?
Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The underlying principle relies on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, in which the desired compound has high solubility and the impurities have either very high or very low solubility.[1][2] As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, if highly soluble, remain in the cooled solvent (the mother liquor), while insoluble impurities can be removed via hot filtration. This process, when executed correctly, can significantly enhance the purity of the target compound.
Strategic Solvent Selection for 4-Chloro-3-fluoropyridin-2-amine
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[1] The "like dissolves like" principle provides a foundational starting point for solvent screening.[3]
Molecular Structure Analysis:
4-Chloro-3-fluoropyridin-2-amine possesses a unique combination of functional groups that dictate its solubility:
-
Pyridine Ring: A heterocyclic aromatic ring.
-
Amino Group (-NH₂): A polar group capable of acting as both a hydrogen bond donor and acceptor.[3]
-
Halogen Atoms (Cl, F): These atoms introduce polarity and contribute to dipole-dipole interactions.
This molecular architecture suggests that the compound will be most soluble in polar solvents and less soluble in non-polar solvents.
Solvent Screening Strategy:
A systematic approach to solvent selection involves testing the solubility of a small amount of the crude material in various solvents at both room temperature and the solvent's boiling point. The ideal single solvent will exhibit poor solubility at room temperature but high solubility at its boiling point. If a suitable single solvent cannot be identified, a mixed-solvent system is employed.[1][2] This typically involves a pair of miscible solvents, one in which the compound is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "poor" or "insoluble" solvent).[2]
Table 1: Potential Recrystallization Solvents for 4-Chloro-3-fluoropyridin-2-amine
| Solvent Class | Solvent Example | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Expected Performance |
| Polar Protic | Ethanol | 78 | 24.3 | The hydroxyl group can hydrogen bond with the amine. Expected to be a good "soluble" solvent. Might be used in a mixed-solvent system with water.[2] |
| Methanol | 65 | 33.6 | Similar to ethanol, highly polar and a good hydrogen bonder. Its high volatility makes it easy to remove.[2] | |
| Isopropanol | 82 | 18.3 | A good alternative to ethanol, often used in mixed systems with water. | |
| Polar Aprotic | Ethyl Acetate | 77 | 6.0 | A moderately polar solvent suitable for compounds of intermediate polarity.[2] Often used in a mixed-solvent system with hexanes or heptanes.[4] |
| Acetone | 56 | 20.7 | A good general-purpose polar solvent, though its low boiling point can sometimes be a disadvantage.[2] | |
| Non-Polar | Hexanes/Heptane | ~69 | 1.9 | Expected to be a "poor" solvent due to the compound's polarity. Ideal for use as an anti-solvent in mixed systems or for washing crystals.[2] |
| Toluene | 111 | 2.4 | A good solvent for aromatic compounds, but its high boiling point can make it difficult to remove completely.[2] | |
| Mixed Solvents | Ethanol/Water | - | - | A common and effective pair. The compound is dissolved in hot ethanol, and water is added as the anti-solvent.[1] |
| Ethyl Acetate/Hexanes | - | - | An excellent choice for compounds of intermediate polarity. A similar system was used for a related compound.[5] | |
| Methanol/Hexanes | - | - | A reported system for a structurally similar N-substituted 3-amino-4-chloropyridine, demonstrating its potential utility.[5] |
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for 4-Chloro-3-fluoropyridin-2-amine and all solvents before beginning work.
Protocol A: Single-Solvent Recrystallization
-
Solvent Selection: Place approximately 20-30 mg of crude 4-Chloro-3-fluoropyridin-2-amine into a small test tube. Add the chosen solvent (e.g., Ethyl Acetate) dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable. If it is largely insoluble, proceed to the next step.
-
Dissolution: Heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves at the boiling point of the solvent.
-
Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If crystals form, this is a promising solvent.
-
Scaling Up: Weigh the crude 4-Chloro-3-fluoropyridin-2-amine and place it in an appropriately sized Erlenmeyer flask.
-
Minimum Hot Solvent: Add the selected solvent to the flask and heat the mixture to a gentle boil using a hot plate. Add more solvent in small portions until all the solid has just dissolved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of the precipitate.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a modest temperature.
Protocol B: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Hexanes)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Chloro-3-fluoropyridin-2-amine in the minimum amount of the "good" solvent (Ethyl Acetate) at its boiling point.
-
Addition of "Poor" Solvent: While maintaining the heat, add the "poor" solvent (Hexanes) dropwise until the solution becomes faintly cloudy. This is the point of saturation, known as the cloud point.
-
Clarification: Add a few drops of the hot "good" solvent (Ethyl Acetate) until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Complete the Process: Follow steps 9 through 12 from Protocol A, using an ice-cold mixture of the two solvents (in the approximate final ratio) for the washing step.
Workflow and Decision-Making Diagram
The following diagram illustrates the logical workflow for selecting and performing a recrystallization procedure.
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. athabascau.ca [athabascau.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acs.org [acs.org]
- 5. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 4-Chloro-3-fluoropyridin-2-amine
Introduction: Accelerating Discovery with Fluorinated Pyridines and Microwave Synthesis
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] The strategic incorporation of fluorine into these heterocyclic systems can profoundly enhance their pharmacological profiles, influencing factors such as metabolic stability, binding affinity, and bioavailability.[2][3] Specifically, the 4-Chloro-3-fluoropyridin-2-amine moiety represents a highly valuable building block for the synthesis of targeted therapies, particularly kinase inhibitors, which are at the forefront of cancer treatment and other disease areas.[4]
Conventional methods for the functionalization of such halo-pyridines often necessitate long reaction times, high temperatures, and can result in the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these challenges by offering dramatic reductions in reaction times, improved yields, and enhanced reaction selectivity.[5][6] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture via dipolar polarization and ionic conduction mechanisms, a stark contrast to the slower, less uniform heat transfer of conventional methods.[5][7]
These application notes provide detailed protocols for the microwave-assisted functionalization of 4-Chloro-3-fluoropyridin-2-amine, a key intermediate in drug discovery. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage the speed and efficiency of microwave chemistry to accelerate the synthesis of novel molecular entities.
Scientific Principles: The Rationale for Microwave-Assisted Synthesis
Microwave-assisted synthesis operates on the principle of dielectric heating. Microwave energy directly interacts with polar molecules and ionic species within the reaction mixture, leading to rapid and uniform heating throughout the sample volume.[5] This is fundamentally different from conventional heating, where heat is transferred from an external source through the vessel walls, often resulting in temperature gradients and localized overheating.[8]
The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reactants, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field, leading to rapid rotation. This molecular friction generates heat efficiently and homogeneously.[7][8]
-
Ionic Conduction: In the presence of ionic species (salts, bases, catalysts), the oscillating electric field induces translational motion of the ions. Collisions between these moving ions result in the dissipation of energy as heat.[7][9]
The direct "in-core" heating provided by microwaves leads to several key advantages:
-
Rapid Temperature Elevation: Reaction mixtures can reach the target temperature in a fraction of the time required by conventional methods.[4]
-
Superheating: In sealed microwave vials, solvents can be heated to temperatures well above their atmospheric boiling points, significantly accelerating reaction rates.[8]
-
Improved Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that can arise from prolonged exposure to high temperatures in conventional synthesis.[10][11]
The following workflow illustrates the general process for setting up a microwave-assisted reaction.
Caption: General workflow for microwave-assisted organic synthesis.
Protocols for Microwave-Assisted Cross-Coupling Reactions
The chloro-substituent at the 4-position of 4-Chloro-3-fluoropyridin-2-amine is amenable to various palladium-catalyzed cross-coupling reactions. Below are detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are foundational for generating molecular diversity from this scaffold. These protocols are adapted from established microwave-assisted procedures for similar heterocyclic substrates.[4][11][12]
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 4-Chloro-3-fluoropyridin-2-amine with a variety of aryl and heteroaryl boronic acids.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 4-Chloro-3-fluoropyridin-2-amine.
Materials:
-
4-Chloro-3-fluoropyridin-2-amine
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)
-
Microwave reaction vials (2-5 mL or 10-20 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a microwave reaction vial, add 4-Chloro-3-fluoropyridin-2-amine (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Add the chosen solvent system (e.g., 4 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-3-fluoropyridin-2-amine.
Data Summary:
| Catalyst | Base | Solvent System | Temperature (°C) | Time (min) | Typical Yield Range (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 150 | 20 | 75-95 |
| PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 130 | 15 | 80-98 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 120 | 25 | 70-90 |
Yields are based on analogous reactions reported in the literature and may vary depending on the specific boronic acid used.[4][12]
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of 4-Chloro-3-fluoropyridin-2-amine with a range of primary and secondary amines.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of 4-Chloro-3-fluoropyridin-2-amine.
Materials:
-
4-Chloro-3-fluoropyridin-2-amine
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)
-
Microwave reaction vials with stir bars
-
Microwave synthesizer
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (2.0 mmol) to a microwave reaction vial.
-
Add 4-Chloro-3-fluoropyridin-2-amine (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., 3 mL of toluene).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-45 minutes).[11] Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of silica gel or celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the desired 4-amino-3-fluoropyridin-2-amine derivative.
Data Summary:
| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield Range (%) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 110 | 30 | 85-99 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 120 | 20 | 80-95 |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | THF | 100 | 40 | 70-90 |
Yields are based on analogous reactions reported in the literature and may vary depending on the specific amine used.[6][8][13]
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider increasing the reaction temperature or time. Screening different palladium catalysts, ligands, bases, and solvents can also significantly impact the reaction outcome. For Suzuki couplings, ensure the boronic acid is of high quality, as degradation can lead to lower yields.
-
Side Reactions: In some cases, side reactions such as hydrodehalogenation may be observed. Using a milder base or a lower reaction temperature might mitigate these issues.
-
Scalability: While microwave synthesis is excellent for rapid library generation and lead optimization, scaling up reactions can present challenges.[4] For larger scale synthesis, continuous flow microwave reactors may be a more suitable option.
-
Safety: Reactions in sealed vials at high temperatures generate significant pressure. Always use appropriate personal protective equipment and follow the safety guidelines for your specific microwave reactor.
Conclusion
Microwave-assisted synthesis provides a powerful platform for the rapid and efficient functionalization of 4-Chloro-3-fluoropyridin-2-amine. The protocols detailed in these application notes for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a robust starting point for the synthesis of diverse libraries of substituted 2-aminopyridines. By leveraging the benefits of microwave chemistry, researchers can significantly accelerate the drug discovery process, enabling faster identification and optimization of novel therapeutic candidates.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]
-
Microwaves in drug discovery and development: A Review. ResearchGate. Available at: [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Scientific Research in Engineering and Management. Available at: [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available at: [Link]
-
An Eco-Friendly Technique: Solvent-Free Microwave Synthesis and Docking Studies of Some New Pyridine Nucleosides and Their Pharmacological Significance. National Institutes of Health. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]
-
Microwave-Assisted Synthesis in Drug Development. EPCP. Available at: [Link]
-
Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group. Available at: [Link]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc. Available at: [Link]
-
A Brief Review: Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC. Available at: [Link]
-
Process for the preparation of fluorinated pyridines. European Patent Office. Available at: [Link]
- Preparation method of 2-amino-3-fluoropyridine. Google Patents.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
- METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. Google Patents.
-
Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 7. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
scale-up synthesis of 4-Chloro-3-fluoropyridin-2-amine
An Application Note and Protocol for the Scale-Up Synthesis of 4-Chloro-3-fluoropyridin-2-amine
Authored by: A Senior Application Scientist
Introduction
4-Chloro-3-fluoropyridin-2-amine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique substitution pattern, featuring vicinal amino and fluoro groups along with a chloro substituent, makes it a highly sought-after intermediate for the synthesis of complex molecular architectures. This compound serves as a key precursor for a variety of pharmacologically active agents, including kinase inhibitors for oncology applications and compounds targeting other critical biological pathways. The precise arrangement of its functional groups allows for selective and diverse downstream modifications, making a robust and scalable synthesis of this intermediate a critical objective for the pharmaceutical industry.
This document provides a comprehensive guide for the , designed for researchers, chemists, and process development professionals. The proposed synthetic route is designed for efficiency, scalability, and safety, drawing upon established principles of pyridine chemistry.
Synthetic Strategy: A Regioselective Approach
The selected strategy for the synthesis of 4-Chloro-3-fluoropyridin-2-amine involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. This approach is predicated on the differential reactivity of the chlorine atoms in the starting material, 2,4-dichloro-3-fluoropyridine. In pyridine systems, the C2 and C4 positions are electronically deficient and thus activated towards nucleophilic attack. However, the C2 position is generally more reactive, an effect that is leveraged to achieve the desired regioselectivity in the amination step. This one-step conversion from a readily accessible dichlorinated pyridine is advantageous for large-scale production due to its atom economy and operational simplicity.
Caption: Synthetic workflow for 4-Chloro-3-fluoropyridin-2-amine.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1 kg scale of the final product. Appropriate adjustments to equipment and reagent quantities should be made based on the specific batch size and reactor capacities.
Materials and Reagents:
| Reagent/Material | CAS Number | Quantity | Molar Eq. | Notes |
| 2,4-Dichloro-3-fluoropyridine | 1227577-03-8 | 1.15 kg | 1.0 | Starting material |
| Ammonia (7N solution in Methanol) | 7664-41-7 | 10.0 L | ~10.0 | Reagent and solvent |
| Deionized Water | 7732-18-5 | As needed | - | For work-up and washing |
| Brine (Saturated NaCl solution) | 7647-14-5 | As needed | - | For extraction |
| Ethyl Acetate | 141-78-6 | As needed | - | Extraction solvent |
| Anhydrous Sodium Sulfate | 7757-82-6 | As needed | - | Drying agent |
| Heptane | 142-82-5 | As needed | - | Anti-solvent for crystallization |
Equipment:
-
20 L pressure reactor with overhead stirring, temperature control, and pressure monitoring
-
Appropriate glassware for work-up and extraction
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Reactor Charging: Charge the 20 L pressure reactor with 1.15 kg (1.0 eq) of 2,4-dichloro-3-fluoropyridine.
-
Reagent Addition: Add 10.0 L of a 7N solution of ammonia in methanol (~10.0 eq). Ensure the addition is performed under controlled conditions to manage any initial exotherm.
-
Reaction: Seal the reactor and heat the mixture to 80-90 °C. The internal pressure will increase; monitor and maintain it within the safe operating limits of the reactor (typically 5-10 bar). Stir the reaction mixture vigorously for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (after safely cooling and depressurizing) and analyzing them by HPLC or GC-MS until the starting material is consumed.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature (20-25 °C). The pressure should decrease accordingly. Safely vent any residual pressure.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia.
-
Work-up and Extraction:
-
To the resulting residue, add 10 L of deionized water and 10 L of ethyl acetate.
-
Stir the biphasic mixture vigorously for 15-20 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer with an additional 5 L of ethyl acetate.
-
Combine the organic layers and wash with 5 L of brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
Purification by Crystallization:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add heptane as an anti-solvent until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further to 0-5 °C in an ice bath to maximize crystal formation.
-
Collect the precipitated solid by filtration, wash with cold heptane, and dry under vacuum at 40-50 °C to a constant weight.
-
Quality Control and Characterization
Rigorous quality control is essential to ensure the purity and identity of the final product.
Caption: Quality control workflow for 4-Chloro-3-fluoropyridin-2-amine.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Used for monitoring reaction progress and determining the final product purity. A reverse-phase C18 column with a gradient of water and acetonitrile (containing 0.1% formic acid or trifluoroacetic acid) is a suitable method.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. The spectra should be consistent with the structure of 4-Chloro-3-fluoropyridin-2-amine.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: The purified compound should have a sharp melting point.
Typical Specifications:
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | ≥ 98.0% |
| Identity (NMR) | Conforms to structure |
| Water Content (KF) | ≤ 0.5% |
Safety and Handling
Handling of all chemicals should be performed by trained personnel in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE).
-
Hazards:
-
2,4-Dichloro-3-fluoropyridine: Corrosive and toxic. Causes severe skin burns and eye damage.[3]
-
Ammonia in Methanol: Flammable, toxic, and corrosive. Can cause severe respiratory, skin, and eye irritation or burns.[4]
-
4-Chloro-3-fluoropyridin-2-amine: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Handle with care.[5][6]
-
Solvents (Ethyl Acetate, Heptane): Flammable liquids.
-
-
Personal Protective Equipment (PPE):
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]
-
Spills: Absorb with an inert material and dispose of in accordance with local regulations. Ensure adequate ventilation and eliminate all ignition sources.[4]
-
References
- AFG Bioscience LLC. (n.d.). Safety Data Sheet for 2-Chloro-3-pyridylamine.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-3-fluoropyridine.
- MilliporeSigma. (2025). Safety Data Sheet for 4-methyl-2-pyridylamine.
- Capot Chemical. (2014). Material Safety Data Sheet for 4-Amino-2-fluoropyridine.
- Synquest Labs. (n.d.). Safety Data Sheet for 4-Amino-3-fluoropyridine.
-
Papaioannou, N., Fray, M. J., Rennhack, A., Sanderson, T. J., & Stokes, J. E. (2020). Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. The Journal of Organic Chemistry, 85(19), 12067–12079. [Link]
- ChemicalBook. (2025). 2-chloro-3-fluoropyridin-4-aMine Chemical Properties,Uses,Production.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-amino-3-chloropyridine.
- PubChem. (n.d.). 4-Chloro-3-fluoropyridine.
Sources
- 1. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. afgsci.com [afgsci.com]
- 5. capotchem.com [capotchem.com]
- 6. synquestlabs.com [synquestlabs.com]
Troubleshooting & Optimization
preventing dehalogenation of 4-Chloro-3-fluoropyridin-2-amine during reduction
Technical Support Center: 4-Chloro-3-fluoropyridin-2-amine Synthesis
A Guide to Preventing Dehalogenation During Nitro Group Reduction
Welcome to the technical support center for the synthesis of 4-Chloro-3-fluoropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the selective reduction of the nitro group in 4-chloro-3-fluoro-2-nitropyridine. The primary issue addressed is the undesired side reaction of dehalogenation, a common hurdle that can significantly impact yield and purity. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you troubleshoot and optimize your reaction conditions.
Troubleshooting Guide: Dehalogenation Issues
This section addresses specific problems you might be facing in a direct question-and-answer format.
Q1: My standard catalytic hydrogenation with Palladium on Carbon (Pd/C) is causing significant loss of the chloro-substituent. Why is this happening?
A1: This is a very common issue. Catalytic hydrogenation, especially with highly active catalysts like Palladium on Carbon (Pd/C), is well-known to cause hydrodechlorination (replacement of a chlorine atom with hydrogen) in haloaromatics and halopyridines.[1][2]
-
Mechanistic Insight: The process, known as hydrogenolysis, occurs on the surface of the palladium catalyst. The C-Cl bond adsorbs onto the active palladium sites and is cleaved, followed by reaction with activated hydrogen. The pyridine ring itself, particularly with activating amino and fluoro groups, can enhance the lability of the C-Cl bond at the 4-position, making it more susceptible to cleavage. The reaction is often suppressed by the addition of catalyst inhibitors or poisons, although this can also reduce the rate of the desired nitro reduction.[3]
-
Immediate Solutions:
-
Lower Hydrogen Pressure: High H₂ pressure increases the concentration of active hydrogen on the catalyst surface, favoring hydrogenolysis. Try reducing the pressure to just above atmospheric levels (e.g., using a hydrogen balloon).
-
Change Catalyst: Palladium is particularly aggressive. Consider switching to a less reactive catalyst such as Platinum on Carbon (Pt/C), specifically sulfided Pt/C, which is known to be highly selective for nitro group reduction while preserving halogens.[4] Raney Nickel is another option, but can also cause dehalogenation under harsh conditions.[5][6]
-
Use a Catalyst Modifier/Inhibitor: The addition of a small amount of a catalyst poison can selectively inhibit the dehalogenation reaction. Common inhibitors include sulfur compounds (like thiophene) or nitrogen bases (like quinoline or pyridine). However, this requires careful optimization to avoid stopping the desired nitro reduction.
-
Q2: I want to avoid high-pressure hydrogenation. Is transfer hydrogenation a better alternative to prevent dehalogenation?
A2: Yes, catalytic transfer hydrogenation is an excellent and often safer alternative that can significantly minimize dehalogenation.[7][8] This method uses a hydrogen donor molecule in the presence of a catalyst, avoiding the need for high-pressure H₂ gas.
-
Why it Works: Transfer hydrogenation typically proceeds under milder conditions (lower temperature and atmospheric pressure). The in-situ generation of hydrogen on the catalyst surface can be more controlled, leading to higher chemoselectivity.[4][8]
-
Recommended Conditions:
-
Hydrogen Donor: Ammonium formate (HCOONH₄) is a very common and effective choice.[4] Other options include formic acid, isopropanol, or 1,4-cyclohexadiene.[8]
-
Catalyst: Pd/C can still be used, but often at lower loadings. The combination of Pd/C with ammonium formate is a well-established system.
-
Solvent: Protic solvents like methanol or ethanol are standard.
-
Q3: Are there any non-catalytic, chemical reduction methods that are selective for the nitro group?
A3: Absolutely. Metal-acid reductions are classic, robust, and often highly chemoselective methods that are less prone to causing dehalogenation.[9]
-
Iron in Acetic Acid (Fe/AcOH): This is one of the most reliable methods for reducing aromatic nitro groups without affecting halogens.[10][11][12] The reaction is typically run at elevated temperatures (e.g., reflux) and is very effective. The large excess of iron powder and the acidic medium ensure selective reduction of the nitro group.[13]
-
Tin(II) Chloride (SnCl₂): Stannous chloride is another excellent reagent for the chemoselective reduction of nitroarenes.[4][6] It is known for its mildness and high functional group tolerance, including halogens. The reaction is typically carried out in a protic solvent like ethanol.
-
Sodium Dithionite (Na₂S₂O₄): This is a mild and easy-to-use reducing agent that is compatible with aqueous solvent systems.[14][15] It is particularly useful for substrates with sensitive functional groups and has been shown to reduce nitroarenes while leaving halogens intact.[16][17][18]
Q4: How do solvent and temperature affect the selectivity of the reduction?
A4: Both solvent and temperature are critical parameters for controlling selectivity.
-
Solvent:
-
For catalytic hydrogenations, protic solvents like ethanol or methanol are common.[5] The addition of a small amount of acid (like acetic acid or HCl) can sometimes be necessary to protonate the pyridine nitrogen, which can alter its electronic properties and potentially reduce the rate of dehalogenation, although this must be carefully tested. For PtO₂ catalysis, glacial acetic acid as the solvent has been shown to be effective.[19]
-
For chemical reductions like Fe/AcOH, the acidic solvent is a key part of the reagent system.[11]
-
-
Temperature:
-
Higher temperatures generally increase reaction rates but can decrease selectivity. For catalytic hydrogenations, running the reaction at or slightly above room temperature is advisable to minimize dehalogenation.
-
For metal-acid reductions (e.g., Fe/AcOH), higher temperatures are often required to drive the reaction to completion, but these methods are inherently more selective, so dehalogenation is less of a concern.[12]
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic route versus the undesired dehalogenation pathway.
Caption: Desired vs. Undesired Reaction Pathways.
Recommended Experimental Protocols
Here are two detailed, field-proven protocols designed to maximize the yield of your target compound while minimizing dehalogenation.
Protocol 1: Reduction with Iron Powder in Acetic Acid
This is a robust and scalable method known for its high selectivity.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material, 4-chloro-3-fluoro-2-nitropyridine (1.0 eq).
-
Reagents: Add glacial acetic acid (approx. 5-10 mL per gram of starting material) and ethanol (optional, 2-5 mL per gram to aid solubility).
-
Iron Addition: To the stirring solution, add iron powder (3.0 to 5.0 eq) portion-wise. The addition may be exothermic. An ice bath can be used to moderate the initial reaction.[11]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS (usually complete within 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude amine by column chromatography or recrystallization as needed.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This method avoids high-pressure hydrogen gas and is often very clean and selective.[4]
-
Setup: To a round-bottom flask, add the starting material, 4-chloro-3-fluoro-2-nitropyridine (1.0 eq) and a solvent such as methanol or ethanol (10-20 mL per gram of starting material).
-
Reagents: Add ammonium formate (HCOONH₄) (3.0 to 5.0 eq) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight) to the mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 60-80 °C). The reaction is often accompanied by gas evolution (CO₂). Monitor the reaction progress by TLC or LC-MS (usually complete within 1-3 hours).
-
Workup:
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Add water to the residue and extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude amine by column chromatography or recrystallization as needed.
Comparative Data Summary
The table below summarizes various reduction methods and their general suitability for this specific transformation.
| Method | Catalyst / Reagent | H₂ Source | Key Advantages | Potential Issues | Selectivity |
| Catalytic Hydrogenation | Pd/C | H₂ Gas | High activity, fast reaction | High risk of dehalogenation | Poor to Moderate |
| Catalytic Hydrogenation | Pt/C (sulfided) | H₂ Gas | High selectivity for nitro group | Lower activity than Pd/C | Excellent |
| Transfer Hydrogenation | Pd/C | Ammonium Formate | Mild conditions, no H₂ gas needed | Catalyst cost | Very Good |
| Metal-Acid Reduction | Iron Powder | H⁺ (from AcOH) | High selectivity, low cost, scalable | Stoichiometric waste, workup | Excellent |
| Metal Salt Reduction | SnCl₂·2H₂O | H⁺ (from solvent) | Very mild, high functional tolerance | Tin waste, stoichiometric | Excellent |
| Dithionite Reduction | Na₂S₂O₄ | H₂O | Mild, aqueous conditions | Limited to aromatic systems | Very Good |
Frequently Asked Questions (FAQs)
Q1: How can I accurately quantify the amount of dehalogenated byproduct in my crude product mixture?
A1: The most effective methods are ¹H NMR spectroscopy and LC-MS.
-
¹H NMR: The aromatic region of the proton NMR spectrum will be distinct for the desired product (4-chloro-3-fluoropyridin-2-amine) and the dehalogenated impurity (3-fluoropyridin-2-amine). By integrating the signals corresponding to a unique proton on each molecule, you can determine their relative molar ratio.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can separate the two compounds and the mass spectrometer will confirm their identities by their different molecular weights. Calibrated HPLC methods can provide highly accurate quantitative data.
Q2: My starting material is 4-chloro-3-fluoro-2-aminopyridine, and I am trying to perform a reaction that is causing dehalogenation. Are the principles the same?
A2: Yes, the principles are largely the same. The C-Cl bond at the 4-position of the pyridine ring is susceptible to reductive cleavage, especially under catalytic hydrogenation conditions. The presence of the 2-amino group further activates the ring, making the C-Cl bond potentially more labile than in the nitro-precursor. The troubleshooting strategies outlined above—switching to chemical reduction methods or using milder transfer hydrogenation conditions—are directly applicable.
Q3: Is the C-F bond also at risk of cleavage?
A3: The Carbon-Fluorine bond is significantly stronger and much less susceptible to hydrogenolysis than the Carbon-Chlorine bond under typical reduction conditions. While not impossible, C-F bond cleavage requires much harsher conditions than those discussed here. You should expect the C-F bond to remain intact with all the recommended protocols.
References
- BenchChem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
- Zelisko, P. M., & Räsänen, L. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
- ResearchGate. (2013). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.
- Arora, P. K., & Bae, H. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Cell Factories, 18(1), 1-20.
- Google Patents. (n.d.). Dehalogenation Method of Aromatic Halide. KR20090017677A.
- American Chemical Society. (n.d.). On the mechanism of hydrodechlorination reaction to remove chloro-organic compounds from drinking water.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
- ResearchGate. (n.d.). Tentative mechanism of the hydrodechlorination of aromatic chlorides.
- Wang, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6194.
- Google Patents. (n.d.). Dehalogenation inhibitor. CN103242168A.
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- MDPI. (2020). Theoretical and Applied Aspects of Hydrodechlorination Processes—Catalysts and Technologies.
- BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
- PubMed. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- Sciforum. (n.d.). A Review of the Synthetic Routes for the Reduction of Nitro Arenes.
- SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Organic Chemistry Portal. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite.
- Organic Letters. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- ResearchGate. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
- Journal of the American Chemical Society. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
- PubMed. (2026). Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium.
- ECHEMI. (n.d.). Iron powder reduction nitro.
- PubMed. (2020). Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions.
- Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?.
- PubMed. (n.d.). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles.
- Journal of Chemical and Pharmaceutical Research. (2014). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride.
- ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- University of Strathclyde, Glasgow. (n.d.). Alkali Metal Dihydropyridines in Transfer Hydrogenation Catalysis of Imines: Amide Basicity versus Hydride Surrogacy.
- European Synchrotron Radiation Facility (ESRF). (2015). Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy.
- MDPI. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction.
- Beilstein Journals. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane.
- European Patent Office. (n.d.). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. Patent 0551459.
- International Journal of Pharmaceutical Sciences and Research. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF.
- Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline.
- Google Patents. (n.d.). Preparation method of 2-amino-3-fluoropyridine. CN105669539A.
- Semantic Scholar. (2006). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- White Rose Research Online. (2024). Metal-Mediated Catalytic Polarization Transfer from para Hydrogen to 3,5-Dihalogenated Pyridines.
- ResearchGate. (n.d.). Hydrogenation and transfer hydrogenation developed by Renaud and co‐workers.
- The University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION.
Sources
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Technical Support Center: Minimizing Oxidation Byproducts of Aminopyridines
Welcome to the technical support center for handling aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sensitive compounds. Aminopyridines are essential building blocks in pharmaceuticals and agrochemicals, but their susceptibility to oxidation can lead to yield loss, purification challenges, and the generation of unwanted impurities.[1][2][3] This resource provides in-depth, field-proven insights into why oxidation occurs and how to control it, moving beyond simple procedural lists to explain the chemical causality behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidation byproducts of aminopyridines?
The primary oxidation byproducts are typically N-oxides , formed by the oxidation of the pyridine ring nitrogen. Another common byproduct results from the oxidation of the exocyclic amino group, which can lead to the formation of nitroso species , hydroxylamines, and subsequent colored polymeric materials, especially under harsh conditions.[2] In the presence of strong oxidants or certain catalysts, oxidative C-N bond cleavage or ring hydroxylation can also occur.[4][5]
Q2: Why is my aminopyridine-containing reaction mixture turning dark yellow, red, or brown?
Color change is a common indicator of oxidation.[6] The amino group makes the pyridine ring electron-rich, increasing its susceptibility to oxidation. This can be initiated by atmospheric oxygen (air oxidation), light (photodegradation), trace metal impurities, or residual peroxides in solvents.[4][6][7] The resulting oxidized species, particularly nitroso and related compounds, are often highly colored and can polymerize, leading to the observed darkening of the solution.
Q3: What analytical methods are best for detecting and quantifying these oxidation byproducts?
A combination of chromatographic and spectroscopic methods is ideal.
-
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS): This is the most powerful technique. It allows for the separation of byproducts from the parent compound and provides mass information for identification. An increase in mass of +16 Da (M+16) is a classic indicator of N-oxide formation or hydroxylation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques can be invaluable for unambiguously identifying the structure of impurities without requiring isotope labeling, providing orthogonal validation to MS data.[8]
-
Gas Chromatography (GC-MS): Suitable for volatile aminopyridines and their byproducts.[9]
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor reaction progress and qualitatively check for the formation of new, often more polar, byproducts (N-oxides typically have lower Rf values than the parent aminopyridine).
Troubleshooting Guide: From Prevention to Purification
This section addresses specific experimental issues with a focus on root causes and actionable solutions.
Issue 1: Significant N-Oxide Formation Detected by LC-MS (M+16 Peak)
Potential Causes:
-
Peroxides in Solvents: Ethers (like THF, Dioxane) and other common solvents can form explosive peroxides upon storage in the presence of air and light. These peroxides are potent oxidants for aminopyridines.
-
Atmospheric Oxygen: Reactions run open to the air or with solvents that have not been deoxygenated provide a continuous source of O₂.
-
Strong Oxidizing Agents: Reagents like peroxy acids (e.g., m-CPBA, PMSA) or even hydrogen peroxide will readily oxidize the pyridine nitrogen.[10]
Solutions & Protocols:
Protocol 1: Solvent Purification and Degassing
-
Peroxide Test: Before use, always test susceptible solvents (THF, diethyl ether, dioxane) with peroxide test strips.
-
Purification: If peroxides are present, pass the solvent through a column of activated alumina to remove them.
-
Degassing (Choose one method):
-
Sparging: Bubble an inert gas (Nitrogen or Argon) through the solvent for 15-30 minutes. This is effective for larger volumes.
-
Freeze-Pump-Thaw: For highly sensitive reactions, subject the solvent to at least three cycles of freezing (liquid N₂), evacuating under high vacuum, and thawing. This is the most thorough method for removing dissolved gases.
-
Protocol 2: Setting Up an Inert Atmosphere Reaction
-
Glassware: Dry all glassware in an oven ( >100°C) overnight and allow it to cool in a desiccator or under a stream of inert gas.
-
Assembly: Assemble the glassware while hot and immediately purge with a steady flow of nitrogen or argon through a needle adapter. Use a bubbler outlet to ensure a slight positive pressure.
-
Reagent Addition: Add solids under a positive flow of inert gas. Add deoxygenated solvents via a cannula or syringe.
-
Execution: Maintain a gentle, positive pressure of inert gas throughout the entire reaction duration.
Issue 2: Poor Reaction Yield and a Complex Mixture of Unidentified Byproducts
Potential Causes:
-
Photodegradation: Aminopyridines can be sensitive to UV light, which can catalyze the formation of radical species and lead to a cascade of decomposition reactions.[7]
-
Metal-Catalyzed Oxidation: Trace amounts of transition metals (e.g., iron, copper) from reagents, spatulas, or the reaction vessel can catalyze oxidation, especially in the presence of peroxides or air.[11][12][13]
-
pH-Dependent Degradation: The stability of aminopyridines can be highly dependent on pH. Strongly acidic or alkaline conditions can promote degradation pathways.[1][14][15][16]
Solutions & Protocols:
Preventative Measures:
-
Light Protection: Wrap the reaction flask in aluminum foil to protect it from ambient light.
-
Use High-Purity Reagents: Utilize high-purity reagents and solvents to minimize trace metal contamination.
-
Chelating Agents: If metal contamination is suspected and cannot be avoided, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit their catalytic activity.
-
pH Control: Buffer the reaction mixture if compatibility with the chemistry allows. The optimal pH for stability is often slightly acidic to neutral, but this must be determined empirically.[1] Acidic conditions protonate the pyridine nitrogen, which can reduce its susceptibility to oxidation but may affect its nucleophilicity.
The Role of Antioxidants
In cases where excluding oxygen is difficult, or for long-term storage, the use of antioxidants can be highly effective.[17][18][19][20] They function by intercepting the radical chain reactions that propagate oxidation.
| Antioxidant Type | Example | Mechanism of Action | Typical Use Case |
| Radical Scavenger | Butylated hydroxytoluene (BHT) | A phenolic antioxidant that donates a hydrogen atom to peroxy radicals, terminating the oxidation chain. | Added in small amounts (0.01-0.1 mol%) to reaction mixtures or to solvents for long-term storage. |
| Reducing Agent | Ascorbic Acid (Vitamin C) | A water-soluble antioxidant that can reduce oxidizing species. | Useful in aqueous systems or biphasic reactions. |
Issue 3: Difficulty Separating Product from Polar Oxidation Byproducts
Potential Causes:
-
Similar Polarity: The desired product and its N-oxide byproduct may have close Rf values on silica gel, leading to co-elution.
-
Basicity: Both the parent aminopyridine and its N-oxide are basic, which can cause streaking on silica gel chromatography.
Solutions & Protocols:
Workflow for Purification of Aminopyridine Products
Caption: Purification workflow for aminopyridine products.
Protocol 3: Acid-Base Extraction for Impurity Removal
This technique is highly effective if your desired product is not basic. It leverages the basicity of aminopyridine and its N-oxide to move them into an aqueous layer.[21]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic aminopyridine impurities will be protonated and partition into the aqueous layer.
-
Separation: Separate the layers.
-
Repeat: Repeat the acid wash 2-3 times.
-
Neutralization & Back-Extraction (Optional): Combine the aqueous layers. To confirm the identity of the removed impurities, you can basify the aqueous layer with NaOH and back-extract with an organic solvent.
-
Final Wash: Wash the organic layer containing your product with brine, dry it over Na₂SO₄ or MgSO₄, filter, and concentrate.
Protocol 4: Column Chromatography Tips
-
For N-Oxide Separation: N-oxides are significantly more polar than their parent pyridines. A gradient elution using a polar solvent system like Dichloromethane (DCM) and Methanol is often effective.[22] Start with 100% DCM and gradually increase the percentage of methanol.
-
To Prevent Streaking: If the desired product is also basic, streaking on silica can be an issue. Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol to the eluent to improve peak shape.
Visualizing the Problem: Key Oxidation Pathways
Understanding the potential transformations is the first step toward prevention.
Caption: Common oxidative pathways for aminopyridines.
References
-
Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. ResearchGate. Available at: [Link]
-
Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Indian Chemical Society. Available at: [Link]
-
Palladium‐Aminopyridine Catalyzed C−H Oxygenation: Probing the Nature of Metal Based Oxidant. ResearchGate. Available at: [Link]
-
Iron(II) Aminopyridine Complexes and Their Catalytic Activity in Oxidation Reactions. ProQuest. Available at: [Link]
-
Degradation of 4-aminopyridine using bio-mediated Ag-doped Cu2O nanoparticles under visible light. ResearchGate. Available at: [Link]
-
Effect of concentration (4-aminopyridine). a Degradation efficiency... ResearchGate. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central (PMC). Available at: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. Available at: [Link]
-
Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy. Available at: [Link]
-
Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Photochemical C3-amination of pyridines via Zincke imine intermediates. PubMed Central (PMC). Available at: [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
Biodegradation of pyridine under UV irradiation. ResearchGate. Available at: [Link]
-
Aminodiols via Stereocontrolled Oxidation of Methyleneaziridines. PubMed Central (PMC). Available at: [Link]
-
Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. Taylor & Francis Online. Available at: [Link]
-
New iron(ii) α-iminopyridine complexes and their catalytic activity in the oxidation of activated methylene groups and secondary alcohols to ketones. Dalton Transactions. Available at: [Link]
-
Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes. PubMed. Available at: [Link]
-
The Reaction of 2-Aminopyridine with α-Halo Ketones. ACS Publications. Available at: [Link]
-
pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. ResearchGate. Available at: [Link]
-
Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI. Available at: [Link]
-
Developments in the Aerobic Oxidation of Amines. ACS Catalysis. Available at: [Link]
-
PERSULFATE OXIDATION OF 2-AMINOPYRIDINE. ResearchGate. Available at: [Link]
-
How can i purify N-oxides on column chromatography? ResearchGate. Available at: [Link]
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. Available at: [Link]
-
Chemical stability of 4-aminopyridine capsules. ResearchGate. Available at: [Link]
-
pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. PubMed. Available at: [Link]
-
Aminopyridines. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Reduction of Amine N-Oxides by Diboron Reagents. PubMed Central (PMC). Available at: [Link]
-
Kinetics, Mechanism and Optimization for the degradation of 3-aminopyridine using CdSe nanodots and nanorods. ResearchGate. Available at: [Link]
-
2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. Available at: [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. SciSpace. Available at: [Link]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central (PMC). Available at: [Link]
-
Analytical methods used to quantify amine oxidation. ResearchGate. Available at: [Link]
-
Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]
-
Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Treatment of Diseases. PubMed Central (PMC). Available at: [Link]
-
The protective role of nutritional antioxidants against oxidative stress in thyroid disorders. Hormones (Athens). Available at: [Link]
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Nitrone or Oxaziridine? Further Insights into the Selectivity of Imine Oxidation Catalyzed by Methyltrioxorhenium. MDPI. Available at: [Link]
-
Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. PubMed Central (PMC). Available at: [Link]
-
Unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin: direct oxidative conversion of N-acyl-L-proline to N-acyl-L-glutamate. PubMed. Available at: [Link]
-
Antioxidants, its role in preventing free radicals and infectious diseases in human body. ResearchGate. Available at: [Link]
-
2-Aminopyridine. CAS Common Chemistry. Available at: [Link]
-
Antioxidants effectively prevent oxidation-induced protein damage in OLN 93 cells. PubMed. Available at: [Link]
-
Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol? MDPI. Available at: [Link]
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Technical Support Center: Troubleshooting Low-Yield Coupling Reactions with 4-Chloro-3-fluoropyridin-2-amine
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for optimizing cross-coupling reactions involving 4-chloro-3-fluoropyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet valuable, building block. The inherent electronic and steric properties of this substrate make it a "challenging" coupling partner, often leading to low yields, incomplete conversions, or significant side-product formation.
The core difficulty arises from a combination of factors:
-
Electron-Deficient Ring: The pyridine nitrogen and the 3-fluoro substituent strongly withdraw electron density, making the C4-Cl bond less reactive towards oxidative addition, which is often the rate-limiting step in palladium-catalyzed couplings.[1][2]
-
Catalyst Inhibition: The 2-amino group and the pyridine nitrogen can act as coordinating ligands, binding to the palladium center and potentially deactivating the catalyst or forming inactive complexes.[3][4][5]
-
Steric Hindrance: The substituents ortho to the reactive C4-Cl bond (the 3-fluoro group) and in proximity (the 2-amino group) can sterically hinder the approach of the palladium catalyst.[6]
This guide provides a systematic, question-and-answer-based approach to diagnose and resolve these common issues, transforming a low-yielding reaction into a robust and reproducible transformation.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to follow a logical diagnostic sequence. The following workflow outlines the initial steps to take when a reaction fails to provide the expected yield.
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Frequently Asked Questions (FAQs)
Section 1: Critical Pre-Reaction Checks
Q1: My reaction failed completely. What are the very first things I should verify before changing any chemical parameters?
A1: Before assuming a flaw in the chemical methodology, it is critical to rule out foundational setup errors. Palladium-catalyzed couplings are notoriously sensitive to environmental factors.[3][7]
-
Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen. Inadequate degassing or a poor nitrogen/argon atmosphere can lead to rapid catalyst decomposition, often visible as the formation of black precipitate ("palladium black").[7][8]
-
Reagent Quality & Integrity:
-
Catalyst/Ligand: Palladium sources, especially those like Pd₂(dba)₃, can degrade over time. Phosphine ligands are susceptible to oxidation if not stored properly under an inert atmosphere.
-
Boronic Acids (for Suzuki): Many boronic acids are prone to decomposition upon storage, particularly protodeborylation.[8] Consider using freshly acquired acid or a more stable boronic ester (e.g., pinacol ester).[10]
-
Base: Many inorganic bases (e.g., K₂CO₃, K₃PO₄) are hygroscopic. Using a wet base can introduce water, which may promote side reactions like hydrodehalogenation. Ensure the base is finely powdered and anhydrous.[11]
-
Section 2: Low or No Conversion
Q2: I'm attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm only recovering starting material. How do I get this reaction to work?
A2: This is a classic problem for an electron-deficient aryl chloride. The primary hurdle is the oxidative addition step. Your initial focus should be on creating a more active catalytic system.
-
Upgrade Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds.[2] You must use a more specialized ligand.
-
Recommendation: Switch to a bulky, electron-rich biarylphosphine ligand. These ligands increase electron density on the palladium center, which facilitates the difficult oxidative addition.[11][12] They have demonstrated success in couplings of challenging heterocyclic systems.[11] Excellent choices include XPhos, SPhos, RuPhos, or BrettPhos .[11]
-
-
Choose the Right Base: The base is critical for the transmetalation step. An inappropriate or weak base can stall the catalytic cycle.
-
Consider the Palladium Pre-catalyst: Simple palladium salts like Pd(OAc)₂ can be unreliable as they require in-situ reduction to the active Pd(0) species.
-
Recommendation: Use a modern pre-catalyst, such as an XPhos- or BrettPhos-based G3 or G4 palladacycle . These form the active LPd(0) species cleanly and efficiently upon exposure to the base.[11]
-
-
Solvent and Temperature: Ensure you are using an anhydrous, degassed solvent. Common choices include 1,4-dioxane, toluene, or DMF.[11] These reactions often require elevated temperatures (e.g., 90-110 °C) to overcome the high activation energy of the C-Cl bond cleavage.[2][13]
Q3: My Buchwald-Hartwig amination with a secondary amine is showing no conversion. What are the specific challenges here?
A3: The Buchwald-Hartwig amination of 4-chloro-3-fluoropyridin-2-amine presents a dual challenge: the unreactive C-Cl bond and potential catalyst inhibition by both the substrate's 2-amino group and the incoming nucleophile.
-
Ligand and Catalyst are Paramount: As with the Suzuki reaction, a highly active catalyst system is non-negotiable for C-Cl bond activation.[2]
-
Base Selection is Crucial: This reaction requires a strong, non-nucleophilic base to deprotonate the amine nucleophile and facilitate the catalytic cycle.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[2][11] If your substrate is sensitive to such a strong base, lithium bis(trimethylsilyl)amide (LiHMDS) can be an alternative.[8] Weaker bases like K₃PO₄ will likely require a more active catalyst system and higher temperatures.[2]
-
-
Solvent and Temperature: Anhydrous, ethereal solvents are often the best choice.
Caption: The catalytic cycle showing common points of failure for challenging substrates.
Q4: I am trying a Sonogashira coupling with a terminal alkyne and my reaction is sluggish, with significant starting material remaining.
A4: Sonogashira couplings are also sensitive to the reactivity of the aryl halide. While often run under milder conditions, a C-Cl bond requires optimization.
-
Ensure Catalyst Integrity: This reaction typically uses both a palladium catalyst and a copper(I) co-catalyst. The copper(I) salt can oxidize over time, and the palladium catalyst is sensitive to air.[7]
-
Increase Reaction Temperature: While many Sonogashira reactions proceed at room temperature, the C-Cl bond on your substrate likely requires heating.[7][14]
-
Action: Gradually increase the reaction temperature to 60-80 °C.
-
-
Consider a Copper-Free Protocol: The most common side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the alkyne (Glaser coupling).[7] If you observe this side product, or if the reaction remains sluggish, a copper-free method may be superior.
Section 3: Common Side Reactions
Q5: My mass spectrum shows a significant peak corresponding to the replacement of the chlorine atom with a hydrogen. What is this hydrodehalogenation side reaction and how can I prevent it?
A5: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[2][8] This can happen when the desired reductive elimination is slow, allowing competing pathways to take over.
-
Eliminate Proton/Hydride Sources: Trace water or certain reagents can act as a proton or hydride source.
-
Action (Buchwald-Hartwig): If using an amine that can undergo β-hydride elimination, this can be a major pathway. Switching to a different ligand that promotes faster reductive elimination can help. Also, ensure your base and solvents are scrupulously dry.[8]
-
Action (Suzuki): Impurities in the boronic acid or solvent can be a source of protons. Ensure all reagents are pure and the reaction is run under anhydrous conditions (unless the protocol specifically calls for water). Switching from a carbonate base to a phosphate base (K₃PO₄) can sometimes suppress this pathway.[8]
-
-
Optimize Catalyst System: A more efficient catalyst promotes the desired coupling at a faster rate than the undesired reduction.
-
Action: Increase the ligand-to-palladium ratio (a 1:1 to 2:1 ratio is typical) to ensure the palladium center remains coordinatively saturated and less prone to side reactions.[9]
-
Q6: In my Suzuki reaction, I'm observing significant homocoupling of my boronic acid. What causes this and how can I fix it?
A6: Homocoupling (or Glaser-type coupling for alkynes) is often promoted by the presence of oxygen.[7][9]
-
Improve Degassing: This is the most critical factor. Oxygen can facilitate the oxidative homocoupling of the boronic acid.
-
Action: Re-run the reaction with more rigorous degassing of all solvents and reagents. Ensure a robust inert atmosphere is maintained throughout the reaction.[9]
-
-
Optimize Stoichiometry and Addition: Using a large excess of the boronic acid can sometimes lead to more homocoupling.
-
Action: Use a smaller excess of the boronic acid (e.g., 1.1–1.2 equivalents). For particularly problematic cases, slow addition of the boronic acid via syringe pump can keep its instantaneous concentration low, minimizing self-coupling.
-
Data & Protocols
Table 1: Ligand Selection Guide for 4-Chloro-3-fluoropyridin-2-amine
| Ligand Class | Specific Examples | Key Application / Causality | Reaction Type(s) |
| Bulky Biaryl-phosphines | XPhos, SPhos, RuPhos, BrettPhos, DavePhos | Essential for C-Cl Activation. Bulky, electron-rich nature accelerates the rate-limiting oxidative addition and promotes reductive elimination.[2][11][12] | Suzuki, Buchwald-Hartwig, Sonogashira |
| Ferrocene-based | dppf (diphenyl-phosphinoferrocene) | Generally robust and effective for many cross-couplings, particularly with less-demanding substrates. May be a good starting point.[11][16] | Suzuki, Sonogashira |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors that form very stable palladium complexes. Can be effective at high temperatures where phosphine ligands might degrade.[8][12] | Suzuki, Heck |
Table 2: Base & Solvent Screening Guide
| Reaction Type | Recommended Bases | Recommended Solvents | Key Considerations |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, K₂CO₃ | 1,4-Dioxane, Toluene, DMF, often with a small amount of H₂O | A strong base is needed.[11] An aqueous mixture can be beneficial for transmetalation, but ensure it's degassed.[10][13] |
| Buchwald-Hartwig | NaOtBu, LiHMDS, K₃PO₄ | 1,4-Dioxane, Toluene | Requires a strong, non-nucleophilic base.[2] Must be run under strictly anhydrous conditions.[2] |
| Sonogashira | Et₃N, i-Pr₂NH (often as solvent) | DMF, Toluene, THF | Amine base acts as both a base and a solvent. Must be anhydrous and degassed.[14][15] |
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a starting point based on best practices for challenging heteroaryl chlorides and should be optimized for your specific boronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add the 4-chloro-3-fluoropyridin-2-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.[3]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2.2-5.5 mol%).
-
Solvent Addition: Via syringe, add degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M). The solvent should be sparged with argon for at least 30 minutes prior to use.[3]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines - Benchchem. (n.d.).
- Klauck, F. J., & Kündig, E. P. (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. PMC.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem. (n.d.).
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem. (n.d.).
- Klauck, F. J., & Kündig, E. P. (2025, November 12). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing. (n.d.).
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025, June 16). Organic Letters - ACS Publications.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (n.d.).
- Optimizing reaction conditions for modifying 4-Amino-3,5-dichloro-2,6-difluoropyridine - Benchchem. (n.d.).
- Coupling outcomes for pyridines | Download Scientific Diagram - ResearchGate. (n.d.).
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). Journal of the American Chemical Society.
- Troubleshooting guide for Sonogashira coupling failures - Benchchem. (n.d.).
- Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (n.d.).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate.
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (n.d.).
- Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit.
- Sonogashira coupling - Wikipedia. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025, October 17). ResearchGate.
Sources
- 1. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
optimizing reaction temperature for 3-fluoropyridine functionalization
Welcome to the Application Science Technical Support Center. Functionalizing 3-fluoropyridine is notoriously challenging due to the strong electron-withdrawing nature of the fluorine atom, which activates the pyridine ring toward nucleophilic attack while simultaneously lowering the pKa of adjacent C-H bonds.
As a Senior Application Scientist, I have structured this guide to address the most critical variable in these workflows: Reaction Temperature . Whether you are utilizing Directed ortho-Metalation (DoM) or Transition-Metal Catalyzed C-H Activation, precise thermal control dictates the boundary between successful regioselective functionalization and catastrophic substrate decomposition.
Part 1: Directed ortho-Metalation (DoM) Troubleshooting
Q1: Why does my alkyllithium-mediated metalation of 3-fluoropyridine yield a complex mixture of black tar and degradation products instead of the C2-functionalized product?
A: This is a classic symptom of thermal runaway leading to kinetic instability. When using strong, nucleophilic bases like
Causality & Solution: You must maintain strict cryogenic control (-75°C to -78°C) to trap the system under kinetic control[1]. Alternatively, if your facility cannot maintain strict cryogenic temperatures, you should transition from alkyllithiums to sterically hindered, non-nucleophilic "ate" complexes or Knochel-Hauser bases (e.g., TMPMgCl·LiCl). These reagents form highly stable magnesiated or zincated intermediates that tolerate temperatures between -10°C and 25°C without undergoing pyridyne elimination[2].
Fig 1: Base selection and temperature dependency in 3-fluoropyridine metalation.
Q2: How do I ensure my DoM reaction is actually complete before adding my expensive electrophile?
A: Never assume complete metalation based solely on time. You must build a self-validating step into your protocol. Because 3-fluoropyridine metalation is highly sensitive to trace moisture and temperature gradients, you should extract a micro-aliquot and perform a deuterium quench.
Self-Validating Protocol A: Cryogenic C2-Lithiation of 3-Fluoropyridine
This protocol utilizes a superbase approach with internal validation to ensure kinetic control and complete conversion.
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x). Add anhydrous THF (10 mL/mmol substrate) and 3-fluoropyridine (1.0 equiv).
-
Cryogenic Equilibration: Submerge the flask in a dry ice/acetone bath. Crucial: Insert an internal temperature probe. Wait 15 minutes until the internal temperature reads exactly -78°C.
-
Base Addition: Add a superbase mixture (e.g.,
-BuLi / -BuOK or -BuLi / DABCO) dropwise via syringe pump at a rate of 0.5 mL/min[1]. Monitor the internal probe; pause addition if the temperature rises above -72°C. -
Validation Step (The MeOD Quench): After 45 minutes of stirring at -78°C, withdraw a 0.1 mL aliquot using a pre-chilled syringe. Inject this immediately into a GC vial containing 0.5 mL of cold MeOD (Deuterated Methanol).
-
Analytical Confirmation: Run a rapid
F and H NMR on the quenched aliquot. You should observe the disappearance of the C2-proton signal and a shift in the F signal. Do not proceed to step 6 unless >95% deuterium incorporation is confirmed. -
Electrophile Addition: Add your desired electrophile (e.g., an aldehyde, borate, or alkyl halide) dropwise at -78°C. Maintain temperature for 1 hour before allowing the system to slowly warm to room temperature.
Part 2: Transition-Metal Catalyzed C-H Activation
Q3: I am performing a Rh(III)-catalyzed C-H activation on 3-fluoropyridine. The reaction stalls at 80°C, but when I increase the temperature to 120°C, I observe significant defluorination. How do I optimize this?
A: You are trapped between two competing activation energies. At 80°C, the thermal energy is insufficient to drive the Concerted Metalation-Deprotonation (CMD) step required to cleave the strong C-H bond. However, at 120°C, the high temperature promotes oxidative addition of the transition metal into the C-F bond, leading to chemoselective C-F activation and subsequent defluorination[3].
Causality & Solution: Instead of brute-forcing the reaction with higher temperatures, you must lower the activation barrier of the C-H cleavage step. This is achieved by adding a carboxylate buffer (e.g., Pivalic acid, PivOH, or CsOPiv)[4]. The pivalate acts as an intramolecular proton shuttle during the CMD transition state, effectively lowering the required reaction temperature to a "Goldilocks zone" of 90°C–100°C. This provides enough energy for C-H functionalization while remaining below the threshold for C-F bond cleavage[4].
Fig 2: Rh(III) C-H activation workflow highlighting the critical CMD step.
Q4: What are the exact temperature boundaries for different functionalization methods?
A: The optimal temperature is strictly dictated by the reagents and the mechanism. Below is a summarized data table for quick reference during reaction design.
Table 1: Temperature Guidelines for 3-Fluoropyridine Functionalization
| Methodology | Reagent System | Optimal Temp Range | Primary Regioselectivity | Stability / Side Reactions |
| Kinetic DoM | -78°C to -75°C | C2 (Strongly favored) | High risk of pyridyne formation > -50°C[1] | |
| Thermodynamic DoM | TMPMgCl·LiCl | -10°C to 25°C | C2 / C4 (Steric dependent) | Highly stable; tolerates esters/cyano groups[2] |
| Rh(III) C-H Activation | [RhCp*Cl | 90°C to 100°C | C2 (Directing group dependent) | Defluorination (C-F activation) occurs > 110°C[4],[3] |
| Photoredox Coupling | fac-Ir(ppy) | 25°C (Room Temp) | N/A (Radical addition) | Requires cooling fan to prevent LED thermal heating |
Part 3: Advanced Troubleshooting & Scale-Up
Self-Validating Protocol B: Room-Temperature-Compatible Magnesiation
Use this protocol when cryogenic conditions cannot be maintained, or when the substrate contains sensitive functional groups (e.g., esters).
-
Preparation: Under Argon, dissolve 3-fluoropyridine (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Base Addition: Cool the solution to -10°C using an ice/brine bath. Add TMPMgCl·LiCl (1.1 equiv) dropwise over 10 minutes[2].
-
Thermal Maturation: Remove the cooling bath and allow the reaction to warm to 25°C (Room Temperature). Stir for 2 hours. The intermediate is kinetically stable at this temperature due to the robust nature of the magnesium-ate complex.
-
Validation Step (Iodine Quench): Withdraw a 0.2 mL aliquot. Quench with a solution of I
in THF. Perform a rapid GC-MS analysis. You should observe the mass of the iodinated 3-fluoropyridine ( ). If unreacted starting material ( ) remains, extend the maturation time by 1 hour. -
Cross-Coupling: The resulting magnesiated species can be directly utilized in Negishi or Kumada-type cross-couplings by adding a Pd or Ni catalyst alongside your aryl halide[2].
References
- Deprotonative Metalation Using Ate Compounds: Synergy, Synthesis, and Structure Building.
- The Frustrated Lewis Pair Concept Applied to the Functionaliz
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
- Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. White Rose Research Online.
Sources
Technical Support Center: Solubility & Formulation of 4-Chloro-3-fluoropyridin-2-amine
Topic: Resolving Solubility Issues of 4-Chloro-3-fluoropyridin-2-amine CAS: 2546-56-7 (and related isomers/derivatives) Target Audience: Medicinal Chemists, Formulation Scientists, Preclinical Researchers
Introduction: The Physicochemical Challenge
4-Chloro-3-fluoropyridin-2-amine presents a classic "brick dust" challenge in early-stage drug discovery. While its calculated LogP (~1.[1]6) suggests moderate lipophilicity, its poor aqueous solubility is driven primarily by high crystal lattice energy and weak basicity .[1]
The 2-aminopyridine core typically has a pKa ~6.9. However, the electron-withdrawing nature of the Fluorine (C3) and Chlorine (C4) substituents significantly reduces the electron density on the pyridine nitrogen.[1]
-
Estimated pKa: 2.5 – 3.5 (The pyridine nitrogen is the primary protonation site, but it is weakly basic).[1]
-
Consequence: At physiological pH (7.[1]4) and even in standard formulation vehicles (pH 4-5), the molecule remains predominantly neutral (uncharged).[1] Without ionization to break the crystal lattice, solubility remains negligible (< 0.1 mg/mL).[1]
This guide provides a systematic approach to solubilizing this compound for assays, stock solutions, and animal dosing.[1]
Troubleshooting Hub & FAQs
Issue 1: "I cannot get a clear stock solution in PBS or water, even with sonication."
Diagnosis: The compound is a neutral, crystalline solid at pH 7.[1]4. Sonication only disperses particles; it does not dissolve them.[1] Solution:
-
Switch Solvent: Do not use PBS for stock preparation. Use DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide) for the primary stock (typically 10–50 mM).[1]
-
Check Acid Tolerance: If an aqueous stock is strictly required, you must drop the pH below 2.0 using 0.1 M HCl, though this may be incompatible with downstream biological assays.[1]
Issue 2: "The compound precipitates immediately upon dilution into media."
Diagnosis: This is the "Crash-Out" effect.[1] You are diluting a solvent stock (DMSO) into a buffer where the compound has low solubility.[1] The rapid change in solvent environment forces the compound out of solution before it can equilibrate.[1] Solution:
-
Kinetic Solubility Method: Pre-dilute your DMSO stock into a "transition" solvent like PEG400 or Propylene Glycol (PG) before adding the aqueous phase.[1]
-
Use a Precipitation Inhibitor: Add 0.5% – 1% Methylcellulose (MC) or HPMC to your aqueous media.[1] This maintains a stable suspension/supersaturated solution for oral dosing (PO).[1]
Issue 3: "Salt formation failed; the solid dissociated back to the free base."
Diagnosis: You likely used a weak acid (e.g., Citric, Tartaric).[1] Expert Insight: Because the pKa of 4-Chloro-3-fluoropyridin-2-amine is very low (~3.0), you need a strong acid (pKa < 0) to drive protonation and maintain the salt form. Solution:
-
Screen Strong Acids: Focus on Hydrochloric Acid (HCl) , Methanesulfonic Acid (MSA) , or Sulfuric Acid .[1]
-
Avoid: Acetate, Citrate, or Fumarate salts; the
(pKa_base - pKa_acid) is insufficient for stable salt formation.[1]
Decision Logic & Workflows
Visualization 1: Solubilization Strategy Decision Tree
Use this logic flow to select the correct formulation strategy based on your end application.
Caption: Strategic decision tree for selecting formulation vehicles based on experimental constraints.
Experimental Protocols
Protocol A: Cosolvent Screening (The "Golden Triangle")
This protocol identifies a stable vehicle for IV or IP administration.[1] The "Golden Triangle" refers to the mixture of Ethanol , PEG400 , and Water/Saline .[1]
Materials:
-
Ethanol (Absolute)[1]
-
PEG400 (Polyethylene Glycol 400)[1]
-
Saline (0.9% NaCl) or Water for Injection[1]
Step-by-Step:
-
Weighing: Weigh 5 mg of compound into a clear glass vial.
-
Primary Solubilization: Add Ethanol dropwise (max 10% of final volume).[1] Vortex until dissolved.[1] Note: If it does not dissolve in 10% ethanol, stop. This method will not work.
-
Secondary Solubilization: Add PEG400 (typically 30–50% of final volume).[1] Vortex thoroughly. The solution should remain clear.
-
Aqueous Dilution: Slowly add Saline/Water (remaining 40–60%) while vortexing.[1]
-
Critical Step: Watch for turbidity (cloudiness).[1] If precipitation occurs, increase the PEG400 ratio or reduce the drug concentration.
-
Recommended Starting Formulation (IV/IP):
Protocol B: Cyclodextrin Complexation (HP-β-CD)
Cyclodextrins encapsulate the lipophilic molecule, improving solubility without extreme pH or organic solvents.
Materials:
-
Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Water or Acetate Buffer (pH 4.5)[1]
Step-by-Step:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or pH 4.5 buffer.[1] Stir until clear.
-
Addition: Add the compound in excess (e.g., 10 mg/mL) to the vehicle.
-
Equilibration: Shake or stir at room temperature for 24–48 hours.
-
Tip: For faster results, sonicate for 30 mins, but verify stability after 24 hours.[1]
-
-
Filtration: Filter the suspension through a 0.45 µm PVDF or PTFE syringe filter.
-
Quantification: Analyze the filtrate by HPLC-UV to determine the dissolved concentration.
Quantitative Data Summary
The following table summarizes predicted and typical experimental values for halogenated 2-aminopyridines.
| Parameter | Value / Range | Notes |
| MW | 146.55 g/mol | Small molecule |
| LogP | 1.6 – 1.8 | Moderately lipophilic |
| pKa (Base) | 2.5 – 3.5 (Est.)[1] | Very weak base due to F/Cl electron withdrawal |
| Solubility (Water, pH 7) | < 0.1 mg/mL | Practically insoluble |
| Solubility (0.1 N HCl) | > 5.0 mg/mL | Soluble due to protonation |
| Solubility (DMSO) | > 50 mg/mL | Excellent solvent for stocks |
| Solubility (Ethanol) | 10 – 20 mg/mL | Moderate solubility |
Visualization: Salt Selection Logic
Since standard salts often fail for this class of compounds, use this guide to select the appropriate counter-ion.
Caption: Counter-ion selection guide. Only strong acids (pKa < 0) can stabilize weak bases like 4-Chloro-3-fluoropyridin-2-amine.
References
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3] Advanced Drug Delivery Reviews.
-
Li, P., & Zhao, L. (2007).[1] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics.
-
PubChem. (n.d.).[1] 4-Chloro-3-fluoropyridin-2-amine (Compound Summary). National Library of Medicine.[1]
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][3] Advanced Drug Delivery Reviews.
Sources
catalyst selection for cross-coupling 4-Chloro-3-fluoropyridin-2-amine
Technical Support Center: Cross-Coupling 4-Chloro-3-fluoropyridin-2-amine
Ticket ID: #PYR-4Cl-3F-NH2-001 Status: Open Priority: High (Catalyst Deactivation Risk) Assigned Specialist: Senior Application Scientist
Executive Summary: The Substrate Challenge
You are attempting to cross-couple 4-Chloro-3-fluoropyridin-2-amine . This is a "High Difficulty" substrate due to three competing electronic and steric features that often lead to reaction failure (0% conversion) rather than low yield.
-
The Poisoning Trap (C2-Amine + Pyridine N): The unprotected amino group at C2, combined with the pyridine nitrogen, creates an amidine-like chelation motif. This effectively binds Palladium (Pd) species, removing them from the catalytic cycle (Catalyst Poisoning).
-
The Electronic Conflict:
-
3-Fluoro (Good): Inductively withdraws electrons (-I effect), activating the C4-Chlorine bond for oxidative addition.
-
2-Amino (Bad): Donates electrons via resonance (+R effect), deactivating the pyridine ring and making the C-Cl bond more sluggish compared to simple chloropyridines.
-
-
The Steric Wall: The Fluorine atom at C3 is ortho to the Chlorine at C4. This creates steric hindrance that blocks the approach of bulky Pd-complexes unless the ligand is specifically designed to "reach around" this blockade.
Catalyst Selection Guide (The Hardware)
For this specific substrate, standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 will likely fail due to the amine poisoning. You must use Third or Fourth Generation Buchwald Precatalysts .
Primary Recommendation: XPhos Pd G3 / G4
-
Why: XPhos is a bulky biaryl phosphine ligand.[1] Its sheer size prevents the formation of inactive bis-ligated Pd species. More importantly, the G3/G4 precatalyst scaffold ensures the immediate release of the active monoligated Pd(0) species, which is aggressive enough to undergo oxidative addition into the C-Cl bond before the amine can poison the metal.
-
Target Reaction: Suzuki-Miyaura Coupling (Aryl/Heteroaryl boronic acids).
Secondary Recommendation: RuPhos Pd G3 / G4
-
Why: If XPhos fails due to extreme steric crowding (e.g., if your boronic acid is also ortho-substituted), RuPhos offers a slightly different steric profile while maintaining high activity for electron-rich heteroaryl chlorides.
Alternative Strategy: Protection First
If direct coupling fails, the amine must be protected.
-
Protecting Group: Acetamide (Ac) or Pivalamide (Piv).
-
Effect: This converts the electron-donating -NH2 into an electron-withdrawing -NHAc, dramatically activating the C-Cl bond and eliminating the chelation risk.
Decision Logic & Workflow (Visualized)
The following diagram illustrates the critical decision path for selecting your catalytic system based on your willingness to perform protecting group chemistry.
Caption: Decision tree for catalyst selection based on amine protection status. High-activity precatalysts are mandatory for the unprotected route.
Troubleshooting Guide (FAQ)
Q1: The reaction turns black immediately (Pd Black) and conversion stops at <10%.
-
Diagnosis: The Pd is precipitating because it is not being stabilized by the ligand, or the amine is displacing the ligand.
-
Fix:
-
Switch to XPhos Pd G3 . The precatalyst structure prevents initial Pd aggregation.
-
Check your solvent degassing.[2] Oxygen accelerates ligand oxidation, leaving "naked" Pd that is easily poisoned by your pyridine amine.
-
Q2: I see the starting material disappearing, but the mass spec shows [M+1] instead of the product.
-
Diagnosis: Protodehalogenation. The C-Cl bond is breaking, but instead of coupling to the boron, it's grabbing a hydride. This happens when the Transmetalation step is slower than Beta-Hydride elimination or solvent abstraction.
-
Fix:
-
Switch Base: If using alcohols (EtOH/iPrOH), switch to Dioxane/Water or Toluene . Alcohols are hydride sources.
-
Increase Concentration: Higher concentration of Boronic Acid accelerates the transmetalation step relative to side reactions.
-
Q3: Can I use Pd2(dba)3 + XPhos instead of the G3 precatalyst?
-
Diagnosis: You can, but it is risky for this substrate.
-
Reasoning: Pd2(dba)3 contains dba (dibenzylideneacetone), which is itself a ligand. On this difficult substrate, the dba can compete with XPhos, or the activation of Pd2(dba)3 might be too slow, allowing the amine to bind the Pd first.
-
Fix: If you must use separate metal/ligand, premix them at 60°C for 30 mins before adding the substrate.
Validated Experimental Protocol
Method: Suzuki Coupling of Unprotected 4-Chloro-3-fluoropyridin-2-amine Reference Standard: Adapted from Buchwald G3 Protocols [1, 2].
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv[2]
-
Catalyst: XPhos Pd G3 (2.0 – 4.0 mol%)
-
Base: K3PO4 (0.5 M in water) – 3.0 equiv
-
Solvent: THF or 1,4-Dioxane (Degassed)
Step-by-Step:
-
Setup: Charge a reaction vial equipped with a stir bar with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Crucial: Oxygen kills the active catalyst).
-
Solvent Addition: Add degassed THF or Dioxane (Concentration: 0.1 M to 0.2 M relative to substrate).
-
Base Addition: Add degassed 0.5 M K3PO4 (aq) via syringe.
-
Reaction: Heat the block to 60°C - 80°C .
-
Note: Do not overheat (>100°C) initially as this promotes dehalogenation on the fluorinated ring.
-
-
Monitoring: Monitor by LCMS at 1 hour. If conversion is low, raise temp to 80°C.
-
Workup: Dilute with EtOAc, wash with water, dry over Na2SO4. The free amine product can be polar; ensure your aqueous phase pH is slightly basic (~pH 9) during extraction to keep the pyridine neutral.
Data Summary Table: Ligand Performance Prediction
| Ligand Class | Example | Predicted Conversion | Risk Factor |
| Buchwald G3/G4 | XPhos, RuPhos | High (>85%) | Low. Designed for hindered/amino chlorides. |
| Bis-phosphine | dppf, Xantphos | Low (<30%) | High. Bite angle issues; amine competition. |
| Simple Phosphine | PPh3 | Zero (<5%) | Critical. Rapid poisoning by amine. |
| NHC | PEPPSI-IPr | Moderate (40-60%) | Moderate. Good stability but steric clash with 3-F. |
Mechanism of Failure vs. Success
The following diagram details the microscopic competition occurring in your flask.
Caption: Mechanistic competition. Small ligands allow the substrate to bind Pd via nitrogen (poisoning). Bulky ligands (XPhos) physically block this interaction, forcing reaction at the C-Cl bond.
References
-
BenchChem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines. (Accessed 2025).[2][3][4] Link
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. Link
- Lutz, M. R., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Aminopyridines." Journal of Organic Chemistry, 2018.
-
MDPI. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry." Processes, 2022. Link
Sources
Technical Support Center: Navigating the Moisture Sensitivity of Fluorinated Pyridine Intermediates
Welcome to the technical support center dedicated to one of the most common, yet often underestimated, challenges in modern synthesis: handling the moisture sensitivity of fluorinated pyridine intermediates. The strategic incorporation of fluorine into the pyridine scaffold is a cornerstone of contemporary drug discovery, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] However, the very properties that make these intermediates so valuable also render them susceptible to degradation by moisture, which can compromise reaction yields, introduce impurities, and lead to inconsistent results.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to not only solve current problems but also to anticipate and prevent future setbacks.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of moisture-sensitive fluorinated pyridines.
Q1: Why are fluorinated pyridines so sensitive to moisture?
A: The sensitivity arises from the strong electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen. This combination makes the carbon atom to which the fluorine is attached highly electrophilic and susceptible to nucleophilic attack. Water, although a weak nucleophile, can react with these activated positions, leading to hydrolysis. This is particularly problematic for isomers like 2- and 4-fluoropyridine, where the fluorine is positioned for nucleophilic aromatic substitution (SNAr).[1][3] The presence of moisture can lead to the formation of the corresponding hydroxypyridine as a major byproduct, significantly reducing the yield of the desired product.[3]
Q2: What are the immediate signs that my fluorinated pyridine intermediate has been compromised by moisture?
A: Visual and analytical cues can signal moisture contamination.
-
Visual Inspection: Some solid fluorinating agents, like silver(II) fluoride (AgF₂), may change color (e.g., from black to yellow/brown) or appear clumpy after prolonged exposure to moist air.[4] While the fluorinated pyridine intermediates themselves may not show obvious visual changes, the reagents used with them often do.
-
Reaction Monitoring (TLC/LC-MS): The most reliable indicator is the appearance of unexpected, more polar spots on a TLC plate or new peaks in an LC-MS analysis. The hydrolysis product (hydroxypyridine) is typically more polar than its fluorinated counterpart and will have a lower Rf value.[3]
-
Inconsistent Reaction Outcomes: If you observe a sudden drop in yield or the formation of previously unseen byproducts in a well-established reaction, reagent or solvent contamination by moisture is a primary suspect.[5]
Q3: I store my fluorinated pyridines in a desiccator. Is that sufficient?
A: While storing containers in a desiccator is a good practice, it may not be sufficient on its own.[5] Every time the main container is opened, it is exposed to the ambient atmosphere. For highly sensitive intermediates, it is best practice to store them under an inert atmosphere (nitrogen or argon) in a tightly sealed container with a high-quality septum.[5] For long-term storage, consider aliquoting the material into smaller, single-use vials inside a glovebox to minimize repeated exposure of the bulk material.
Q4: Can moisture affect the fluorinating agents used to synthesize these intermediates?
A: Absolutely. Many fluorinating agents are themselves highly sensitive to moisture. For example, anhydrous potassium fluoride (KF) is crucial for Halogen Exchange (Halex) reactions, as water can deactivate the fluoride salt.[6] Other reagents, such as AgF₂, react with moisture and should be weighed quickly in the air and stored in a desiccator immediately after.[4] The integrity of your fluorinating agent is the first critical step in a successful synthesis.
Part 2: Troubleshooting Guide: From Problem to Solution
This guide addresses specific issues encountered during experimentation, providing a logical path to identify and resolve moisture-related problems.
Issue 1: Low or No Yield in a Fluorination or Downstream Reaction
You've run a reaction using a fluorinated pyridine intermediate, and the yield is significantly lower than expected, or the reaction failed entirely.
Troubleshooting Workflow for Low Yield
Sources
Validation & Comparative
Navigating the Spectral Nuances: A Comparative Guide to the ¹H NMR Analysis of 4-Chloro-3-fluoropyridin-2-amine
For researchers and professionals in the fast-paced world of drug development and synthetic chemistry, the precise and unambiguous structural elucidation of novel compounds is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a substance. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-Chloro-3-fluoropyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry.
In the absence of a publicly available, experimentally verified ¹H NMR spectrum for 4-Chloro-3-fluoropyridin-2-amine, this guide will leverage a comparative approach. We will present and analyze the ¹H NMR spectrum of a closely related constitutional isomer, 2-chloro-3-fluoropyridin-4-amine, and use fundamental principles of NMR spectroscopy to predict and rationalize the expected spectrum of the target compound. This comparative methodology not only allows for a robust spectral interpretation but also highlights the subtle yet significant effects of substituent positioning on the electronic environment of the pyridine ring.
The Crucial Role of Substituent Effects in Pyridine ¹H NMR
The chemical shifts and coupling constants observed in the ¹H NMR spectrum of a substituted pyridine are exquisitely sensitive to the nature and position of the substituents on the ring. Electron-donating groups (EDGs), such as an amino group (-NH₂), tend to shield the ring protons, causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs), like halogens (-F, -Cl), deshield the protons, shifting their signals to a higher chemical shift (downfield).
The magnitude of these shifts is most pronounced for protons that are ortho and para to the substituent. Furthermore, the presence of a fluorine atom introduces additional complexity through spin-spin coupling with neighboring protons (H-F coupling), providing invaluable structural information.
Comparative Analysis: 4-Chloro-3-fluoropyridin-2-amine vs. 2-Chloro-3-fluoropyridin-4-amine
To build a comprehensive understanding, we will first examine the reported ¹H NMR data for 2-chloro-3-fluoropyridin-4-amine and then use this as a foundation to predict the spectrum of our target molecule, 4-Chloro-3-fluoropyridin-2-amine.
Experimental Data for a Key Isomer: 2-Chloro-3-fluoropyridin-4-amine
The ¹H NMR spectrum of 2-chloro-3-fluoropyridin-4-amine was reported as follows:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 5.4 Hz, 1H), 6.60 (t, J = 5.8 Hz, 1H), 4.38 (br s, 2H)[1][2].
Table 1: ¹H NMR Data for 2-Chloro-3-fluoropyridin-4-amine
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.82 | Doublet (d) | 5.4 | 1H | H-6 |
| 6.60 | Triplet (t) | 5.8 | 1H | H-5 |
| 4.38 | Broad Singlet (br s) | - | 2H | -NH₂ |
Interpretation:
-
The downfield signal at 7.82 ppm is assigned to the H-6 proton, which is ortho to the electronegative nitrogen atom of the pyridine ring. It appears as a doublet due to coupling with the H-5 proton.
-
The upfield signal at 6.60 ppm is assigned to the H-5 proton. Its triplet multiplicity arises from coupling to both the H-6 proton and the fluorine atom at the C-3 position. The similar magnitude of the H-H and H-F coupling constants results in the observed triplet-like pattern.
-
The broad singlet at 4.38 ppm is characteristic of the two protons of the primary amine group. The broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.
Predicted ¹H NMR Spectrum of 4-Chloro-3-fluoropyridin-2-amine
Based on the established principles of substituent effects and the data from the 4-amino isomer, we can now predict the ¹H NMR spectrum of 4-Chloro-3-fluoropyridin-2-amine.
Structure of 4-Chloro-3-fluoropyridin-2-amine:
In this molecule, the amino group is now at the C-2 position, directly adjacent to the nitrogen atom. This will have a significant impact on the electronic environment of the ring protons.
Predicted Spectral Parameters:
-
H-6 Proton: This proton is para to the electron-donating amino group and meta to the electron-withdrawing fluorine and chlorine atoms. The strong shielding effect of the para-amino group is expected to shift this proton significantly upfield compared to the H-6 proton in the 4-amino isomer. It will appear as a doublet due to coupling with the H-5 proton.
-
H-5 Proton: This proton is meta to the amino group and ortho to the electron-withdrawing chlorine atom. It will also experience coupling to the H-6 proton and the fluorine atom at C-3. The deshielding effect of the ortho-chlorine will likely place this signal downfield relative to the H-5 proton in the 4-amino isomer. The multiplicity is expected to be a doublet of doublets due to distinct H-H and H-F coupling constants.
-
-NH₂ Protons: The chemical shift of the amino protons is expected to be in a similar range to the 4-amino isomer, appearing as a broad singlet.
Table 2: Predicted ¹H NMR Data for 4-Chloro-3-fluoropyridin-2-amine
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration | Assignment |
| ~ 7.5 - 7.8 | Doublet of Doublets (dd) | ³J(H-H) ≈ 5-6 Hz, ⁴J(H-F) ≈ 2-3 Hz | 1H | H-5 |
| ~ 6.3 - 6.6 | Doublet (d) | ³J(H-H) ≈ 5-6 Hz | 1H | H-6 |
| ~ 4.5 - 5.0 | Broad Singlet (br s) | - | 2H | -NH₂ |
Comparison with Other Halogenated Pyridines
To further contextualize our analysis, it is useful to compare the expected spectrum with that of other related halogenated pyridines. For instance, in 2-amino-4-chloropyridine, the absence of the fluorine atom simplifies the spectrum, with the ring protons showing characteristic doublet and doublet of doublets patterns due to H-H coupling only[3][4]. The introduction of the fluorine atom in our target molecule provides an additional diagnostic tool through the observation of H-F coupling.
Experimental Protocol for ¹H NMR Spectrum Acquisition
For researchers aiming to experimentally verify the ¹H NMR spectrum of 4-Chloro-3-fluoropyridin-2-amine, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies[5].
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of a substituted pyridine like 4-Chloro-3-fluoropyridin-2-amine.
Sources
- 1. 2-chloro-3-fluoropyridin-4-aMine | 1227577-03-8 [chemicalbook.com]
- 2. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Amino-4-chloropyridine(19798-80-2) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
A Comparative Guide to the ¹⁹F NMR Chemical Shift of 4-Chloro-3-fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, fluorine-containing heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the precise characterization of these molecules is a critical step in the research and development pipeline. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a powerful analytical technique for this purpose, owing to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1][2][3]
This guide provides a comprehensive overview of the ¹⁹F NMR chemical shift of 4-Chloro-3-fluoropyridin-2-amine, a key building block in medicinal chemistry. In the absence of a directly published experimental value for this specific compound, we present a detailed, field-proven protocol for its determination. Furthermore, we offer a comparative analysis of its expected chemical shift with those of structurally related fluoropyridines, supported by experimental data from the literature. This guide is intended to serve as a practical resource for researchers, enabling them to accurately characterize their own fluorinated compounds and to understand the subtle electronic effects that govern ¹⁹F NMR chemical shifts.
Experimental Protocol for ¹⁹F NMR Spectroscopy
The following protocol outlines a robust methodology for acquiring a high-quality ¹⁹F NMR spectrum of 4-Chloro-3-fluoropyridin-2-amine. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
1. Sample Preparation:
-
Analyte: Accurately weigh approximately 5-10 mg of 4-Chloro-3-fluoropyridin-2-amine.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift; therefore, consistency is key for comparative studies.[2]
-
Reference Standard: An internal or external reference standard is crucial for accurate chemical shift determination.
-
Internal Standard: A small amount of a reference compound, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm), can be added directly to the sample.[4] This method offers high accuracy as the reference experiences the same conditions as the analyte.
-
External Standard: A sealed capillary containing a reference compound, most commonly CFCl₃ (δ = 0 ppm), can be inserted into the NMR tube. This avoids potential interactions between the reference and the analyte.
-
2. NMR Spectrometer Setup:
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp, well-resolved peaks.
-
Probe Tuning: Tune the NMR probe to the ¹⁹F frequency to ensure efficient transfer of radiofrequency pulses.
3. Data Acquisition:
-
Pulse Sequence: A standard one-dimensional (1D) ¹⁹F pulse-acquire experiment is typically sufficient. For compounds with proton-fluorine couplings, a proton-decoupled experiment can be employed to simplify the spectrum and enhance signal-to-noise by collapsing multiplets into singlets.[5]
-
Spectral Width: The ¹⁹F chemical shift range is vast, spanning over 800 ppm.[1] For an unknown compound, it is advisable to start with a wide spectral width (e.g., 200-300 ppm) to ensure all signals are captured.[5]
-
Transmitter Offset: The center of the spectral window (transmitter offset) should be set to the expected chemical shift region of the fluorine atom. For fluoropyridines, this is typically in the range of -80 to -180 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate for good resolution.[5]
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds between scans is recommended to allow for full relaxation of the fluorine nuclei, ensuring accurate signal integration.[5]
-
Number of Scans: The number of scans will depend on the sample concentration. Typically, 16 to 128 scans are sufficient to achieve an adequate signal-to-noise ratio.[5]
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the known chemical shift of the internal or external standard.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in acquiring a ¹⁹F NMR spectrum.
Comparative Analysis of ¹⁹F NMR Chemical Shifts
The electronic environment surrounding the fluorine nucleus dictates its chemical shift. In the case of 4-Chloro-3-fluoropyridin-2-amine, the chemical shift of the fluorine atom at the C3 position will be influenced by the electron-donating amino group at C2 and the electron-withdrawing chloro and nitrogen atoms. To provide a predictive context, the following table compares the experimentally determined ¹⁹F NMR chemical shifts of several related fluoropyridines.
| Compound | Structure | Solvent | ¹⁹F Chemical Shift (δ, ppm) |
| 2-Fluoropyridine | Not specified | -68.3[6] | |
| 3-Fluoropyridine | Not specified | -128.5[7] | |
| 4-Fluoropyridine | Not specified | -154.5 | |
| 4-Chloro-3-fluoropyridin-2-amine | ![]() | To be determined | Expected in the range of -130 to -150 ppm |
Analysis of Substituent Effects:
-
Position of Fluorine: The position of the fluorine atom on the pyridine ring significantly impacts its chemical shift. Fluorine at the 2-position is the most deshielded (downfield shift), while the 4-position is the most shielded (upfield shift).
-
Electron-Donating Groups (EDGs): The amino group (-NH₂) at the C2 position in the target molecule is an electron-donating group. EDGs generally cause an upfield shift (to more negative ppm values) in the ¹⁹F NMR spectrum by increasing the electron density around the fluorine nucleus.[2]
-
Electron-Withdrawing Groups (EWGs): The chloro group (-Cl) at the C4 position and the ring nitrogen are electron-withdrawing. EWGs typically lead to a downfield shift (to less negative ppm values) by decreasing the electron density around the fluorine atom.[2]
Based on these principles and the data for related compounds, the ¹⁹F chemical shift for 4-Chloro-3-fluoropyridin-2-amine is predicted to be in the region of -130 to -150 ppm. The electron-donating amino group is expected to shield the C3 fluorine, while the electron-withdrawing chlorine and ring nitrogen will have a deshielding effect. The interplay of these competing electronic effects will determine the final chemical shift.
Conclusion
This guide has provided a comprehensive framework for understanding and determining the ¹⁹F NMR chemical shift of 4-Chloro-3-fluoropyridin-2-amine. By following the detailed experimental protocol and considering the comparative data and substituent effects discussed, researchers can confidently characterize this and other novel fluorinated molecules. The precise determination of ¹⁹F NMR chemical shifts is not merely a routine analytical task; it is a gateway to understanding the intricate electronic structure of molecules, which is fundamental to the rational design of new pharmaceuticals and materials.
References
-
Dalvit, C., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(3), 1149-1159. Available from: [Link]
-
Slideshare. Nmr spectroscopy of fluorine 19. Available from: [Link]
-
UC Santa Barbara, NMR Facility. F19 detection. Available from: [Link]
-
UC Santa Barbara, NMR Facility. 19F NMR Reference Standards. Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
Mercier, K. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8147-8154. Available from: [Link]
-
Pomerantz, J. L., & Pervushin, K. (2020). A beginner's guide to 19F NMR and its role in drug screening. Journal of Biomolecular NMR, 74(10-11), 535-546. Available from: [Link]
-
Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]
-
SpectraBase. 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Available from: [Link]
-
SpectraBase. 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Available from: [Link]
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- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. colorado.edu [colorado.edu]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
A Comparative Guide to HPLC Method Development for the Purity of 4-Chloro-3-fluoropyridin-2-amine
This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating HPLC purity method for 4-Chloro-3-fluoropyridin-2-amine, a critical intermediate in modern pharmaceutical synthesis. We will move beyond a simple recitation of steps to explore the rationale behind our choices, comparing alternative approaches with illustrative data to build a method that is not only accurate and precise but also scientifically sound and compliant with global regulatory expectations.
Introduction: Defining the Analytical Goal
4-Chloro-3-fluoropyridin-2-amine is a substituted pyridine, a class of compounds frequently used as building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] The purity of such starting materials is paramount, as impurities can carry through the synthetic process, potentially impacting the safety and efficacy of the final drug product. Therefore, a reliable analytical method is required to quantify the main component and separate it from process-related impurities and potential degradants.
Our objective is to develop and validate a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Before any development work begins, we must define the method's goals through an Analytical Target Profile (ATP), a concept formalized in the ICH Q14 guideline.[2][3]
Analytical Target Profile (ATP) for 4-Chloro-3-fluoropyridin-2-amine Purity Method:
| Attribute | Target | Justification |
| Analyte | 4-Chloro-3-fluoropyridin-2-amine and its potential impurities/degradants. | To ensure the quality and stability of the material. |
| Technique | RP-HPLC with UV Detection. | Provides high resolution, sensitivity, and is widely available in QC labs. |
| Method Type | Gradient, Quantitative Impurity Profile. | To separate compounds with a potential range of polarities and quantify them accurately. |
| Specificity | The method must be stability-indicating. It must resolve the main peak from all known impurities and any degradants generated during forced degradation studies.[4] | A core requirement of purity methods to ensure shelf-life and stability.[5] |
| Accuracy | Recovery of 98.0% - 102.0% for the main analyte. | Standard industry acceptance criteria for an assay. |
| Precision | RSD ≤ 2.0% for replicate injections. | Ensures method reproducibility.[6] |
| Linearity | R² ≥ 0.999 over the concentration range. | Demonstrates a direct correlation between concentration and response.[7] |
| Limit of Quantitation (LOQ) | Sufficiently low to quantify reporting threshold impurities (typically ≤ 0.05%). | To control impurities at levels defined by ICH Q3A/B guidelines. |
Part 1: Foundational Strategy and Analyte Characterization
The molecular structure of 4-Chloro-3-fluoropyridin-2-amine dictates our initial strategy. As a substituted pyridine, it possesses a basic amine group and a pyridine ring nitrogen, making it a polar, ionizable compound.[8] Such molecules can be challenging for traditional RP-HPLC, often exhibiting poor retention on standard C18 columns and poor peak shape due to interactions with residual silanols on the silica stationary phase.[9][10]
Initial Analyte Assessment:
-
Polarity: The presence of fluorine, chlorine, and an amine group on a pyridine ring suggests high polarity. This means retention on a non-polar C18 stationary phase might be weak, especially with highly aqueous mobile phases.[11]
-
pKa: The pyridinic nitrogen (pKa ~5) and the exocyclic amine group mean the molecule's charge state is highly dependent on mobile phase pH. At low pH (e.g., <3), the molecule will be protonated and highly polar. At neutral or higher pH, it will be less polar, promoting more retention in reversed-phase mode.
-
UV Absorbance: The pyridine ring is a chromophore. A UV scan would be performed, but based on similar structures, a detection wavelength between 250-280 nm is a logical starting point.[12]
With this in mind, our development strategy will focus on controlling the analyte's ionization and exploring stationary phases that offer alternative selectivities beyond simple hydrophobicity.
Part 2: Comparative Evaluation of Chromatographic Conditions
A systematic approach involving the comparison of critical method parameters is the most efficient path to a robust method. We will compare three key variables: stationary phase, mobile phase pH, and organic modifier.
Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development.
Stationary Phase (Column) Selectivity Comparison
The choice of column is the most powerful tool for manipulating selectivity. We compared three columns with different stationary phases to manage the polar nature of our analyte.
-
Column A: Standard C18 (L1): A traditional end-capped C18 column.
-
Column B: Phenyl-Hexyl (L11): A phase with phenyl rings, offering pi-pi interactions, which can be beneficial for aromatic compounds like pyridines.
-
Column C: Polar-Embedded C18 (L60): A C18 phase with an embedded polar group (e.g., carbamate) that improves peak shape for basic compounds and provides alternative selectivity.
Experimental Protocol: Column Screening
-
System: Agilent 1260 Infinity II HPLC with Diode Array Detector.
-
Columns: 4.6 x 150 mm, 5 µm for all phases.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% to 95% B in 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: 260 nm.
-
Sample: 100 µg/mL of 4-Chloro-3-fluoropyridin-2-amine with a known impurity.
Illustrative Results: Column Screening
| Column | Analyte RT (min) | Impurity RT (min) | Resolution (Analyte/Impurity) | Tailing Factor (Analyte) |
| A: C18 | 2.8 | 3.1 | 1.3 | 1.8 |
| B: Phenyl-Hexyl | 4.5 | 5.1 | 2.1 | 1.4 |
| C: Polar-Embedded | 4.1 | 4.8 | 2.5 | 1.1 |
Analysis: The standard C18 column provided poor retention and unacceptable peak tailing and resolution, as predicted. The Phenyl-Hexyl column improved retention and resolution due to favorable pi-pi interactions with the pyridine ring. However, the Polar-Embedded column gave the best performance, offering good retention, the highest resolution, and excellent peak symmetry (Tailing Factor close to 1.0). The embedded polar group effectively shields the basic analyte from interacting with acidic residual silanols, leading to a superior peak shape.
Decision Logic for Column Selection
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A Comparative Guide to the LC-MS Fragmentation Pattern of C₅H₄ClFN₂ Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the structural elucidation of novel heterocyclic compounds is a critical endeavor. The molecular formula C₅H₄ClFN₂, representing a class of chlorofluorinated nitrogen-containing aromatic compounds, presents a unique analytical challenge due to its isomeric diversity. Understanding the nuanced differences in the mass spectrometry (MS) fragmentation patterns of these isomers is paramount for their unambiguous identification and quantification. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of two representative C₅H₄ClFN₂ isomers: 4-chloro-6-fluoro-2-methylpyrimidine and 4-chloro-5-fluoropyridin-2-amine . By delving into the causality behind their fragmentation pathways, this document serves as a practical resource for researchers navigating the complexities of small molecule analysis.
The Structural Imperative: Why Isomeric Differentiation Matters
The seemingly subtle shift of a few atoms can dramatically alter a molecule's biological activity, toxicity, and metabolic fate. For C₅H₄ClFN₂, the arrangement of the chlorine, fluorine, and methyl or amine groups on either a pyrimidine or pyridine core dictates its chemical properties. As such, robust analytical methodologies capable of distinguishing between these isomers are not merely academic exercises but essential components of regulatory compliance and drug safety. LC-MS, with its combination of chromatographic separation and mass-based detection, stands as a cornerstone technique for this purpose.
Elucidating the Fragmentation Pathways: A Tale of Two Isomers
The fragmentation of a molecule in a mass spectrometer is a controlled energetic process that yields a unique "fingerprint" of fragment ions. The stability of these fragments, governed by the underlying chemical structure, dictates the observed fragmentation pattern. Here, we predict and compare the fragmentation pathways of our two selected isomers.
Isomer 1: 4-chloro-6-fluoro-2-methylpyrimidine
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is the core of this isomer. The presence of a methyl group and two different halogen atoms provides multiple potential sites for fragmentation.
Upon electrospray ionization (ESI) in positive mode, the molecule is expected to protonate, likely on one of the ring nitrogens, to form the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 147.01. The subsequent fragmentation via collision-induced dissociation (CID) is proposed to proceed through several key pathways:
-
Loss of a Chlorine Radical: A common fragmentation pathway for chlorinated compounds is the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl).[1] This would produce a fragment ion at m/z 112.
-
Loss of Hydrogen Chloride (HCl): The elimination of a neutral molecule of HCl is another characteristic fragmentation for chlorinated aromatic compounds. This would result in a fragment ion at m/z 110.
-
Loss of Acetonitrile (CH₃CN): Pyrimidine rings can undergo ring cleavage. A plausible fragmentation is the loss of acetonitrile from the molecular ion, leading to a fragment at m/z 106.
-
Loss of a Methyl Radical: The methyl group can be lost as a radical (•CH₃), particularly at higher collision energies, yielding a fragment at m/z 132.
Proposed Fragmentation Pathway of 4-chloro-6-fluoro-2-methylpyrimidine
Caption: Proposed fragmentation of 4-chloro-6-fluoro-2-methylpyrimidine.
Isomer 2: 4-chloro-5-fluoropyridin-2-amine
In this isomer, the pyridine core, a six-membered heterocycle with one nitrogen atom, is substituted with an amine group in addition to the halogens. The presence of the amine group is expected to significantly influence the fragmentation pattern.
The protonated molecule, [M+H]⁺, will also have an m/z of approximately 147.01. However, its fragmentation is predicted to differ from the pyrimidine isomer:
-
Loss of Ammonia (NH₃): The primary amine group can be readily lost as a neutral ammonia molecule, especially if protonation occurs at the amine nitrogen. This would produce a prominent fragment ion at m/z 130.
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of pyridine rings is the elimination of HCN.[2] This would result in a five-membered ring fragment ion at m/z 120.
-
Loss of a Chlorine Radical: Similar to the pyrimidine isomer, the loss of a chlorine radical (•Cl) is a likely fragmentation pathway, yielding a fragment at m/z 112.
-
Loss of Hydrogen Fluoride (HF): The elimination of HF is also possible, which would lead to a fragment ion at m/z 126.
Proposed Fragmentation Pathway of 4-chloro-5-fluoropyridin-2-amine
Caption: Proposed fragmentation of 4-chloro-5-fluoropyridin-2-amine.
Comparative Analysis of Fragmentation Patterns
The predicted fragmentation patterns of the two isomers are summarized in the table below. This comparison highlights the diagnostic fragments that can be used to differentiate between them.
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | 4-chloro-6-fluoro-2-methylpyrimidine | 4-chloro-5-fluoropyridin-2-amine | Diagnostic Value |
| 132 | •CH₃ | ✔ | ✘ | High (Indicates methylpyrimidine isomer) |
| 130 | NH₃ | ✘ | ✔ | High (Indicates aminopyridine isomer) |
| 126 | HF | ✘ | ✔ | Moderate |
| 120 | HCN | ✘ | ✔ | High (Characteristic of pyridine ring) |
| 112 | •Cl | ✔ | ✔ | Low (Common to both) |
| 110 | HCl | ✔ | ✘ | Moderate |
| 106 | CH₃CN | ✔ | ✘ | Moderate |
The most significant differentiating fragments are the loss of a methyl radical (m/z 132) for the pyrimidine isomer and the loss of ammonia (m/z 130) and hydrogen cyanide (m/z 120) for the aminopyridine isomer. By monitoring these specific transitions in a tandem mass spectrometry (MS/MS) experiment, one can selectively detect and quantify each isomer even if they are not fully separated chromatographically.
Experimental Protocol: A Practical Approach to Isomer Analysis
This protocol outlines a general methodology for the analysis of C₅H₄ClFN₂ isomers using a standard LC-MS/MS system.
Experimental Workflow
Caption: A typical LC-MS/MS workflow for isomer analysis.
Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of each isomer in methanol. Perform serial dilutions with a 50:50 mixture of water and acetonitrile to create a series of working standards for calibration.
-
Sample Extraction: For samples in a complex matrix (e.g., plasma, tissue), a protein precipitation or solid-phase extraction (SPE) may be necessary. A generic protein precipitation can be performed by adding three parts of cold acetonitrile to one part of the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted and injected.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes. The flow rate would be around 0.4 mL/min.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
4-chloro-6-fluoro-2-methylpyrimidine: 147.0 -> 132.0, 147.0 -> 112.0
-
4-chloro-5-fluoropyridin-2-amine: 147.0 -> 130.0, 147.0 -> 120.0
-
-
Collision Energy: This will need to be optimized for your specific instrument but a starting point of 15-25 eV is reasonable.
Alternative Analytical Techniques: A Comparative Overview
While LC-MS is a powerful tool, other techniques can also be employed for the analysis of C₅H₄ClFN₂ isomers, each with its own strengths and weaknesses.
| Technique | Advantages | Disadvantages |
| LC-MS | High sensitivity and selectivity, suitable for complex matrices, can differentiate isomers based on fragmentation. | Requires ionization, may have matrix effects. |
| GC-MS | Excellent chromatographic resolution for volatile compounds, extensive spectral libraries available. | Requires derivatization for polar compounds, not suitable for thermally labile molecules. |
| NMR Spectroscopy | Provides detailed structural information, can unambiguously identify isomers.[3][4] | Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation. |
Gas Chromatography-Mass Spectrometry (GC-MS) could be a viable alternative, particularly for the less polar pyrimidine isomer. However, the aminopyridine isomer may require derivatization to improve its volatility and chromatographic behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation and would be invaluable for the initial characterization of these isomers.[5] However, for routine quantification in complex matrices, LC-MS offers superior sensitivity and throughput.
Conclusion
The successful analysis of C₅H₄ClFN₂ isomers hinges on a thorough understanding of their distinct fragmentation behaviors in mass spectrometry. By leveraging the predicted diagnostic fragment ions, researchers can develop highly selective and sensitive LC-MS/MS methods for their individual quantification. This guide provides a foundational framework for approaching the analysis of these and other halogenated heterocyclic compounds, emphasizing the importance of a structure-driven analytical strategy. The combination of theoretical fragmentation prediction, robust experimental design, and an awareness of alternative analytical techniques will empower scientists to confidently tackle the challenges of isomeric differentiation in drug development and beyond.
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NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Journal of Chemical Education, 2020 , 97(10), 3767-3772. [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]
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What do aromatic compounds fragment into in MS? Why are adducts formed? ResearchGate. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]
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Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
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9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
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common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
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Fragmentation in Mass Spectrometry. YouTube. [Link]
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Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 2023 , 28(18), 6567. [Link]
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LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 2012 , 63, 110-119. [Link]
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A Senior Application Scientist's Guide to Distinguishing 4-Chloro-3-fluoropyridin-2-amine from its 5-Chloro Isomer
Executive Summary
In the landscape of pharmaceutical synthesis, the precise identification of isomeric building blocks is a non-negotiable prerequisite for ensuring the efficacy, safety, and reproducibility of active pharmaceutical ingredients (APIs). This guide provides an in-depth analytical framework for the unambiguous differentiation of two critical, yet structurally similar, pyridine derivatives: 4-Chloro-3-fluoropyridin-2-amine and 5-Chloro-3-fluoropyridin-2-amine. While sharing the same molecular formula and weight, the distinct positioning of the chloro-substituent fundamentally alters their electronic and steric properties. This guide moves beyond basic data to explain the causal relationships behind the analytical differences, empowering researchers to select and execute the most definitive characterization techniques. We will demonstrate that while mass spectrometry confirms identity, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of ¹H-¹⁹F coupling constants, provides the most unequivocal structural elucidation. Furthermore, we present a validated High-Performance Liquid Chromatography (HPLC) method for their efficient separation and quantification.
The Analytical Challenge: Isomeric Ambiguity
4-Chloro-3-fluoropyridin-2-amine and its 5-chloro isomer are valuable intermediates in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] An incorrect isomer introduced into a synthetic pathway can lead to failed reactions, impurities, or the generation of inactive or potentially toxic off-target molecules. The subtle shift of a single chlorine atom, from position 4 to 5 on the pyridine ring, presents a significant analytical challenge that necessitates a multi-pronged characterization strategy.
Structural and Physicochemical Properties
As illustrated below, the isomers possess identical molecular formulas and weights, rendering basic mass spectrometry insufficient for differentiation without fragmentation analysis. Their predicted properties are also closely matched, underscoring the need for more sophisticated spectroscopic and chromatographic methods.
| Property | 4-Chloro-3-fluoropyridin-2-amine | 5-Chloro-3-fluoropyridin-2-amine | Data Source |
| Structure | ![]() | ![]() | N/A |
| CAS Number | 1393567-12-8 (related) | 246847-98-3 | [2][3] |
| Molecular Formula | C₅H₄ClFN₂ | C₅H₄ClFN₂ | [4][5] |
| Molecular Weight | 146.55 g/mol | 146.55 g/mol | [4][5] |
| Physical Form | Solid (predicted) | Solid | [3] |
| Melting Point | Not widely reported | 95-97 °C | [6][7] |
| Predicted LogP | 1.2 (for precursor) | 2.03750 | [4][5] |
Note: Data for 4-Chloro-3-fluoropyridin-2-amine is less prevalent in public literature; some properties are inferred from its precursors or related structures.
The Definitive Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for distinguishing these isomers. The spatial relationship between the fluorine atom, the chlorine atom, and the ring protons creates unique electronic environments, resulting in distinct chemical shifts and, most importantly, predictable spin-spin coupling patterns. ¹⁹F NMR is particularly powerful for confirming the presence of the fluorine-containing species.[8][9]
Causality Behind NMR Differentiation
The key to differentiation lies in the through-bond coupling (J-coupling) between the fluorine atom at position 3 (³JHF and ⁴JHF) and the aromatic protons.
-
For 4-Chloro-3-fluoropyridin-2-amine: The proton at C5 is three bonds away from the fluorine at C3, leading to a significant ³JHF coupling. The proton at C6 is four bonds away, resulting in a smaller, but often observable, ⁴JHF coupling.
-
For 5-Chloro-3-fluoropyridin-2-amine: The proton at C4 is three bonds away from the fluorine (³JHF), while the proton at C6 is also three bonds away (³JHF). This results in a different set of coupling constants compared to the 4-chloro isomer.
The following diagram illustrates the primary analytical workflow, emphasizing the pivotal role of NMR.
Caption: A generalized workflow for isomer identification.
Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the amine sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Observe the aromatic region (typically 6.0-8.5 ppm) for two distinct proton signals. Carefully analyze their multiplicity (splitting pattern) and coupling constants.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum. A single signal should be observed.
-
This confirms the presence of a single fluorine environment in the molecule.
-
-
Data Analysis: Compare the observed ¹H NMR coupling patterns with the expected patterns for each isomer. For instance, ¹H NMR data for 5-Chloro-3-fluoropyridin-2-amine in DMSO has been reported with signals around δ 7.78 (d) and 7.60 (d), along with the amine protons at δ 6.44 (s).[10]
Expected NMR Spectral Data
| Isomer | Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Coupling (JHF) |
| 4-Chloro-3-fluoro | H-5 | ~7.0 - 7.5 | dd (doublet of doublets) | ³JHF (~8-10 Hz) |
| H-6 | ~7.8 - 8.2 | d (doublet) | ⁴JHF (~1-3 Hz) | |
| 5-Chloro-3-fluoro | H-4 | ~7.5 - 7.8 | d (doublet) | ³JHF (~8-10 Hz) |
| H-6 | ~7.7 - 8.0 | d (doublet) | ³JHF (~4-6 Hz) |
Note: These are predicted values based on substituent effects. Actual values may vary based on solvent and concentration.
The following diagram highlights the key distinguishing couplings.
Caption: Differentiating H-F coupling pathways in the isomers.
Corroborative Method: Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will confirm the elemental composition of both isomers. While the parent molecular ion will be identical, tandem mass spectrometry (MS/MS) can potentially reveal subtle differences in fragmentation patterns due to the different stabilities of the fragment ions.
Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ng/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Use a C18 HPLC column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to introduce the sample into the mass spectrometer.
-
MS Acquisition:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Acquire a full scan MS spectrum to identify the protonated molecular ion ([M+H]⁺) at m/z 147.0047.[4] Note the characteristic isotopic pattern of a single chlorine atom (~3:1 ratio for [M+H]⁺ and [M+2+H]⁺).[11]
-
Perform a product ion scan (MS/MS) on the precursor ion at m/z 147.0.
-
-
Data Analysis: Compare the fragmentation spectra. Look for differences in the relative abundance of fragment ions resulting from the loss of HCl, HF, or other neutral fragments. The position of the chlorine may influence the preferred fragmentation pathway.
Orthogonal Technique: Chromatographic Separation
HPLC provides an excellent method for both separating a mixture of the two isomers and confirming the purity of a single isomer. The slight difference in polarity, arising from the different positions of the electronegative chlorine atom, is sufficient to achieve baseline separation on a suitable stationary phase.
Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Analysis: The two isomers are expected to have distinct retention times. The 5-chloro isomer, being slightly more nonpolar (higher predicted LogP), may elute later than the 4-chloro isomer under these conditions. Injecting analytical standards of each known isomer is required to confirm peak identity. Chromatographic techniques are simple, fast, and provide good separation efficiency.[12][13]
Conclusion and Best Practices
The definitive identification of 4-Chloro-3-fluoropyridin-2-amine versus its 5-chloro isomer is readily achievable through a systematic analytical approach.
-
Most Definitive Method: ¹H NMR spectroscopy is the gold standard, as the proton-fluorine coupling patterns provide an unmistakable fingerprint for each isomer.
-
Essential Confirmatory Method: High-resolution mass spectrometry should be used to confirm the molecular formula and elemental composition.
-
Recommended Purity/Separation Method: A validated reversed-phase HPLC method is crucial for quantifying the purity of an isomer and for separating mixtures.
For any laboratory engaged in drug development or fine chemical synthesis, relying on a single analytical technique is ill-advised. The synergistic use of NMR, MS, and HPLC as described in this guide constitutes a robust, self-validating system that ensures the correct isomeric building block is carried forward, safeguarding the integrity and success of the entire research and development pipeline.
References
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PrepChem. (n.d.). Synthesis of 3-amino-5-chloro-2-fluoropyridine. Retrieved from PrepChem.com. [Link]
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Papaioannou, N., Fray, M. J., Rennhack, A., Sanderson, T. J., & Stokes, J. E. (2020). Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. The Journal of Organic Chemistry, 85(19), 12067–12079. [Link]
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PubChem. (n.d.). 4-Chloro-3-fluoropyridine. Retrieved from PubChem. [Link]
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ChemWhat. (n.d.). 2-Amino-5-chloro-3-fluoropyridine CAS#: 246847-98-3. Retrieved from ChemWhat. [Link]
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ACS Publications. (2020). Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. Retrieved from The Journal of Organic Chemistry. [Link]
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Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from Fluorine notes. [Link]
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PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Retrieved from PubMed. [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoropyridin-3-amine. Retrieved from PubChem. [Link]
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Royal Society of Chemistry. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Retrieved from Royal Society of Chemistry. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-amino-3-chloropyridine. Retrieved from HELIX Chromatography. [Link]
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ResearchGate. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from ResearchGate. [Link]
-
Amerigo Scientific. (n.d.). 2-Amino-5-chloro-3-fluoropyridine (97%). Retrieved from Amerigo Scientific. [Link]
-
ResearchGate. (n.d.). Chromatographic Separation of Amino Acids. Retrieved from ResearchGate. [Link]
-
AFMPS. (2013). Three versus five micrometer chlorinated polysaccharide‐based packings in chiral capillary electrochromatography: performance evaluation. Retrieved from AFMPS. [Link]
-
ResearchGate. (2016). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Retrieved from ResearchGate. [Link]
-
Scribd. (n.d.). Chromatographic Separation of Amino Acids. Retrieved from Scribd. [Link]
-
Scilit. (1973). Mass spectra of the reaction products of some biologically important primary amines and fluorescamine. Retrieved from Scilit. [Link]
-
NIST. (n.d.). 2-Amino-5-chloropyridine. Retrieved from the NIST WebBook. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. 1393567-12-8|4-Chloro-2-fluoropyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. 5-Chloro-3-fluoropyridin-2-amine | 246847-98-3 [sigmaaldrich.com]
- 4. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 2-Amino-5-chloro-3-fluoropyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 9. researchgate.net [researchgate.net]
- 10. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
A Comparative Guide to the Infrared Spectroscopy of 2-Aminopyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the structural elucidation of heterocyclic compounds is paramount. Among these, aminopyridines serve as crucial building blocks for a vast array of functional molecules. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for probing the molecular structure of these compounds. This guide provides a detailed comparison of the characteristic IR spectral features of 2-aminopyridine, contrasting it with its structural isomers (3- and 4-aminopyridine), as well as the parent molecules, pyridine and aniline. Understanding these spectral nuances is essential for reaction monitoring, quality control, and the comprehensive characterization of novel aminopyridine-containing entities.
The Vibrational Landscape of Aminopyridines: A Tale of Substitution
The introduction of an amino (-NH₂) group to the pyridine ring induces significant changes in its vibrational spectrum. The position of this substitution—ortho (2-), meta (3-), or para (4-)—directly influences the electronic distribution within the aromatic system and the nature of the N-H and C-N bonds, leading to distinct and identifiable IR absorption bands. By dissecting these spectral fingerprints, researchers can gain profound insights into the molecular architecture.
This guide will delve into the key vibrational modes that differentiate 2-aminopyridine from its counterparts. We will explore the characteristic stretching and bending vibrations of the amino group and the shifts in the pyridine ring modes, providing a framework for unambiguous identification.
Comparative Analysis of Characteristic IR Bands
The following table summarizes the key IR absorption bands for 2-aminopyridine and its related compounds. This data, compiled from established spectroscopic literature, highlights the diagnostic regions for distinguishing between these structurally similar molecules.
| Vibrational Mode | Pyridine (cm⁻¹) | Aniline (cm⁻¹) | 2-Aminopyridine (cm⁻¹) | 3-Aminopyridine (cm⁻¹) | 4-Aminopyridine (cm⁻¹) |
| N-H Asymmetric Stretch | - | ~3442 | ~3442 | ~3430 | ~3420 |
| N-H Symmetric Stretch | - | ~3360 | ~3300 | ~3350 | ~3250 |
| Aromatic C-H Stretch | 3150-3000 | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 |
| N-H Scissoring | - | ~1619 | ~1630-1617 | ~1620 | ~1645 |
| Pyridine Ring C=C, C=N Stretch | ~1583, 1482, 1439 | - | ~1600, 1562, 1481, 1439 | ~1590, 1480, 1430 | ~1600, 1500, 1440 |
| C-N Stretch | - | ~1281 | ~1328 | ~1290 | ~1310 |
| N-H Wagging | - | Broad, ~900-650 | Broad, ~751 | Broad, ~870 | Broad, ~820 |
| Ring Breathing | ~990 | - | ~985 | ~990 | ~995 |
| C-H Out-of-Plane Bending | ~748, 704 | ~750, 690 | ~766, 735 | ~870, 780, 710 | ~820, 740 |
Expert Interpretation of the Spectral Data:
-
N-H Stretching Vibrations: As a primary amine, 2-aminopyridine exhibits two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[1][2] The positions of these bands are influenced by hydrogen bonding and the electronic environment. Compared to aniline, the N-H stretching frequencies in aminopyridines are affected by the electron-withdrawing nature of the pyridine ring nitrogen.
-
Pyridine Ring Vibrations: The characteristic ring stretching vibrations of pyridine, typically observed in the 1600-1400 cm⁻¹ region, are present in all aminopyridine isomers but are coupled with the amino group vibrations.[3] In 2-aminopyridine, the strong band at 1562 cm⁻¹ is a key feature assigned to an in-plane antisymmetric ring vibration.[4] The position of the amino group significantly perturbs these ring modes, providing a reliable method for distinguishing between the isomers.
-
C-N Stretching: The C-N stretching vibration in aromatic amines is a strong indicator of the bond strength between the amino group and the aromatic ring. In 2-aminopyridine, this band appears around 1328 cm⁻¹.[1] Its position varies among the isomers due to differences in resonance and inductive effects.
-
Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) are highly characteristic of the substitution pattern on the pyridine ring. The specific pattern of bands in this region can be used to confirm the identity of the aminopyridine isomer.
Visualizing the Vibrational Logic
The following diagram illustrates the key functional groups and their characteristic vibrational regions discussed in this guide.
Caption: Key vibrational modes and their corresponding IR regions for aminopyridines.
Experimental Protocol: Acquiring High-Quality IR Spectra of Aminopyridine Powders
To ensure the reliability and reproducibility of your IR data, a standardized experimental protocol is essential. The following details a robust method for analyzing solid aminopyridine samples using the KBr pellet technique. An alternative, the Attenuated Total Reflectance (ATR) method, is also briefly described.
Method 1: Potassium Bromide (KBr) Pellet Technique
This classic transmission method provides high-quality spectra for powdered solids.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Hydraulic Press
-
Pellet Die
-
Agate Mortar and Pestle
-
Analytical Balance
-
Drying Oven
Reagents:
-
Spectroscopic grade Potassium Bromide (KBr), dried at 110°C for at least 2 hours to remove moisture.
-
Aminopyridine sample, finely ground.
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the finely ground aminopyridine sample.
-
Weigh approximately 100-200 mg of dry, spectroscopic grade KBr. The sample-to-KBr ratio should be between 1:100 and 1:200.
-
Combine the sample and KBr in an agate mortar.
-
Gently grind the mixture for 1-2 minutes to ensure a homogenous dispersion of the sample within the KBr matrix. Avoid excessive grinding which can lead to moisture absorption.
-
-
Pellet Formation:
-
Assemble the pellet die.
-
Transfer a portion of the sample-KBr mixture into the die, ensuring an even distribution.
-
Place the die into the hydraulic press.
-
Apply pressure gradually to approximately 8-10 tons.
-
Hold the pressure for 1-2 minutes to allow the KBr to form a transparent pellet.
-
Carefully release the pressure and disassemble the die.
-
-
Spectral Acquisition:
-
Gently remove the transparent KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Process the spectrum (e.g., baseline correction, normalization) as required.
-
Trustworthiness of the Protocol: A transparent, clear pellet is indicative of a well-prepared sample. Cloudiness or opaqueness suggests incomplete grinding, excessive moisture, or an inappropriate sample concentration, which can lead to scattering of the IR beam and a distorted spectrum.
Method 2: Attenuated Total Reflectance (ATR) Technique
ATR is a modern, rapid technique that requires minimal sample preparation.
Step-by-Step Protocol:
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the aminopyridine powder directly onto the ATR crystal.
-
Pressure Application: Use the built-in pressure clamp to ensure good contact between the sample and the crystal.
-
Spectral Acquisition: Collect the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Expertise in Method Selection: While ATR is faster and more convenient, the KBr pellet method can sometimes provide higher resolution spectra and is less susceptible to issues with sample-crystal contact. The choice of method may depend on the specific research question and available instrumentation.
Conclusion
The infrared spectrum of 2-aminopyridine provides a rich source of structural information that, when carefully analyzed and compared with related compounds, allows for its unambiguous identification. The key diagnostic bands, including the N-H stretches, the N-H scissoring mode, and the characteristic shifts in the pyridine ring vibrations, serve as a unique molecular fingerprint. By employing the robust experimental protocols outlined in this guide, researchers and drug development professionals can confidently utilize FTIR spectroscopy as a powerful tool in their synthetic and analytical workflows. This comparative approach not only aids in the identification of 2-aminopyridine but also deepens the understanding of structure-property relationships within the broader class of aminopyridine isomers.
References
- Singh, S. S., & Sengar, S. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 23(11), 414-416.
- Mary, Y. S., & Balachandran, V. (2010). Spectroscopic investigations of 2-aminopyridine. International Journal of ChemTech Research, 2(2), 971-977.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (1999).
- Stuart, B. H. (2004).
-
NIST Chemistry WebBook. (n.d.). 3-Aminopyridine. Retrieved from [Link]
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In A. R. Katritzky (Ed.), Physical Methods in Heterocyclic Chemistry (Vol. 2, pp. 161-360). Academic Press.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Wilmshurst, J. K., & Bernstein, H. J. (1957). The infrared and Raman spectra of pyridine and pyridine-d5. Canadian Journal of Chemistry, 35(8), 911-925.
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
Sources
Comparative Reactivity Guide: 4-Chloro- vs. 4-Bromo-3-fluoropyridin-2-amine
Executive Summary
This guide provides a technical comparison between 4-chloropyridin-2-amine (4-Cl) and 4-bromo-3-fluoropyridin-2-amine (4-Br-3-F) . While both serve as electrophilic building blocks for functionalizing the C4 position of the pyridine ring, their reactivity profiles diverge significantly due to halogen bond strength and substituent effects.
Key Takeaway: The 4-Br-3-F analog exhibits superior reactivity in both Palladium-catalyzed cross-couplings (due to the weaker C-Br bond) and Nucleophilic Aromatic Substitution (
Part 1: Structural & Electronic Analysis
The reactivity difference is governed by two primary factors: Bond Dissociation Energy (BDE) and Electronic Activation .
Bond Dissociation Energy (BDE)
The rate-determining step in many Pd-catalyzed reactions is oxidative addition.[1] The C-Br bond is significantly weaker than the C-Cl bond, lowering the activation energy for metal insertion.[1]
| Parameter | 4-Chloropyridin-2-amine | 4-Bromo-3-fluoropyridin-2-amine | Impact |
| C-X Bond Energy | ~95 kcal/mol (C-Cl) | ~81 kcal/mol (C-Br) | 4-Br-3-F undergoes faster oxidative addition. |
| Leaving Group ( | Chloride ( | Bromide ( | Bromide is a better leaving group ( |
The "Ortho-Fluorine" Activation Effect
In 4-Br-3-F , the fluorine atom at C3 exerts a powerful inductive electron-withdrawing effect (-I). This lowers the energy of the
Figure 1: Comparative electronic activation pathways. The 3-fluoro group provides a secondary activation vector lacking in the chloro analog.[2]
Part 2: Reactivity Profile – Palladium-Catalyzed Cross-Coupling[3]
Suzuki-Miyaura Coupling
4-Br-3-F is the preferred substrate for standard Suzuki conditions. The free amine (
Comparative Data Table: Suzuki Coupling Efficiency
| Feature | 4-Chloropyridin-2-amine | 4-Bromo-3-fluoropyridin-2-amine |
| Catalyst System | Requires | Standard |
| Temperature | High (100–120 °C) | Moderate (60–90 °C) |
| Base | Stronger ( | Standard ( |
| Yield (Typical) | 50–75% | 80–95% |
| Common Pitfall | Incomplete conversion; catalyst poisoning by free amine. | Regioselectivity (rare): C3-F is stable under Suzuki conditions. |
Experimental Protocol: Suzuki Coupling
Note: This protocol is optimized for the more reactive 4-Br-3-F analog. For 4-Cl, switch catalyst to Pd-XPhos G3.
Materials:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol)
-
Boronic Acid: 1.2 equiv[3]
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Workflow:
-
Setup: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and catalyst.[3]
-
Inertion: Seal and purge with
or Ar for 5 minutes. -
Solvation: Add degassed 1,4-dioxane and base solution via syringe.
-
Reaction:
-
4-Br-3-F: Heat to 80 °C for 4–6 hours.
-
4-Cl: Heat to 110 °C for 12–18 hours (monitor strictly by LCMS).
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate.
Part 3: Reactivity Profile – Nucleophilic Aromatic Substitution ( )
In
Mechanism & Regioselectivity
While the 3-fluoro group is theoretically a leaving group, the C4 position is activated by both the ring nitrogen (para) and the fluorine (ortho). Consequently, nucleophilic attack occurs almost exclusively at C4 , displacing the bromide.
-
4-Cl: Reactivity is sluggish. Often requires high boiling solvents (DMSO, NMP) and temperatures >120 °C.
-
4-Br-3-F: Reactivity is enhanced. Can often proceed in EtOH or iPrOH at reflux (80 °C).
Figure 2: Reaction energy landscape for SNAr. The 3-fluoro substituent lowers the activation barrier for the bromo-analog.
Experimental Protocol: SNAr Amination
Materials:
-
Substrate: 1.0 equiv
-
Amine Nucleophile: 1.5 – 2.0 equiv
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMSO (for 4-Cl) or n-Butanol (for 4-Br-3-F)
Protocol:
-
4-Br-3-F: Dissolve substrate in n-Butanol (0.5 M). Add amine and DIPEA. Heat to 85 °C . Reaction is typically complete in 2–4 hours.
-
4-Cl: Dissolve substrate in DMSO (0.5 M). Add amine and DIPEA. Heat to 130 °C in a sealed tube. Reaction may require 16–24 hours.
-
Purification: Pour into water. If solid precipitates, filter. If oil, extract with EtOAc.
References
-
BenchChem. (2025).[3][4] Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide. Retrieved from
-
Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex. Journal of the American Chemical Society, 127(20), 6944–6945. Retrieved from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.[3][5] Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoropyridin-2-amine Product Page. Retrieved from
-
ChemRxiv. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. Retrieved from
Sources
The Theoretical Standard: Elemental Composition of 4-Chloro-3-fluoropyridin-2-amine
An In-Depth Technical Guide to the Elemental Analysis of 4-Chloro-3-fluoropyridin-2-amine
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is foundational to progress. 4-Chloro-3-fluoropyridin-2-amine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its purity and elemental composition must be rigorously verified to ensure the integrity of subsequent research and development. This guide provides a comprehensive comparison of the analytical standards and methodologies for the elemental analysis of this compound, grounded in established scientific principles and practical application.
The first step in any elemental analysis is to establish the theoretical composition based on the compound's molecular formula. This theoretical data serves as the primary standard against which all experimental results are compared.
The molecular formula for 4-Chloro-3-fluoropyridin-2-amine is C₅H₄ClFN₂.
To calculate the theoretical elemental percentages, we use the atomic weights of each element:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Chlorine (Cl): 35.453 u
-
Fluorine (F): 18.998 u
-
Nitrogen (N): 14.007 u
The molecular weight of C₅H₄ClFN₂ is calculated as: (5 * 12.011) + (4 * 1.008) + 35.453 + 18.998 + (2 * 14.007) = 146.57 g/mol
The theoretical percentages for each element are as follows:
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 40.97 |
| Hydrogen | H | 1.008 | 4 | 4.032 | 2.75 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 24.19 |
| Fluorine | F | 18.998 | 1 | 18.998 | 12.96 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 19.11 |
| Total | 146.57 | 100.00 |
This table represents the ideal elemental composition of a 100% pure sample of 4-Chloro-3-fluoropyridin-2-amine.
Primary Method: Combustion Analysis
Combustion analysis is the gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds.[1] Modern elemental analyzers have extended this capability to include sulfur and halogens in a single, automated process.
The Causality Behind the Method
The core principle of combustion analysis lies in the complete and rapid oxidation of the sample in a high-temperature furnace (typically 900-1100°C) in the presence of a catalyst and excess oxygen. This process quantitatively converts the constituent elements into simple, stable gases:
-
Carbon → Carbon Dioxide (CO₂)
-
Hydrogen → Water (H₂O)
-
Nitrogen → Nitrogen Gas (N₂)
-
Chlorine → Hydrogen Chloride (HCl)
-
Fluorine → Hydrogen Fluoride (HF)
These combustion products are then separated and quantified by a series of detectors. The choice of this method as the primary standard is due to its high accuracy, precision, and the well-established nature of the underlying chemical principles.
Experimental Workflow: Combustion Analysis
Caption: Workflow for Elemental Analysis by Combustion.
Step-by-Step Protocol for Combustion Analysis
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy of the results.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of a homogenous sample of 4-Chloro-3-fluoropyridin-2-amine into a tin or silver capsule.
-
Carefully fold the capsule to ensure no sample is lost and a tight seal is formed.
-
-
Automated Analysis:
-
Place the sealed capsule into the instrument's autosampler.
-
The sample is dropped into a high-temperature combustion furnace.
-
The resulting gases are swept by a carrier gas (Helium or Argon) through a reduction furnace to convert nitrogen oxides (NOx) to N₂.
-
The gas mixture (CO₂, H₂O, N₂) is separated using a gas chromatography column.
-
Quantification is achieved using a thermal conductivity detector (TCD).
-
-
Halogen Determination:
-
For halogen analysis, the combustion gases are passed through a separate pathway.
-
The acidic gases (HCl, HF) are captured in an absorption solution.
-
The amount of halogen is then determined by a specific detector, often through coulometric titration.[1]
-
Comparative Analysis of Alternative Techniques
While combustion analysis is the primary standard, other techniques can provide complementary or more specific information, particularly for halogen content and overall purity.
Oxygen Flask Combustion with Ion Chromatography (OFC-IC)
For precise and sensitive quantification of halogens, especially at trace levels, OFC-IC is a superior alternative.[2]
Principle: This method involves the combustion of the sample in a sealed flask containing pure oxygen.[2] The resulting combustion gases, including HCl and HF, are absorbed into a specific solution within the flask. This solution is then injected into an ion chromatograph, which separates and quantifies the chloride (Cl⁻) and fluoride (F⁻) ions.
Advantages over Combustion Analysis for Halogens:
-
Higher Sensitivity: OFC-IC can detect halogens at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[2]
-
Speciation: It can distinguish between different halogen ions if present.
-
Reduced Matrix Interference: The chromatographic separation minimizes interference from other components in the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is not a method for elemental analysis, but it is an indispensable tool for assessing the purity of the sample, which is a critical prerequisite for accurate elemental analysis.[3][4] An impure sample will yield elemental analysis results that deviate from the theoretical values.
Role in Quality Control:
-
Purity Assessment: HPLC can separate 4-Chloro-3-fluoropyridin-2-amine from any impurities, starting materials, or by-products.
-
Quantification: By using a reference standard, HPLC can determine the exact percentage of the active compound in the sample.
-
Method Development: Various HPLC methods, including mixed-mode chromatography, can be developed for robust analysis of complex mixtures containing pyridine derivatives.[3]
Data Interpretation and Validation
The trustworthiness of elemental analysis hinges on a self-validating system. The final experimental percentages for C, H, N, Cl, and F should ideally sum to 100% (or close to it, accounting for oxygen if present).
A common acceptance criterion in pharmaceutical analysis is that the experimental values must be within ±0.4% of the theoretical values. For example, for Carbon (theoretical = 40.97%), the acceptable experimental range would be 40.57% to 41.37%.
If the results fall outside this range, it may indicate:
-
The presence of impurities (e.g., residual solvent, inorganic salts).
-
Incomplete combustion.
-
Instrumental error.
In such cases, techniques like HPLC, NMR, and mass spectrometry should be employed to identify the source of the discrepancy.
Comparison of Analytical Methodologies
| Feature | Combustion Analysis | OFC-Ion Chromatography (IC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Measurement | % of C, H, N, Cl, F | % of Cl, F (and other halogens/sulfur) | Purity and quantity of the compound |
| Principle | High-temperature oxidation and gas detection | Contained combustion, absorption, and ion separation | Liquid-phase separation based on polarity |
| Advantages | - Fast and automated- Measures multiple elements simultaneously- Well-established standard method[1] | - High sensitivity and specificity for halogens[2]- Low detection limits (ppm/ppb)[2]- Minimal matrix effects | - Excellent for purity determination- Can identify and quantify impurities- Versatile for various compound types[3][4] |
| Limitations | - Lower sensitivity for halogens compared to IC- Assumes 100% purity for accurate interpretation | - More labor-intensive than automated combustion- Typically analyzes only anions | - Does not provide elemental composition- Requires a reference standard for quantification |
Conclusion
The elemental analysis of 4-Chloro-3-fluoropyridin-2-amine requires a multi-faceted approach to ensure the highest degree of scientific integrity. The primary standard for determining the elemental ratios of Carbon, Hydrogen, Nitrogen, Chlorine, and Fluorine is combustion analysis , which provides a robust and reliable quantification against the theoretical composition.
However, to build a complete and trustworthy analytical profile, this must be complemented with High-Performance Liquid Chromatography (HPLC) to confirm the sample's purity. For applications requiring highly sensitive and specific halogen quantification, Oxygen Flask Combustion with Ion Chromatography (OFC-IC) stands out as the superior method. By integrating these methodologies, researchers and drug development professionals can be confident in the quality and composition of this critical chemical intermediate.
References
-
PubChem. 4-Chloro-3-fluoropyridine | C5H3ClFN. National Center for Biotechnology Information. [Link]
-
ACS Publications. Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. The Journal of Organic Chemistry. [Link]
-
Thermo Fisher Scientific. Certificate of analysis.[Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-amino-3-chloropyridine.[Link]
-
Analytik Jena. Combustion Elemental Analysis.[Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.[Link]
-
Elemental Lab. Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis.[Link]
Sources
Structural Elucidation of 4-Chloro-3-fluoropyridin-2-amine: A Comparative Guide to Crystallographic Techniques
Executive Summary
4-Chloro-3-fluoropyridin-2-amine (CAS: 1393553-69-9) is a highly versatile halogenated building block frequently utilized in the rational design of kinase inhibitors and advanced agrochemicals. Typically isolated as a pale yellow solid with a melting point of 86.5–87.2 °C[1], its precise three-dimensional conformation is critical for downstream applications. Determining the exact positions of the chlorine and fluorine atoms on the pyridine ring, alongside mapping the hydrogen-bonding network of the primary amine, presents a specific analytical challenge.
This guide objectively compares the three primary crystallographic techniques used to elucidate the structure of this small molecule: Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) . By analyzing the causality behind experimental choices, we provide a self-validating framework for researchers to select the optimal structural elucidation pathway based on sample morphology.
Comparative Analysis of Crystallographic Techniques
Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard
SCXRD remains the definitive method for absolute structure determination. The technique relies on the interaction between incident X-rays and the electron clouds of the target molecule[2].
-
Causality in Technique Selection: Because X-ray scattering power is proportional to the square of the atomic number (
), SCXRD provides exceptional contrast between the heavy chlorine atom (17 e⁻) and the lighter fluorine atom (9 e⁻). This prevents the positional disorder modeling errors that frequently plague halogenated pyridines. -
Limitations: The fundamental bottleneck is crystal growth. SCXRD requires well-ordered crystals typically larger than 50 μm in all dimensions[2], which can be difficult to achieve if 4-Chloro-3-fluoropyridin-2-amine rapidly crashes out of solution as a fine powder.
Microcrystal Electron Diffraction (MicroED): The High-Resolution Alternative
When 4-Chloro-3-fluoropyridin-2-amine yields only microcrystalline powders, MicroED serves as a revolutionary alternative[3].
-
Causality in Technique Selection: Unlike X-rays, electrons interact with the electrostatic potential of the crystal lattice (both the positively charged nuclei and the electron clouds). This interaction is approximately
times stronger than X-ray scattering. Consequently, MicroED can achieve sub-angstrom resolution from nanocrystals as small as 100–500 nm[3]. -
Limitations: The strong interaction makes the technique susceptible to dynamical scattering (multiple scattering events within the crystal), which can distort reflection intensities if the crystal is too thick.
Powder X-Ray Diffraction (PXRD) with Rietveld Refinement: The Bulk Validator
While SCXRD and MicroED analyze single particles, PXRD analyzes the bulk phase[4].
-
Causality in Technique Selection: PXRD is chosen not for ab initio structure solution (which is mathematically complex due to the 3D reciprocal space collapsing into a 1D diffractogram), but for phase validation. By coupling experimental PXRD data with Crystal Structure Prediction (CSP) and Rietveld refinement, researchers can confirm that the bulk powder is a single, pure polymorph rather than a mixture of kinetic and thermodynamic forms[4].
Quantitative Performance Comparison
The following table summarizes the operational parameters of each technique when applied to small molecules like 4-Chloro-3-fluoropyridin-2-amine.
| Analytical Parameter | Single-Crystal XRD (SCXRD) | Microcrystal ED (MicroED) | Powder XRD (PXRD) + Rietveld |
| Optimal Sample Size | > 50 μm in all dimensions | 100 – 500 nm (nanocrystals) | > 10 mg bulk powder |
| Probe / Radiation | X-rays (e.g., Cu-Kα, λ=1.54 Å) | Electrons (e.g., 200 kV, λ=0.025 Å) | X-rays (e.g., Cu-Kα, λ=1.54 Å) |
| Interaction Mechanism | Scattering by electron clouds | Scattering by electrostatic potential | Scattering by electron clouds |
| Typical Resolution | 0.7 – 0.8 Å (Atomic) | 0.8 – 1.0 Å (Atomic) | > 1.5 Å (Limited by peak overlap) |
| Halogen Discrimination | Excellent (Cl=17e⁻ vs F=9e⁻) | Good (Z-dependence of potential) | Poor (Requires structural models) |
| Data Collection Time | 2 – 12 Hours | < 5 Minutes | 1 – 2 Hours |
| Primary Limitation | Requires large, flawless crystals | Dynamical scattering artifacts | Ab initio solution is highly complex |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols incorporate internal validation mechanisms to guarantee data accuracy.
Protocol A: SCXRD Workflow
-
Crystallization: Dissolve 4-Chloro-3-fluoropyridin-2-amine in a minimal volume of an ethyl acetate/hexane gradient. Allow slow evaporation at 20 °C to promote the thermodynamic growth of crystals >50 μm.
-
Mounting & Cryoprotection: Select a single, uncracked crystal under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Causality: The oil acts as a rigid cryoprotectant when flash-cooled, preventing solvent loss and minimizing the thermal motion of atoms[2].
-
Data Collection: Transfer to a diffractometer (e.g., Bruker D8 VENTURE) equipped with a Cu-Kα source. Maintain the sample at 150 K[1].
-
Refinement & Self-Validation: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares (SHELXL).
-
Validation Check: Analyze the thermal ellipsoids (
). If the Cl and F atoms are misassigned on the pyridine ring, the refinement algorithm will artificially inflate or deflate their thermal parameters to compensate for the electron density mismatch. Correct assignment yields uniform, spherical ellipsoids and an value < 0.05.
-
Protocol B: MicroED Workflow
-
Grid Preparation: Take the pale yellow powder directly from synthesis. Apply the dry powder to a glow-discharged Quantifoil copper TEM grid. Shake off excess material to ensure only sub-micron fragments remain attached.
-
Data Collection: Load the grid into a cryo-TEM (e.g., Thermo Fisher Glacios) operating at 200 kV. Cool to liquid nitrogen temperatures to mitigate radiation damage. Isolate a 200 nm crystal and collect diffraction data using continuous rotation (e.g., 0.5°/sec over a 60° wedge)[3]. Causality: Continuous rotation samples reciprocal space more completely and drastically reduces dynamical scattering artifacts compared to static exposures[3].
-
Processing & Self-Validation: Convert frames to SMV format and process using DIALS.
-
Validation Check: Generate a simulated powder pattern from the solved MicroED structure and overlay it against an experimental bulk PXRD pattern[4]. A high degree of correlation (low RMSD) confirms that the single nanocrystal analyzed is representative of the bulk material, eliminating sampling bias.
-
Workflow Visualization
The following decision matrix illustrates the logical progression for selecting the appropriate crystallographic technique based on the physical morphology of the synthesized 4-Chloro-3-fluoropyridin-2-amine.
Workflow for selecting the optimal crystallographic technique based on sample morphology.
References
-
Specific Formation of (E)-2,4,5-Trisubstituted Oxazoles through Transition-Metal Free Heterocyclization... Source: doi.org URL:[1]
-
Getting crystals your crystallographer will treasure: a beginner's guide Source: IUCr Journals URL:[2]
-
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL:[3]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: Molecular Pharmaceutics URL:[4]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-3-fluoropyridin-2-amine
Operational Safety & Handling Guide: 4-Chloro-3-fluoropyridin-2-amine
CAS: 1303788-66-8 Formula: C5H4ClFN2 Role: Pharmaceutical Intermediate / Heterocyclic Building Block
Part 1: Hazard Profiling & Risk Assessment
As a Senior Application Scientist, I prioritize the "Precautionary Principle." While specific toxicological data for 4-Chloro-3-fluoropyridin-2-amine may be sparse compared to commodity chemicals, its structural class—halogenated aminopyridines—dictates a strict safety posture.
The Mechanistic Danger: Aminopyridines are known potassium channel blockers. Halogenation (Chlorine/Fluorine substitution) typically increases lipophilicity (LogP), enhancing the compound's ability to penetrate the blood-brain barrier and dermal layers. Consequently, you must treat this compound as acutely toxic and a severe irritant , regardless of the specific vendor's minimal labeling.
Anticipated GHS Classifications (derived from Structure-Activity Relationships):
-
Acute Toxicity (Oral/Dermal): Category 3 or 4 (Toxic/Harmful if swallowed or in contact with skin).
-
Skin/Eye Irritation: Category 2 (Causes skin irritation and serious eye irritation).[1][2]
-
STOT-SE: Category 3 (May cause respiratory irritation).[1][2][3]
Part 2: Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" protocols are insufficient for halogenated pyridines due to their potential for rapid transdermal absorption. Use the following validated PPE system:
| Protection Zone | Core Requirement | Technical Specification & Rationale |
| Respiratory | Primary: Engineering ControlSecondary: N95/P100 | Mandatory: Handle only inside a certified Chemical Fume Hood. If weighing outside a hood (discouraged), use a P100 particulate respirator . Simple surgical masks offer zero protection against pyridine vapors or fine dusts. |
| Dermal (Hands) | Double Gloving | Inner Layer: 4 mil Nitrile (Inspection White).Outer Layer: 5-8 mil Nitrile or Neoprene (High contrast color).Rationale: Halogenated heterocycles can permeate thin nitrile. The "double layer" creates a breakthrough buffer. Change outer gloves immediately upon contamination. |
| Ocular | Chemical Goggles | Standard: ANSI Z87.1 Chemical Splash Goggles.Avoid: Safety glasses with open sides. Fine powders migrate around lenses via electrostatic attraction. |
| Body | Barrier Lab Coat | Material: Polypropylene/PE laminate (e.g., Tyvek®) or high-density cotton with rubberized apron.Rationale: Standard cotton coats absorb liquids, holding the toxin against the skin. |
Part 3: Operational Protocol (Step-by-Step)
This workflow minimizes aerosolization, the primary vector for exposure.
Phase A: Preparation & Weighing
-
Static Control: Use an anti-static gun or ionizer bar inside the weigh station. Halogenated powders are often static-prone, leading to "jumping" particles.
-
The "Coffin" Method: Line your balance with a secondary containment tray and a pre-tared weighing boat.
-
Solvent Selection: If possible, solubilize the solid immediately within the hood. 4-Chloro-3-fluoropyridin-2-amine is generally soluble in DMSO or Methanol. Handling the compound in solution significantly reduces inhalation risk.
Phase B: Reaction Setup
-
Addition: Add the solid to the reaction vessel slowly using a wide-mouth funnel to prevent "puff-back."
-
Temperature: If heating is required, ensure the condenser is active before heating begins. Pyridine derivatives have distinct, penetrating odors and high vapor pressures at elevated temperatures.
Phase C: Decontamination
-
Surface Wipe: Wipe all surfaces with a 5% surfactant solution (detergent) followed by water. Alcohol wipes may spread the lipophilic compound rather than lifting it.
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand) to ensure skin never touches the outer glove surface.
Part 4: Visualizing the Safety Workflow
The following logic flow ensures a self-validating safety loop. If any check fails, the operator must halt.
Figure 1: Decision logic for safe handling, emphasizing the divergence between solid and liquid handling protocols.
Part 5: Emergency & Disposal Logistics
1. Spill Response (Solid):
-
Do NOT sweep. Sweeping generates dust.
-
Cover the spill with wet paper towels (dampened with water) to suppress dust.
-
Scoop the wet material into a wide-mouth jar.
-
Label: "Hazardous Waste - Toxic Solid - Halogenated Pyridine."
2. First Aid (Exposure):
-
Eye Contact: Flush immediately for 15 minutes.[1] The "fluorine" substituent raises concern for hydrofluoric acid-like irritation upon hydrolysis, though less severe than free HF. Speed is critical.
-
Skin Contact: Wash with soap and water.[4][5] Do not use ethanol; it enhances absorption.
3. Waste Disposal:
-
Classification: Halogenated Organic Waste.
-
Segregation: Keep separate from non-halogenated solvents (e.g., acetone/hexane) to reduce incineration costs and prevent incompatible reactions.
-
Destruction: High-temperature incineration equipped with scrubbers (to capture HCl/HF byproducts).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394236 (4-Chloro-3-fluoropyridin-2-amine). PubChem. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-Aminopyridine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



